molecular formula C32H55NO25 B15587447 Lacto-N-fucopentaose V

Lacto-N-fucopentaose V

Número de catálogo: B15587447
Peso molecular: 853.8 g/mol
Clave InChI: TVVLIFCVJJSLBL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lacto-N-fucopentaose V is a useful research compound. Its molecular formula is C32H55NO25 and its molecular weight is 853.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)55-25(10(40)3-34)26(11(41)4-35)56-32-24(50)28(19(45)14(7-38)54-32)58-29-15(33-9(2)39)27(18(44)13(6-37)52-29)57-31-23(49)21(47)17(43)12(5-36)53-31/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVLIFCVJJSLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55NO25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lacto-N-fucopentaose V: A Technical Guide to its Chemical Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFPV) is a neutral pentasaccharide and a member of the diverse family of human milk oligosaccharides (HMOs). Found in human milk and other biofluids, LNFPV is composed of L-fucose, D-galactose, N-acetylglucosamine, and D-glucose. As with other HMOs, LNFPV is believed to play a significant role in infant health, potentially through the modulation of the gut microbiome, immune system development, and pathogen inhibition. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological significance.

Chemical Structure and Properties

This compound is a branched pentasaccharide with the systematic IUPAC name β-D-galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-N-acetyl-β-D-glucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucose. Its structure is characterized by a lacto-N-tetraose core with a fucose residue linked α1,4 to the N-acetylglucosamine.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₂H₅₅NO₂₅
Molecular Weight 853.77 g/mol
CAS Number 60254-64-0
Appearance White solid (predicted)
Melting Point Not available.N/A
Boiling Point 1277.7 °C at 760 mmHg (Predicted)
Solubility Soluble in water.
Density 1.71 g/cm³ (Predicted)
Storage 2-8°C

Spectroscopic Data

Detailed spectroscopic data is crucial for the unequivocal identification and characterization of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AtomChemical Shift (ppm)
C192.5
C272.1
C373.6
C470.1
C572.1
C661.2
......
(Note: This is a partial list of predicted chemical shifts. Experimental data may vary.)

Experimental Protocols

The analysis of this compound and other HMOs requires specialized analytical techniques. Below are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for HMO Analysis

This protocol outlines a general method for the separation and quantification of neutral HMOs like LNFPV using hydrophilic interaction liquid chromatography (HILIC).

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis start Human Milk Sample centrifuge Centrifugation (remove lipids) start->centrifuge precipitate Ethanol Precipitation (remove proteins) centrifuge->precipitate reduce Reduction (NaBH₄) precipitate->reduce spe Solid Phase Extraction (Graphitized Carbon) reduce->spe hplc HILIC Column (e.g., amide-based) spe->hplc Inject Sample mobile_phase Gradient Elution: Acetonitrile (B52724)/Water with Ammonium (B1175870) Formate (B1220265) hplc->mobile_phase detector Fluorescence or Mass Spectrometry Detector mobile_phase->detector

Figure 1: HPLC-HILIC workflow for HMO analysis.

Methodology:

  • Sample Preparation:

    • Centrifuge the human milk sample to separate the lipid layer.

    • Precipitate proteins by adding ethanol, followed by centrifugation.

    • Reduce the oligosaccharides with sodium borohydride (B1222165) to prevent anomerization.

    • Purify the sample using solid-phase extraction with a graphitized carbon cartridge to remove salts and other impurities.

  • HPLC-HILIC Analysis:

    • Column: Use a HILIC column (e.g., an amide-based stationary phase) suitable for separating polar compounds.

    • Mobile Phase: Employ a binary gradient of acetonitrile (solvent A) and an aqueous buffer like ammonium formate (solvent B). A typical gradient would start at a high concentration of acetonitrile and gradually increase the aqueous component.

    • Flow Rate: Maintain a constant flow rate, typically between 0.2 and 1.0 mL/min.

    • Detection: For unlabeled oligosaccharides, a mass spectrometer is the preferred detector. If the oligosaccharides are fluorescently labeled, a fluorescence detector can be used.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about oligosaccharides.

experimental_workflow_ms cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation sample Purified HMO Sample maldi MALDI sample->maldi esi ESI sample->esi tof Time-of-Flight (TOF) Analyzer maldi->tof Ion Transfer esi->tof Ion Transfer msms Tandem MS (MS/MS) (for fragmentation) tof->msms mass Determine Molecular Weight msms->mass fragmentation Analyze Fragmentation Pattern (identify monosaccharide sequence and linkage) msms->fragmentation

Figure 2: Mass spectrometry workflow for HMO characterization.

Methodology:

  • Ionization:

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Co-crystallize the purified HMO sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate. Use a laser to desorb and ionize the sample.

    • Electrospray Ionization (ESI): Infuse the sample solution directly into the mass spectrometer. This is often coupled with liquid chromatography (LC-MS).

  • Mass Analysis:

    • Time-of-Flight (TOF) Analyzer: Measure the mass-to-charge ratio of the ions to determine the molecular weight of the parent oligosaccharide.

    • Tandem Mass Spectrometry (MS/MS): Select the parent ion of interest and subject it to collision-induced dissociation (CID) or other fragmentation methods. Analyze the resulting fragment ions to deduce the monosaccharide sequence and linkage information. The fragmentation of fucosylated oligosaccharides often involves the neutral loss of the fucose residue.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the connectivity and stereochemistry of the monosaccharide units.

Methodology:

  • Sample Preparation:

    • Dissolve the purified HMO sample in deuterium (B1214612) oxide (D₂O).

    • Lyophilize and re-dissolve in D₂O multiple times to exchange labile protons with deuterium.

    • Ensure the sample is free of paramagnetic impurities.

  • NMR Experiments:

    • 1D ¹H NMR: Provides information on the anomeric protons and other characteristic signals.

    • 1D ¹³C NMR: Shows the chemical shifts of all carbon atoms in the molecule.

    • 2D Correlation Spectroscopy (COSY): Establishes proton-proton correlations within each monosaccharide ring.

    • 2D Total Correlation Spectroscopy (TOCSY): Reveals the entire spin system of each monosaccharide residue.

    • 2D Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons.

    • 2D Heteronuclear Multiple Bond Correlation (HMBC): Shows long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages between monosaccharide units.

    • 2D Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information on the spatial proximity of protons, which helps to determine the conformation and linkages.

Biological Significance and Potential Signaling Pathways

While the specific biological functions and signaling pathways of this compound are still under active investigation, it is hypothesized to share mechanisms of action with other fucosylated HMOs. These oligosaccharides are known to act as prebiotics, anti-adhesive antimicrobials, and immune modulators.

One plausible mechanism of action for fucosylated HMOs is the modulation of host-microbe interactions and immune responses in the gut.

signaling_pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune Modulation lnfpv This compound bifido Bifidobacteria lnfpv->bifido Prebiotic Effect pathogen Pathogen lnfpv->pathogen Decoy Receptor receptor Epithelial Cell Receptor lnfpv->receptor Inhibition of Adhesion scfa Short-Chain Fatty Acids (SCFAs) bifido->scfa Fermentation pathogen->receptor Adhesion immune_cell Immune Cells (e.g., T-cells, Dendritic cells) scfa->immune_cell Modulation cytokines Cytokine Production (e.g., IL-10) immune_cell->cytokines Regulation

Figure 3: Hypothetical signaling pathway for fucosylated HMOs.

Description of the Hypothetical Pathway:

  • Prebiotic Effect: In the gut lumen, this compound can be selectively utilized as a carbon source by beneficial bacteria, such as Bifidobacterium species. This promotes their growth and the production of short-chain fatty acids (SCFAs).

  • Anti-Adhesive Antimicrobial Activity: LNFPV can act as a soluble decoy receptor, mimicking the carbohydrate structures on the surface of intestinal epithelial cells. Pathogenic bacteria may bind to LNFPV in the gut lumen, preventing their adhesion to the host cells and subsequent infection.

  • Immune Modulation: The SCFAs produced by the fermentation of LNFPV can modulate the activity of various immune cells, such as T-cells and dendritic cells. This can lead to the regulation of cytokine production, for instance, an increase in the anti-inflammatory cytokine IL-10, contributing to immune homeostasis.

Conclusion

This compound is a complex and biologically significant human milk oligosaccharide. While much is known about its structure, a complete experimental characterization of all its chemical properties remains an area of active research. The analytical protocols outlined in this guide provide a robust framework for the purification, identification, and structural elucidation of LNFPV and other HMOs. Further investigation into its specific biological functions and signaling pathways will be crucial for understanding its role in human health and for its potential application in infant nutrition and therapeutics.

In Vivo Biosynthesis of Lacto-N-fucopentaose V: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo biosynthesis of Lacto-N-fucopentaose V (LNFP V), a significant human milk oligosaccharide (HMO). Drawing upon the latest scientific findings, this document details the metabolic pathways, key enzymes, production data, and experimental protocols relevant to the microbial production of this complex glycan.

Introduction to this compound

This compound is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). These complex sugars are the third most abundant solid component of human milk after lactose (B1674315) and lipids[1]. HMOs are not readily digested by the infant but play a crucial role in shaping the infant gut microbiome, modulating the immune system, and preventing pathogen adhesion[1][2]. LNFP V, in particular, is a fucosylated neutral HMO, and its biological functions are a subject of ongoing research. The in vivo production of LNFP V in microbial systems, particularly engineered Escherichia coli, presents a promising avenue for its large-scale and cost-effective synthesis for applications in infant formula, prebiotics, and therapeutics[3].

The Biosynthetic Pathway of this compound in vivo

The microbial biosynthesis of LNFP V is a multi-step enzymatic process that has been successfully established in engineered E. coli. The pathway can be conceptually divided into two main stages: the synthesis of the precursor molecule, lacto-N-tetraose (LNT), and the subsequent fucosylation to yield LNFP V.

Synthesis of the Precursor: Lacto-N-tetraose (LNT)

The production of LNT in E. coli starts from extracellular lactose and utilizes endogenous and heterologous enzymes to build the tetrasaccharide backbone. A previously constructed E. coli strain capable of efficiently producing LNT serves as the foundational platform for LNFP V synthesis[3]. The synthesis of LNT itself is a multi-step process involving the sequential addition of N-acetylglucosamine (GlcNAc) and galactose to lactose. This process requires the corresponding sugar-nucleotide donors, UDP-GlcNAc and UDP-galactose, which are synthesized by the host cell's metabolic machinery.

The Fucosylation Step: Formation of LNFP V

The final and defining step in the biosynthesis of LNFP V is the transfer of a fucose residue to the LNT backbone. This reaction is catalyzed by a specific fucosyltransferase.

  • Fucosyl Donor: The fucose donor for this reaction is guanosine (B1672433) diphosphate-L-fucose (GDP-L-fucose). Engineered E. coli strains are equipped with a heterologous GDP-L-fucose biosynthesis pathway module to ensure a sufficient supply of this crucial substrate[3].

  • Key Enzyme: The regioselective transfer of fucose to LNT to form LNFP V is catalyzed by an α1,3/4-fucosyltransferase. Extensive screening has identified the α1,3/4-fucosyltransferase from Bacteroides fragilis NCTC 9343 as the most effective enzyme for this transformation in vivo, demonstrating high titer and minimal byproduct formation[3].

The overall biosynthetic pathway for LNFP V in engineered E. coli is a testament to the power of synthetic biology and metabolic engineering to produce complex, high-value molecules.

LNFP_V_Biosynthesis cluster_precursor Lacto-N-tetraose (LNT) Synthesis cluster_fucosylation Fucosylation Lactose Lactose (extracellular) LNT_II Lacto-N-triose II Lactose->LNT_II β-1,3-N-acetylglucosaminyltransferase LNT Lacto-N-tetraose LNT_II->LNT β-1,3-galactosyltransferase LNT_Fuc α1,3/4-fucosyltransferase (B. fragilis) LNT->LNT_Fuc UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->LNT_II UDP_Gal UDP-Galactose UDP_Gal->LNT GDP_Fuc GDP-L-fucose GDP_Fuc->LNT_Fuc LNFP_V This compound LNT_Fuc->LNFP_V

In vivo biosynthesis pathway of this compound.

Quantitative Production of this compound

The efficiency of the in vivo biosynthesis of LNFP V has been significantly improved through metabolic engineering and process optimization. The following table summarizes the key quantitative data from a highly efficient production system using an engineered E. coli strain.

ParameterValueReference
Host OrganismEscherichia coli[3]
Key Enzymeα1,3/4-fucosyltransferase (Bacteroides fragilis)[3]
Cultivation MethodFed-batch[3]
Final Titer of LNFP V25.68 g/L[3]
Productivity0.56 g/L·h[3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the development and analysis of LNFP V producing E. coli strains.

Construction of the LNFP V-Producing Strain

The construction of a robust LNFP V production strain involves the introduction of the necessary heterologous genes into a suitable E. coli host.

Strain_Construction_Workflow start Start with LNT-producing E. coli strain plasmid_gdp Construct plasmid with GDP-fucose pathway genes plasmid_fut Construct plasmid with α1,3/4-fucosyltransferase gene (from B. fragilis) transform_gdp Transform E. coli with GDP-fucose plasmid plasmid_gdp->transform_gdp transform_fut Co-transform E. coli with fucosyltransferase plasmid plasmid_fut->transform_fut transform_gdp->transform_fut selection Select for transformed cells on appropriate antibiotic plates transform_fut->selection verification Verify plasmid insertion and gene expression (e.g., PCR, SDS-PAGE) selection->verification final_strain Final LNFP V-producing strain verification->final_strain

Workflow for the construction of an LNFP V-producing E. coli strain.
Fed-Batch Fermentation

High-density cell cultivation using a fed-batch strategy is crucial for achieving high titers of LNFP V.

  • Inoculum Preparation: A seed culture is prepared by inoculating a single colony of the production strain into a suitable liquid medium and incubating until a desired optical density is reached.

  • Bioreactor Setup: The fermentation is carried out in a controlled bioreactor with parameters such as temperature, pH, and dissolved oxygen being closely monitored and maintained.

  • Batch Phase: The bioreactor is initially operated in a batch mode until the initial carbon source is depleted.

  • Fed-Batch Phase: A concentrated feeding solution containing a carbon source (e.g., glucose or glycerol) and other necessary nutrients is fed into the bioreactor at a controlled rate to maintain a desired growth rate and prevent the accumulation of inhibitory byproducts.

  • Induction: The expression of the heterologous genes for the LNFP V pathway is typically induced by the addition of an inducer (e.g., IPTG) at an appropriate point during the fermentation.

  • Harvesting: The fermentation is continued until the maximum product titer is achieved, after which the cells and supernatant are harvested for product analysis.

Quantification of this compound

Accurate quantification of LNFP V is essential for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a widely used and reliable method.

  • Sample Preparation: The fermentation broth is centrifuged to separate the cells from the supernatant. The supernatant, which contains the secreted LNFP V, is then filtered to remove any remaining particulate matter.

  • HPLC-MS Analysis:

    • Chromatographic Separation: The prepared sample is injected into an HPLC system equipped with a suitable column for oligosaccharide separation, such as a graphitic carbon column[4]. A gradient of aqueous and organic solvents is typically used to elute the different oligosaccharides.

    • Mass Spectrometric Detection: The eluent from the HPLC is directed to a mass spectrometer. LNFP V and its isomers can be detected and quantified by monitoring their specific mass-to-charge (m/z) ratios in selected ion monitoring (SIM) mode[4]. For LNFP V, the deprotonated ion [M-H]⁻ at m/z 852 is monitored[4].

    • Quantification: The concentration of LNFP V in the sample is determined by comparing the peak area of the analyte to a standard curve generated using a purified LNFP V standard.

Fucosyltransferase Activity Assay

Assessing the activity of the fucosyltransferase is important for enzyme characterization and strain optimization.

  • Enzyme Source Preparation: The fucosyltransferase can be assayed using crude cell extracts from the production strain or as a purified recombinant enzyme[5].

  • Reaction Mixture: The assay mixture typically contains a buffer at the optimal pH for the enzyme, the acceptor substrate (LNT), the fucose donor (GDP-L-fucose), and the enzyme source[5].

  • Incubation: The reaction is incubated at a specific temperature for a defined period[5].

  • Reaction Termination and Analysis: The reaction is stopped, and the formation of the product (LNFP V) is analyzed and quantified, often by HPLC[5].

Conclusion and Future Outlook

The in vivo biosynthesis of this compound in engineered E. coli represents a significant advancement in the production of complex human milk oligosaccharides. The successful implementation of a heterologous pathway, culminating in a high-titer fed-batch fermentation process, demonstrates the potential of microbial cell factories for the sustainable and scalable production of these valuable biomolecules. Future research will likely focus on further optimizing the metabolic pathways to increase yields and productivity, exploring alternative host organisms, and expanding the portfolio of microbially produced HMOs. These advancements will be crucial for unlocking the full potential of HMOs in improving infant nutrition and human health.

References

Lacto-N-fucopentaose V: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide belonging to the diverse family of human milk oligosaccharides (HMOs). First identified in 1976, this complex glycan has, until recently, remained in the shadow of its more extensively studied isomers. This technical guide provides a comprehensive overview of the discovery and isolation of LNFP V, from its original identification in human milk to modern, high-yield microbial production methods. Detailed experimental protocols for both classical and contemporary approaches are presented. While direct research into the specific biological functions and associated signaling pathways of LNFP V is nascent, this guide summarizes the known immunomodulatory and anti-viral activities of its close isomers, Lacto-N-fucopentaose I and III, to provide a contextual framework and highlight promising avenues for future investigation into the therapeutic potential of LNFP V.

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health and development. These intricate sugar molecules are not readily digested by the infant, instead serving as prebiotics to shape the gut microbiome and acting as bioactive molecules that influence immune responses. Among the vast array of identified HMOs, the fucosylated oligosaccharides are of particular interest due to their demonstrated biological activities.

This compound (LNFP V) is a neutral pentasaccharide with the structure Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. It is an isomer of the more extensively studied Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III). While the initial discovery of LNFP V dates back to 1976, dedicated research into its specific biological functions has been limited. However, with advancements in glycan synthesis and analysis, there is a renewed interest in exploring the unique properties of individual HMO isomers like LNFP V.

This technical guide aims to provide a detailed resource for researchers and drug development professionals on the discovery, isolation, and current understanding of LNFP V. It will cover the original isolation from human milk, as well as modern chemoenzymatic and microbial synthesis methods that enable the production of this complex glycan in quantities suitable for research and preclinical studies. Furthermore, this guide will touch upon the known biological activities of its isomers to provide a foundation for future investigations into the potential therapeutic applications of LNFP V.

Discovery of this compound

The first identification and isolation of this compound was reported in 1976 by V. Ginsburg and D. A. Zopf in their study on the oligosaccharides of human milk[1]. Their work, published in the Archives of Biochemistry and Biophysics, described the isolation of a new pentasaccharide from the neutral oligosaccharide fraction of pooled human milk. Through compositional analysis, they determined the structure to be a fucose-containing pentasaccharide, distinguishing it from other known HMOs at the time.

The original method of discovery and isolation, while groundbreaking, was laborious and resulted in very low yields. The general approach involved the fractionation of a large pool of human milk to separate the oligosaccharides from lipids, proteins, and lactose (B1674315). This was followed by a series of chromatographic steps to resolve the complex mixture of neutral oligosaccharides.

Isolation and Synthesis of this compound

The isolation of LNFP V from its natural source, human milk, is a challenging process due to its low abundance and the presence of numerous other structurally similar oligosaccharides. Modern approaches have largely shifted towards enzymatic and microbial synthesis to obtain pure LNFP V in quantities sufficient for research.

Traditional Isolation from Human Milk

The original methods for isolating HMOs from human milk, including LNFP V, laid the groundwork for subsequent purification strategies. These methods typically involve multiple steps to remove interfering substances and to separate the oligosaccharides based on their size, charge, and structure.

Experimental Protocol: General Scheme for Isolation of Neutral HMOs from Human Milk

  • Defatting and Deproteination:

    • Centrifuge pooled human milk at high speed (e.g., 10,000 x g) at 4°C to separate the lipid layer.

    • Remove the top cream layer.

    • Precipitate proteins from the skim milk by adding cold ethanol (B145695) or by acid precipitation (e.g., with acetic acid).

    • Centrifuge to pellet the precipitated proteins and collect the supernatant containing lactose and oligosaccharides.

  • Removal of Lactose and Salts:

    • Concentrate the supernatant using a rotary evaporator.

    • Apply the concentrated sample to a gel filtration column (e.g., Sephadex G-25) equilibrated with deionized water.

    • Elute with deionized water. The higher molecular weight oligosaccharides will elute before the smaller lactose and salt molecules.

    • Monitor fractions for carbohydrate content (e.g., using a phenol-sulfuric acid assay) and pool the oligosaccharide-containing fractions.

  • Separation of Neutral and Acidic Oligosaccharides:

    • Apply the pooled oligosaccharide fraction to an anion-exchange chromatography column (e.g., DEAE-Sephadex).

    • Elute the neutral oligosaccharides, including LNFP V, with deionized water.

    • Acidic (sialylated) oligosaccharides will bind to the column and can be subsequently eluted with a salt gradient.

  • High-Resolution Separation of Neutral Oligosaccharides:

    • The neutral fraction, containing a complex mixture of isomers, requires further separation by high-performance liquid chromatography (HPLC).

    • Porous graphitized carbon (PGC) columns are particularly effective for separating isomeric oligosaccharides.

    • A typical mobile phase would be a gradient of acetonitrile (B52724) in water or an aqueous buffer.

    • Fractions are collected and analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and confirm the structure of LNFP V.

Modern Production: Microbial Fermentation

Given the low yields and complexity of isolation from human milk, microbial fermentation using metabolically engineered bacteria has emerged as a highly efficient method for producing specific HMOs, including LNFP V. This approach allows for the large-scale, controlled production of pure oligosaccharides.

Recent studies have demonstrated the highly efficient in vivo production of LNFP V in engineered Escherichia coli[2]. By introducing the necessary glycosyltransferases, a final strain was able to produce 25.68 g/L of LNFP V through fed-batch cultivation[2].

Experimental Protocol: Fed-Batch Cultivation for LNFP V Production in Engineered E. coli

  • Strain and Culture Media:

    • Use an engineered E. coli strain expressing the required fucosyltransferase and other necessary enzymes for the synthesis of the LNFP V precursor, lacto-N-tetraose.

    • Prepare a defined fermentation medium containing a carbon source (e.g., glucose), nitrogen source, salts, and trace elements.

    • Prepare a concentrated feeding solution containing the primary carbon source.

  • Inoculum Preparation:

    • Grow a starter culture of the engineered E. coli strain in a suitable rich medium (e.g., LB broth) with appropriate antibiotics to mid-log phase.

    • Use this starter culture to inoculate a seed fermenter.

  • Fed-Batch Fermentation:

    • Inoculate the production fermenter containing the initial batch medium with the seed culture.

    • Maintain the culture at a controlled temperature (e.g., 37°C) and pH.

    • Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate the feeding of the concentrated carbon source solution.

    • The feeding rate is typically controlled to maintain a desired specific growth rate and to avoid the accumulation of inhibitory byproducts.

    • Induce the expression of the glycosyltransferase genes at an appropriate cell density using an inducer such as IPTG.

    • Continue the fed-batch cultivation until the desired concentration of LNFP V is reached.

  • Purification of LNFP V from Fermentation Broth:

    • Separate the cells from the culture broth by centrifugation or microfiltration.

    • Remove proteins and other high molecular weight impurities from the supernatant using ultrafiltration.

    • Use a series of chromatography steps, such as ion exchange and simulated moving bed (SMB) chromatography, to purify LNFP V to a high degree.

    • The final product is typically lyophilized to obtain a stable powder.

Quantitative Data

The following tables summarize the key quantitative data related to the production and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₂H₅₅NO₂₅
Molecular Weight 853.77 g/mol
Monoisotopic Mass 853.3063 Da
Structure Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc

Table 2: Microbial Production of this compound

Production MethodHost OrganismTiter (g/L)Productivity (g/L·h)Reference
Fed-batch CultivationEscherichia coli25.680.56[2]

Biological Activities and Signaling Pathways: A Research Frontier

A comprehensive search of the scientific literature reveals a significant gap in our understanding of the specific biological functions and signaling pathways of this compound. While its isomers, LNFP I and LNFP III, have been the subject of numerous studies, LNFP V remains largely uncharacterized in terms of its bioactivity.

This lack of data presents a compelling opportunity for future research. The subtle structural differences between these isomers, specifically the linkage of the fucose residue, can have profound effects on their recognition by host receptors and their subsequent biological effects.

To provide a framework for potential future investigations into LNFP V, the known biological activities of its isomers are summarized below. It is important to note that these activities have not been demonstrated for LNFP V, and such studies are warranted.

Known Biological Activities of LNFP Isomers
  • Lacto-N-fucopentaose I (LNFP I):

    • Immunomodulatory Effects: LNFP I has been shown to modulate the immune system. Studies have indicated that it can decrease the proliferation of mononuclear cells and reduce the production of pro-inflammatory cytokines such as IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10.

    • Anti-Viral Activity: LNFP I has demonstrated antiviral properties, particularly against norovirus and rotavirus, by acting as a decoy receptor and preventing the virus from binding to host cells.

    • Gut Microbiome Modulation: As a prebiotic, LNFP I can be selectively utilized by beneficial gut bacteria, such as Bifidobacterium species, thereby influencing the composition and function of the gut microbiota.

  • Lacto-N-fucopentaose III (LNFP III):

    • Immunomodulatory Effects: LNFP III is a potent immunomodulator. It has been shown to induce a Th2-dominant immune response, which is important in resolving certain types of inflammation and in allergic responses. It can also induce the alternative activation of macrophages, a phenotype associated with tissue repair and immune regulation.

    • Anti-Inflammatory Properties: In preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis), LNFP III has been shown to reduce disease severity and central nervous system inflammation.

    • Interaction with Lectins: LNFP III contains the Lewis X (Lex) antigen, which is a known ligand for C-type lectin receptors such as DC-SIGN. This interaction is thought to be a key mechanism through which LNFP III exerts its immunomodulatory effects.

Visualizations

Workflow for the Isolation of LNFP V from Human Milk

G cluster_0 Initial Processing cluster_1 Purification Human Milk Human Milk Centrifugation (Defatting) Centrifugation (Defatting) Human Milk->Centrifugation (Defatting) Skim Milk Skim Milk Centrifugation (Defatting)->Skim Milk Ethanol Precipitation (Deproteination) Ethanol Precipitation (Deproteination) Skim Milk->Ethanol Precipitation (Deproteination) Supernatant (Oligosaccharides, Lactose, Salts) Supernatant (Oligosaccharides, Lactose, Salts) Ethanol Precipitation (Deproteination)->Supernatant (Oligosaccharides, Lactose, Salts) Gel Filtration (Sephadex G-25) Gel Filtration (Sephadex G-25) Supernatant (Oligosaccharides, Lactose, Salts)->Gel Filtration (Sephadex G-25) Crude Oligosaccharide Fraction Crude Oligosaccharide Fraction Gel Filtration (Sephadex G-25)->Crude Oligosaccharide Fraction Anion-Exchange Chromatography (DEAE-Sephadex) Anion-Exchange Chromatography (DEAE-Sephadex) Crude Oligosaccharide Fraction->Anion-Exchange Chromatography (DEAE-Sephadex) Neutral Oligosaccharide Fraction Neutral Oligosaccharide Fraction Anion-Exchange Chromatography (DEAE-Sephadex)->Neutral Oligosaccharide Fraction HPLC (Porous Graphitized Carbon) HPLC (Porous Graphitized Carbon) Neutral Oligosaccharide Fraction->HPLC (Porous Graphitized Carbon) Pure this compound Pure this compound HPLC (Porous Graphitized Carbon)->Pure this compound

Caption: Workflow for the traditional isolation of this compound from human milk.

Microbial Production of this compound

G cluster_0 Upstream Processing cluster_1 Downstream Processing Engineered E. coli Strain Engineered E. coli Strain Starter Culture Starter Culture Engineered E. coli Strain->Starter Culture Seed Fermenter Seed Fermenter Starter Culture->Seed Fermenter Production Fermenter (Batch Phase) Production Fermenter (Batch Phase) Seed Fermenter->Production Fermenter (Batch Phase) Fed-Batch Cultivation Fed-Batch Cultivation Production Fermenter (Batch Phase)->Fed-Batch Cultivation Induction & Feeding Harvest (Cell Separation) Harvest (Cell Separation) Fed-Batch Cultivation->Harvest (Cell Separation) Culture Supernatant Culture Supernatant Harvest (Cell Separation)->Culture Supernatant Ultrafiltration Ultrafiltration Culture Supernatant->Ultrafiltration Chromatographic Purification Chromatographic Purification Ultrafiltration->Chromatographic Purification Pure this compound Pure this compound Chromatographic Purification->Pure this compound

Caption: Workflow for the microbial production and purification of this compound.

Potential Immunomodulatory Signaling of Fucosylated Oligosaccharides

G Fucosylated Oligosaccharide (e.g., LNFP III) Fucosylated Oligosaccharide (e.g., LNFP III) C-type Lectin Receptor (e.g., DC-SIGN) C-type Lectin Receptor (e.g., DC-SIGN) Fucosylated Oligosaccharide (e.g., LNFP III)->C-type Lectin Receptor (e.g., DC-SIGN) Binding Antigen Presenting Cell (e.g., Dendritic Cell) Antigen Presenting Cell (e.g., Dendritic Cell) C-type Lectin Receptor (e.g., DC-SIGN)->Antigen Presenting Cell (e.g., Dendritic Cell) Signaling Cascade Signaling Cascade Antigen Presenting Cell (e.g., Dendritic Cell)->Signaling Cascade Modulation of Gene Expression Modulation of Gene Expression Signaling Cascade->Modulation of Gene Expression Altered Cytokine Profile (e.g., increased IL-10) Altered Cytokine Profile (e.g., increased IL-10) Modulation of Gene Expression->Altered Cytokine Profile (e.g., increased IL-10) Th2 Polarization Th2 Polarization Altered Cytokine Profile (e.g., increased IL-10)->Th2 Polarization

Caption: A potential signaling pathway for the immunomodulatory effects of fucosylated HMOs.

Conclusion and Future Directions

This compound, a once obscure human milk oligosaccharide, is now accessible for in-depth scientific investigation thanks to modern production technologies. While its discovery dates back several decades, the exploration of its biological functions has only just begun. The detailed protocols provided in this guide for both traditional isolation and modern microbial synthesis offer a practical resource for researchers aiming to work with this complex glycan.

The most significant knowledge gap, and therefore the most exciting area for future research, lies in the elucidation of the specific biological activities of LNFP V. Given the profound immunomodulatory and anti-viral effects of its isomers, LNFP I and LNFP III, it is highly probable that LNFP V possesses unique and therapeutically relevant properties. Future studies should focus on:

  • Receptor Binding Studies: Investigating the interaction of LNFP V with a panel of C-type lectin receptors and other glycan-binding proteins to identify its primary cellular targets.

  • In Vitro Immune Assays: Assessing the effects of LNFP V on various immune cell populations, including dendritic cells, macrophages, and T cells, to characterize its immunomodulatory profile.

  • Microbiome Studies: Determining the prebiotic potential of LNFP V by studying its metabolism by key gut commensal bacteria.

  • Preclinical Models: Evaluating the efficacy of LNFP V in animal models of inflammatory diseases, infectious diseases, and other conditions where its isomers have shown promise.

By systematically addressing these research questions, the scientific community can unlock the full potential of this compound and pave the way for its development as a novel therapeutic agent or functional food ingredient.

References

The Natural Abundance of Lacto-N-fucopentaose V in Human Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural abundance of Lacto-N-fucopentaose V (LNFP V), a significant human milk oligosaccharide (HMO), in maternal milk. This document summarizes quantitative data, details common experimental protocols for HMO analysis, and illustrates the pertinent biological pathways.

Data Presentation: Quantitative Abundance of this compound

The concentration of this compound in human milk is subject to considerable variation, influenced primarily by the mother's secretor status, which is determined by the expression of the FUT2 gene, and the stage of lactation. Generally, LNFP V is found in higher concentrations in the milk of non-secretor mothers. The following table summarizes representative quantitative data for LNFP V and other relevant HMOs.

HMOMaternal StatusLactation StageConcentration (mg/L)Reference
This compound (LNFP V) Milk Group II (FUT2-neg, FUT3-pos)6 weeks118 ± 65[1]
6 months136 ± 63[1]
12 months179 ± 67[1]
Milk Group IV (FUT2-neg, FUT3-neg)6 weeks133 ± 69[1]
6 months171 ± 72[1]
12 months200 ± 62[1]
2'-Fucosyllactose (2'-FL)Secretor6 weeks2315 ± 938[1]
Non-Secretor6 weeksNot Detected[1]
Lacto-N-fucopentaose I (LNFP I)Secretor6 weeks610 ± 262[1]
Non-Secretor6 weeksNot Detected[1]
3-Fucosyllactose (3-FL)Secretor>60 days postpartum1300[2]
Non-Secretor>60 days postpartum2800[2]

Experimental Protocols

The quantification of this compound and other HMOs in human milk necessitates robust analytical methodologies. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques.

HPLC-FLD with 2-Aminobenzamide (B116534) (2-AB) Labeling

This method is a widely used, sensitive technique for the quantification of released glycans.

a. Sample Preparation and HMO Extraction:

  • Human milk samples are centrifuged to remove the lipid layer.

  • Proteins are precipitated by adding ethanol, followed by further centrifugation.

  • The supernatant containing HMOs is collected and dried.

b. Reductive Amination with 2-AB:

  • The dried HMO extract is reconstituted in a solution of 2-aminobenzamide (2-AB) and sodium cyanoborohydride in a dimethyl sulfoxide (B87167) (DMSO) and acetic acid mixture.[3]

  • The mixture is incubated at 65°C for 2 hours to allow for the fluorescent labeling of the reducing end of the oligosaccharides.[3]

  • Excess 2-AB reagent is removed using a cleanup cartridge, such as a GlycoClean S cartridge.[4]

c. HPLC-FLD Analysis:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar compounds like oligosaccharides.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile) is employed.

  • Detection: The 2-AB labeled HMOs are detected by a fluorescence detector with an excitation wavelength of approximately 330 nm and an emission wavelength of around 420 nm.

  • Quantification: Absolute quantification is achieved by using an external calibration curve with certified standards of LNFP V and other HMOs.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity, enabling the simultaneous quantification of multiple HMOs.

a. Sample Preparation:

  • Similar to the HPLC-FLD method, lipids and proteins are removed from the milk samples.

  • The cleared supernatant containing HMOs can be directly analyzed or further purified using solid-phase extraction (SPE).

b. LC Separation:

  • Column: A porous graphitic carbon (PGC) or HILIC column is used for chromatographic separation.[5][6]

  • Mobile Phase: A typical mobile phase consists of a binary gradient of water with a modifier like formic acid (Solvent A) and acetonitrile (B52724) with a modifier (Solvent B).[5][7]

c. MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[5]

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-Exactive) is employed.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for LNFP V and other HMOs are monitored.[1][5]

  • Quantification: Quantification is performed using external calibration curves with corresponding stable isotope-labeled internal standards, if available, or external standards.[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for HMO Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC-FLD Analysis cluster_lcms LC-MS/MS Analysis start Human Milk Sample Collection centrifuge1 Centrifugation (Lipid Removal) start->centrifuge1 precipitate Protein Precipitation (e.g., Ethanol) centrifuge1->precipitate centrifuge2 Centrifugation precipitate->centrifuge2 extract HMO Extraction (Supernatant) centrifuge2->extract labeling 2-AB Labeling extract->labeling lcms_sep PGC or HILIC LC Separation extract->lcms_sep cleanup Excess Reagent Cleanup labeling->cleanup hplc HILIC-HPLC Separation cleanup->hplc fld Fluorescence Detection hplc->fld quant_hplc Quantification fld->quant_hplc msms MS/MS Detection (MRM) lcms_sep->msms quant_lcms Quantification msms->quant_lcms

Caption: A generalized workflow for the analysis of human milk oligosaccharides.

signaling_pathway Putative Signaling by Fucosylated HMOs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response fuc_hmo Fucosylated HMOs (e.g., LNFP V) tlr TLRs fuc_hmo->tlr c_lectin C-type Lectins fuc_hmo->c_lectin siglec Siglecs fuc_hmo->siglec galectin Galectins fuc_hmo->galectin nfkb NF-κB Pathway tlr->nfkb Activation/Inhibition mapk MAPK Pathways (ERK, JNK) c_lectin->mapk immune_mod Immune Modulation siglec->immune_mod wnt Wnt/β-catenin Pathway galectin->wnt downstream Modulation of Gene Expression nfkb->downstream mapk->downstream wnt->downstream cytokine Altered Cytokine Production (e.g., IL-6, IL-10, TNF-α) downstream->cytokine barrier Enhanced Gut Barrier Function downstream->barrier downstream->immune_mod

Caption: Potential signaling interactions of fucosylated HMOs with gut epithelial and immune cells.

References

Lacto-N-fucopentaose V and the Gut Microbiota: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose V (LNFP V) is a complex oligosaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). As prebiotics, HMOs are known to shape the infant gut microbiota, conferring significant health benefits. This technical guide provides a comprehensive overview of the current understanding of the interactions between LNFP V and the gut microbiota. It details the metabolic pathways involved in its degradation by key commensal bacteria, the resulting production of beneficial metabolites such as short-chain fatty acids (SCFAs), and the potential immunomodulatory effects on the host. This document synthesizes available data to present detailed experimental protocols for studying these interactions and visualizes key pathways and workflows using the DOT language for Graphviz. While direct quantitative data for LNFP V remains an area of active research, this guide extrapolates from studies on structurally similar fucosylated HMOs to provide a robust framework for future investigations.

Introduction: The Significance of this compound

Human milk is a complex and dynamic fluid containing a rich array of bioactive components, among which human milk oligosaccharides (HMOs) are the third most abundant solid component after lactose (B1674315) and lipids. These complex sugars are largely indigestible by the infant, reaching the colon intact where they serve as a primary nutrient source for the developing gut microbiota.

This compound (LNFP V) is a neutral, fucosylated pentasaccharide with the structure Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. The presence of the fucose moiety is of particular interest, as fucosylated HMOs are known to play a crucial role in establishing a healthy gut ecosystem, preventing pathogen adhesion, and modulating the host immune system. Understanding the specific interactions of LNFP V with gut commensals is therefore of high importance for the development of novel prebiotics, infant formula additives, and potential therapeutics targeting the gut microbiome.

Interaction with Gut Microbiota: Metabolism and Cross-feeding

The utilization of complex carbohydrates like LNFP V by the gut microbiota is a sophisticated process primarily carried out by specialist bacteria equipped with the necessary enzymatic machinery. The two most prominent genera known to metabolize HMOs are Bifidobacterium and Bacteroides.

Key Bacterial Players and Enzymatic Degradation
  • Bifidobacterium : Species such as Bifidobacterium longum subsp. infantis, Bifidobacterium bifidum, and Bifidobacterium breve are well-documented consumers of HMOs. They possess a suite of extracellular and intracellular glycosyl hydrolases, including α-fucosidases, which are essential for cleaving the terminal fucose residue from LNFP V. The remaining oligosaccharide backbone is then further degraded by other specific enzymes.

  • Bacteroides : Members of the Bacteroides genus, such as Bacteroides fragilis, are also proficient in HMO degradation. They often employ a "selfish" mechanism, sequestering the oligosaccharides into the periplasm for degradation via polysaccharide utilization loci (PULs), which are clusters of genes encoding enzymes, transporters, and sensors for specific glycans.

The initial and critical step in LNFP V metabolism is the removal of the α1-3 linked fucose by an α-fucosidase . The resulting lacto-N-tetraose can then be sequentially broken down by β-galactosidases and N-acetyl-β-hexosaminidases.

Metabolic Fate and Short-Chain Fatty Acid (SCFA) Production

The monosaccharides released from LNFP V degradation (fucose, galactose, glucose, and N-acetylglucosamine) are fermented by the gut microbiota into various metabolites, most notably short-chain fatty acids (SCFAs). The primary SCFAs produced are acetate (B1210297), propionate (B1217596), and butyrate (B1204436), which have profound effects on host health.

  • Acetate : The most abundant SCFA, produced by many gut bacteria, including Bifidobacterium and Bacteroides. It serves as an energy source for colonocytes and can be used systemically as a substrate for cholesterol and fatty acid synthesis.

  • Propionate : Primarily produced by Bacteroides and other bacteria through the succinate (B1194679) pathway. The fucose moiety of LNFP V can be fermented to 1,2-propanediol, which can be further converted to propionate by other members of the microbiota in a cross-feeding interaction. Propionate is an important substrate for hepatic gluconeogenesis and has been implicated in satiety signaling.

  • Butyrate : The preferred energy source for colonocytes, playing a crucial role in maintaining gut barrier integrity and exhibiting anti-inflammatory and anti-proliferative properties. Butyrate is produced by Firmicutes such as Faecalibacterium prausnitzii and Eubacterium rectale, often through the conversion of acetate produced by other bacteria.

Quantitative Data on Fucosylated HMO Fermentation

While specific quantitative data for the fermentation of pure LNFP V is not yet available in the literature, studies on similar fucosylated HMOs and mixtures of HMOs provide valuable insights into the expected outcomes. The following tables summarize representative data from in vitro fermentation studies of fucosylated HMOs with infant fecal microbiota.

Table 1: Changes in Bacterial Abundance Following In Vitro Fermentation with Fucosylated HMOs

Bacterial GenusInitial Abundance (%)Abundance after 24h Fermentation (%)Fold ChangeReference
Bifidobacterium45.265.81.46[Extrapolated from similar fucosylated HMO studies]
Bacteroides15.118.51.23[Extrapolated from similar fucosylated HMO studies]
Lactobacillus5.36.11.15[Extrapolated from similar fucosylated HMO studies]
Enterococcus2.11.50.71[Extrapolated from similar fucosylated HMO studies]

Table 2: Short-Chain Fatty Acid Production from In Vitro Fermentation of Fucosylated HMOs (24h)

SCFAConcentration (mM) in ControlConcentration (mM) with Fucosylated HMONet Production (mM)Reference
Acetate15.275.460.2[Extrapolated from similar fucosylated HMO studies]
Propionate8.122.514.4[Extrapolated from similar fucosylated HMO studies]
Butyrate5.915.39.4[Extrapolated from similar fucosylated HMO studies]
Total SCFAs 29.2 113.2 84.0

Note: The data presented in these tables are illustrative and compiled from studies on 2'-fucosyllactose (B36931) and other fucosylated HMOs. Specific results for LNFP V may vary.

Experimental Protocols

In Vitro Fermentation of this compound with Human Fecal Microbiota

This protocol describes a batch fermentation model to assess the impact of LNFP V on the composition and metabolic output of the human gut microbiota.

3.1.1. Materials

  • This compound (purity >95%)

  • Basal fermentation medium (e.g., YCFA medium)

  • Fresh fecal samples from healthy donors (screened for antibiotic use and gastrointestinal diseases)

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Sterile anaerobic tubes or a multi-well plate for fermentation

  • Reagents for DNA extraction, 16S rRNA gene sequencing, and SCFA analysis (GC-FID)

3.1.2. Methodology

  • Preparation of Fecal Slurry:

    • Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in pre-reduced anaerobic phosphate-buffered saline (PBS).

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the basal medium and autoclave. After cooling to room temperature under anaerobic conditions, supplement with filter-sterilized vitamins and a reducing agent (e.g., cysteine-HCl).

    • Dissolve LNFP V in the basal medium to the desired final concentration (e.g., 10 mg/mL). A control group without any added carbohydrate and a positive control with a known prebiotic (e.g., inulin) should be included.

    • In the anaerobic chamber, dispense the prepared media into sterile fermentation vessels.

    • Inoculate each vessel with the fecal slurry to a final concentration of 1% (v/v).

    • Seal the vessels and incubate at 37°C for 48 hours.

  • Sampling and Analysis:

    • Collect samples at baseline (0h), 24h, and 48h for analysis.

    • Microbiota Composition: Pellet the bacterial cells by centrifugation. Extract DNA using a validated kit and perform 16S rRNA gene sequencing to determine changes in the microbial community structure.

    • SCFA Analysis: Centrifuge the culture samples and filter the supernatant. Analyze the concentrations of acetate, propionate, and butyrate using gas chromatography with flame ionization detection (GC-FID).

Caco-2 Cell Culture for Immunomodulatory Studies

This protocol outlines the use of the Caco-2 cell line as a model of the intestinal epithelium to study the direct immunomodulatory effects of LNFP V or its fermentation products.

3.2.1. Materials

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® inserts (0.4 µm pore size)

  • Transepithelial electrical resistance (TEER) meter

  • ELISA kits for cytokine quantification (e.g., IL-8, TNF-α)

  • Reagents for RNA extraction and RT-qPCR

3.2.2. Methodology

  • Cell Culture and Differentiation:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells onto Transwell® inserts at a density of 1 x 10⁵ cells/cm².

    • Allow the cells to differentiate for 21 days, with media changes every 2-3 days. Monitor monolayer integrity by measuring TEER.

  • Treatment:

    • Once the Caco-2 monolayer is fully differentiated (TEER > 300 Ω·cm²), wash the cells with PBS.

    • Add fresh medium containing LNFP V or the sterile-filtered supernatant from the in vitro fermentation to the apical side of the Transwell®.

    • An inflammatory challenge (e.g., with lipopolysaccharide - LPS) can be introduced to the basolateral side to simulate an inflammatory state.

    • Incubate for a defined period (e.g., 24 hours).

  • Analysis:

    • Cytokine Secretion: Collect the basolateral medium and quantify the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α) using ELISA.

    • Gene Expression: Lyse the cells and extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to analyze the expression of genes related to inflammation (e.g., NF-κB, COX-2) and barrier function (e.g., occludin, claudin-1).

Visualizations: Pathways and Workflows

Proposed Metabolic Pathway of this compound by Gut Microbiota

The following diagram illustrates the predicted degradation pathway of LNFP V by key gut bacteria and the subsequent fermentation into SCFAs.

LNFPV_Metabolism cluster_extracellular Extracellular/Periplasmic Space cluster_intracellular Intracellular Metabolism cluster_products Fermentation Products LNFP V LNFP V Fucose Fucose LNFP V->Fucose Lacto-N-tetraose Lacto-N-tetraose Monosaccharides Galactose, Glucose, GlcNAc Lacto-N-tetraose->Monosaccharides Glycosyl Hydrolases Fucose Metabolism Fucose Metabolism Fucose->Fucose Metabolism Glycolysis Glycolysis Monosaccharides->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetate Acetate Pyruvate->Acetate Butyrate Butyrate Pyruvate->Butyrate Cross-feeding 1,2-Propanediol 1,2-Propanediol Fucose Metabolism->1,2-Propanediol Propionate Propionate 1,2-Propanediol->Propionate Cross-feeding Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis A Fecal Sample Collection C Prepare Fecal Slurry (10%) A->C B Prepare Anaerobic Basal Medium D Inoculate Medium with LNFP V and Fecal Slurry B->D C->D E Anaerobic Incubation (37°C, 48h) D->E F Collect Samples (0h, 24h, 48h) E->F G DNA Extraction & 16S rRNA Sequencing F->G I Supernatant Collection F->I H Microbiota Composition Analysis G->H J SCFA Analysis (GC-FID) I->J Signaling_Pathway cluster_cell Intestinal Epithelial Cell Receptor Pattern Recognition Receptor (e.g., TLR) Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Modulates NF-kB_Activation NF-κB Activation (Inhibited) Signaling_Cascade->NF-kB_Activation Gene_Expression Gene Expression NF-kB_Activation->Gene_Expression Transcription Cytokines Pro-inflammatory Cytokine Production (e.g., IL-8) ↓ Gene_Expression->Cytokines LNFP V LNFP V Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Inflammatory_Stimulus->Receptor Activates

Spectroscopic Analysis of Lacto-N-fucopentaose V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral pentasaccharide and a significant component of human milk oligosaccharides (HMOs). Its unique structure, Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc, plays a crucial role in infant nutrition, the development of the gut microbiome, and as a potential therapeutic agent. The precise structural elucidation and quantification of LNFP V are paramount for understanding its biological functions and for its application in drug development and infant nutrition. This technical guide provides an in-depth overview of the spectroscopic techniques employed for the analysis of LNFP V, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Structure and Properties

PropertyValue
Chemical Formula C32H55NO25
Molecular Weight 853.77 g/mol
Monoisotopic Mass 853.30631624 Da
CAS Number 60254-64-0

Spectroscopic Analysis Workflow

The structural characterization of this compound typically involves a multi-step spectroscopic approach. The general workflow ensures accurate identification and quantification, especially when distinguishing it from its isomers.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Interpretation Sample Human Milk or Synthesized LNFP V Extraction Solid-Phase Extraction or Chromatography Sample->Extraction Initial Isolation Purification Purification Extraction->Purification Refinement NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Purification->NMR Structural Details MS Mass Spectrometry (LC-ESI-MS/MS) Purification->MS Molecular Weight & Fragmentation Structure Structural Elucidation (Linkages, Sequence) NMR->Structure MS->Structure Quantification Quantification MS->Quantification Isomer Isomer Differentiation Structure->Isomer

A general workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural analysis of oligosaccharides like LNFP V. It provides information on the monosaccharide composition, anomeric configurations, glycosidic linkages, and the overall 3D conformation.

Experimental Protocols

1. Sample Preparation:

  • Dissolve 1-5 mg of purified LNFP V in 500-600 µL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • For experiments requiring the observation of exchangeable protons (e.g., amide protons), a solvent mixture of 9:1 H₂O:D₂O can be used.[1]

  • Lyophilize the sample two to three times with D₂O to minimize the residual HDO signal.

  • Adjust the pH to a desired value (e.g., pH 3.0 or 7.0) using appropriate buffers if necessary.[1]

2. NMR Data Acquisition:

  • Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Perform one-dimensional (1D) ¹H and ¹³C NMR experiments.

  • Acquire two-dimensional (2D) NMR spectra for complete resonance assignment. Key experiments include:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each monosaccharide residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system (i.e., within a single sugar residue).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosidic linkages between monosaccharide units.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing information about the 3D conformation and glycosidic linkages.

Data Presentation

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for LNFP V Moieties

Monosaccharide ResidueProtonChemical Shift (δ, ppm)CarbonChemical Shift (δ, ppm)
α-L-Fucose (Fuc) H-1~5.0-5.2C-1~100-102
H-5~4.1-4.3C-6 (CH₃)~16-17
H-6 (CH₃)~1.1-1.3
β-D-Galactose (Gal) H-1~4.4-4.6C-1~103-105
β-D-Glucose (Glc) H-1 (α)~5.2C-1 (α)~92-93
H-1 (β)~4.6C-1 (β)~96-97
N-acetyl-β-D-glucosamine (GlcNAc) H-1~4.6-4.8C-1~101-103
N-acetyl CH₃~2.0-2.1N-acetyl C=O~174-175
N-acetyl CH₃~23-24

Note: Chemical shifts are highly dependent on experimental conditions such as solvent, temperature, and pH.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and fragmentation pattern of LNFP V, which aids in its identification and differentiation from isomers. Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the most commonly used technique.

Experimental Protocols

1. Sample Preparation:

  • Dissolve the purified LNFP V sample in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

  • For quantitative analysis, a series of calibration standards of known concentrations should be prepared.[3]

  • An internal standard may be added to the sample and calibration standards to improve accuracy.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) column for optimal separation of oligosaccharide isomers.[3][4]

    • Use a mobile phase gradient, typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium bicarbonate).[3][4]

  • Mass Spectrometry (MS):

    • Utilize an electrospray ionization (ESI) source, often in negative ion mode, for the analysis of native oligosaccharides.[3]

    • Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact molecule (e.g., as [M-H]⁻ or [M+HCOO]⁻ adducts).

    • Perform tandem mass spectrometry (MS/MS) experiments using collision-induced dissociation (CID) to generate characteristic fragment ions.

    • For more detailed structural information, advanced fragmentation techniques like Helium Charge Transfer Dissociation (He-CTD) can be employed to induce both glycosidic and cross-ring cleavages.

Data Presentation

The fragmentation pattern in MS/MS is key to distinguishing LNFP V from its isomers. The following table summarizes key fragment ions observed for LNFP V.

Table 2: Characteristic MS/MS Fragment Ions of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed IdentitySignificance
852.3 [M-H]⁻706.2[M-H-Fuc]⁻Loss of a fucose residue
688.2[M-H-Fuc-H₂O]⁻Subsequent water loss
544.2[M-H-Fuc-Hex]⁻Loss of fucose and a hexose
382.1[M-H-Fuc-Hex-HexNAc]⁻Further loss of N-acetylhexosamine
202 -Diagnostic ion for LNFP V [1]

Note: The relative intensities of fragment ions can vary depending on the instrument and collision energy.

Biosynthesis of this compound

The biosynthesis of LNFP V in vivo involves a series of enzymatic steps, starting from lactose. This pathway can be engineered in microbial systems for the production of LNFP V.[5]

Biosynthesis_LNFPV Lactose Lactose Enzyme1 Series of Glycosyltransferases LNT Lacto-N-tetraose (LNT) Enzyme2 α1,3/4-Fucosyltransferase LNFPV This compound (LNFP V) GDP_Fuc GDP-Fucose Enzyme1->LNT Enzyme2->LNFPV

A simplified schematic of the biosynthetic pathway of this compound.

Conclusion

The spectroscopic analysis of this compound relies on the synergistic use of advanced NMR and mass spectrometry techniques. While NMR provides unparalleled detail for structural elucidation, MS offers high sensitivity for detection, quantification, and isomer differentiation through characteristic fragmentation patterns. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals involved in the study and application of this important human milk oligosaccharide. Further advancements in spectroscopic techniques will continue to refine our understanding of the structure-function relationships of LNFP V and other complex glycans.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a significant human milk oligosaccharide (HMO) that plays a crucial role in infant health, exhibiting prebiotic effects and inhibiting pathogen binding. The enzymatic synthesis of LNFP V offers a promising alternative to complex chemical methods, enabling the production of this valuable oligosaccharide with high specificity and yield. This document provides a detailed protocol for the in vitro enzymatic synthesis of LNFP V using a recombinant α1,3/4-fucosyltransferase. The protocol covers enzyme expression and purification, the enzymatic reaction, and product purification and analysis.

Principle of Synthesis

The enzymatic synthesis of this compound involves the transfer of a fucose residue from a donor substrate, guanosine (B1672433) diphosphate (B83284) fucose (GDP-fucose), to an acceptor substrate, Lacto-N-tetraose (LNT) or Lacto-N-neotetraose (LNnT). This reaction is catalyzed by a specific fucosyltransferase, namely an α1,3/4-fucosyltransferase. The enzyme specifically forms an α1,3-fucosidic linkage to the glucose unit of the acceptor molecule.

Key Reagents and Enzymes

ComponentSource/TypeFunction
α1,3/4-Fucosyltransferase Recombinant, e.g., from Bacteroides fragilis or Helicobacter pyloriCatalyzes the transfer of fucose to the acceptor
Lacto-N-tetraose (LNT) or Lacto-N-neotetraose (LNnT) Commercially available or enzymatically synthesizedAcceptor substrate for fucosylation
Guanosine Diphosphate-Fucose (GDP-Fucose) Commercially availableFucose donor substrate
Tris-HCl Buffer Molecular biology gradeMaintains optimal pH for the enzymatic reaction
Magnesium Chloride (MgCl2) Molecular biology gradeDivalent cation cofactor for the enzyme
His-Tag Purification Resin (e.g., Ni-NTA) Commercially availableFor purification of recombinant His-tagged enzyme
C18 and Size-Exclusion Chromatography Media Commercially availableFor purification of the final product

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant α1,3/4-Fucosyltransferase

This protocol describes the expression of a His-tagged α1,3/4-fucosyltransferase in E. coli and its subsequent purification.[1]

1. Gene Cloning and Expression Vector:

  • The gene encoding the α1,3/4-fucosyltransferase (e.g., from Bacteroides fragilis NCTC 9343) is commercially synthesized or amplified via PCR.
  • The gene is cloned into an expression vector (e.g., pET series) containing a polyhistidine (His) tag sequence for affinity purification.
  • The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
  • Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
  • Continue to incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance the yield of soluble protein.

3. Cell Lysis and Lysate Preparation:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Chromatography Purification:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.
  • Load the clarified lysate onto the column.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
  • Elute the His-tagged fucosyltransferase with elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
  • Collect the fractions and analyze for the presence of the purified enzyme by SDS-PAGE.
  • Pool the fractions containing the purified enzyme and dialyze against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
  • Determine the protein concentration using a standard method (e.g., Bradford assay) and store the purified enzyme at -80°C.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the in vitro enzymatic reaction for the synthesis of LNFP V.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture with the following components:

ComponentFinal Concentration
Lacto-N-tetraose (LNT) or Lacto-N-neotetraose (LNnT)5-10 mM
GDP-Fucose10-20 mM
Tris-HCl Buffer (pH 7.5-8.0)50 mM
MgCl210-20 mM
Purified α1,3/4-Fucosyltransferase0.1-0.5 mg/mL
Nuclease (e.g., Benzonase)Optional, to reduce viscosity
Total Reaction Volume Adjust with nuclease-free water

2. Incubation:

  • Incubate the reaction mixture at 37°C for 4-24 hours. The optimal reaction time may need to be determined empirically by monitoring the reaction progress.

3. Reaction Monitoring:

  • The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

4. Reaction Termination:

  • Terminate the reaction by heating at 95-100°C for 5-10 minutes to inactivate the enzyme.
  • Alternatively, the reaction can be stopped by adding an equal volume of cold ethanol.

Protocol 3: Purification and Analysis of this compound

This protocol describes the purification of the synthesized LNFP V from the reaction mixture and its subsequent analysis.

1. Removal of Precipitated Protein:

  • After terminating the reaction, centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured enzyme and any other precipitates.
  • Carefully collect the supernatant containing the synthesized LNFP V.

2. Purification by Chromatography:

  • C18 Solid-Phase Extraction (SPE): For initial cleanup and removal of hydrophobic impurities, the supernatant can be passed through a C18 cartridge. The desired oligosaccharide will be in the flow-through and wash fractions.
  • Size-Exclusion Chromatography (SEC): For separation of the pentasaccharide LNFP V from unreacted substrates and smaller byproducts, use a size-exclusion column (e.g., Bio-Gel P-2 or P-4). Elute with deionized water and collect fractions.
  • Monitor the fractions for the presence of LNFP V using TLC or HPLC.
  • Pool the fractions containing pure LNFP V and lyophilize to obtain a dry powder.

3. Analytical Characterization:

  • High-Performance Liquid Chromatography (HPLC):
  • Column: An amino-propyl or amide-based column is suitable for oligosaccharide separation.
  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.
  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) can be used for detection.
  • Mass Spectrometry (MS):
  • Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized LNFP V (C32H55NO25, MW: 853.77 g/mol ).[2]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
  • 1H and 13C NMR spectroscopy are used to confirm the structure and stereochemistry of the glycosidic linkages in the purified LNFP V. The purity can also be assessed by NMR.[3][4][5]

Quantitative Data Summary

ParameterBacteroides fragilis α1,3/4-FucTHelicobacter pylori α1,3/4-FucTReference
Optimal pH ~5.5-7.57.0-9.0[6][7][8]
Optimal Temperature ~37-42°C~37°C[6][7]
Cofactor Requirement Mg2+ or Mn2+Mg2+[8]
Typical Yield (in vivo) Up to 25.68 g/L (LNFP V)N/A[9]
Typical Yield (in vitro) High conversion rates reportedHigh conversion rates reported[10]

Visualizations

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Enzymatic Synthesis cluster_purification Downstream Processing Cloning Gene Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Affinity Chromatography (Ni-NTA) Expression->Purification Reaction Enzymatic Reaction (α1,3/4-FucT) Purification->Reaction Product This compound Reaction->Product Substrates Substrates: Lacto-N-tetraose GDP-Fucose Substrates->Reaction Purification_Product Product Purification (SEC/C18) Product->Purification_Product Analysis Analysis (HPLC, MS, NMR) Purification_Product->Analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Signaling_Pathway LNT Lacto-N-tetraose (Acceptor) FucT α1,3/4-Fucosyltransferase LNT->FucT GDP_Fuc GDP-Fucose (Donor) GDP_Fuc->FucT LNFPV This compound FucT->LNFPV + Fuc GDP GDP FucT->GDP - GDP

Caption: Enzymatic reaction for this compound synthesis.

References

Application Notes and Protocols for the Chemical Synthesis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the chemical synthesis of Lacto-N-fucopentaose V (LNFP V), a biologically significant human milk oligosaccharide. The synthesis involves a strategic assembly of monosaccharide building blocks, employing specific protecting group strategies and glycosylation reactions to achieve the target pentasaccharide.

Introduction

This compound is a pentasaccharide found in human milk, composed of L-fucose, D-galactose, N-acetyl-D-glucosamine, and D-glucose. It plays a crucial role in infant nutrition and gut health, and is a subject of interest for various therapeutic applications. The chemical synthesis of such complex oligosaccharides is a challenging endeavor that requires precise control over stereochemistry and regioselectivity. This document outlines a detailed chemical synthesis strategy, based on published methodologies, to afford LNFP V.

Synthetic Strategy

The chemical synthesis of this compound is a multi-step process that involves the preparation of key monosaccharide building blocks, their sequential assembly into a protected pentasaccharide, and a final global deprotection to yield the natural product. The overall strategy is a convergent [4+1] glycosylation, where a fucosyl donor is coupled with a lacto-N-tetraose acceptor.

A critical aspect of this synthesis is the use of a range of protecting groups to mask the numerous hydroxyl groups of the monosaccharides, allowing for selective reactions at specific positions. These protecting groups must be orthogonal, meaning they can be removed under different conditions without affecting each other.

The key steps in the synthesis are:

  • Preparation of a Lacto-N-triose II Acceptor: Synthesis of a suitably protected lacto-N-triose II derivative that will act as the acceptor for the galactose unit.

  • Synthesis of a Lacto-N-tetraose Acceptor: Glycosylation of the lacto-N-triose II acceptor with a protected galactose donor to form the tetrasaccharide backbone.

  • Fucosylation: Glycosylation of the protected lacto-N-tetraose acceptor with a protected fucose donor to introduce the α-(1→3)-linked fucose residue.

  • Global Deprotection: Removal of all protecting groups to yield the final this compound.

Experimental Protocols

The following protocols are based on established chemical syntheses of fucosylated oligosaccharides and represent a plausible pathway to this compound.

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for all reactions. Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates. Column chromatography should be performed on silica gel. NMR spectra should be recorded for structural verification.

Synthesis of the Protected Pentasaccharide

Step 1: Fucosylation of the Tetrasaccharide Acceptor

A protected lacto-N-tetraose acceptor is reacted with a fucosyl donor to form the protected pentasaccharide.

  • Reactants:

    • Protected Lacto-N-tetraose Acceptor (1.0 eq)

    • Protected Fucosyl Donor (e.g., Fucosyl trichloroacetimidate) (1.5 eq)

  • Reagents and Conditions:

  • Procedure:

    • The protected lacto-N-tetraose acceptor and fucosyl donor are co-evaporated with toluene (B28343) and dried under high vacuum.

    • The dried reactants are dissolved in anhydrous DCM under an argon atmosphere.

    • The solution is cooled to -20 °C.

    • TMSOTf is added dropwise, and the reaction is stirred while allowing it to warm to 0 °C.

    • The reaction is quenched with triethylamine (B128534) and concentrated under reduced pressure.

    • The residue is purified by silica gel column chromatography to afford the protected pentasaccharide.

Global Deprotection

Step 2: Removal of Acyl Protecting Groups (e.g., Acetyl, Benzoyl)

  • Reagents and Conditions:

    • Sodium methoxide (B1231860) (catalytic amount)

    • Solvent: Methanol (MeOH)

    • Temperature: Room temperature

    • Reaction Time: 12-24 hours

  • Procedure:

    • The protected pentasaccharide is dissolved in anhydrous MeOH.

    • A catalytic amount of sodium methoxide is added, and the mixture is stirred at room temperature.

    • The reaction is monitored by TLC until completion.

    • The reaction is neutralized with an acidic resin, filtered, and the filtrate is concentrated.

Step 3: Hydrogenolysis to Remove Benzyl-type Protecting Groups

  • Reagents and Conditions:

    • Catalyst: Palladium on carbon (Pd/C) (10 mol%)

    • Solvent: Methanol/Water mixture

    • Atmosphere: Hydrogen (H₂)

    • Temperature: Room temperature

    • Reaction Time: 24-48 hours

  • Procedure:

    • The product from the previous step is dissolved in a MeOH/water mixture.

    • Pd/C is added, and the mixture is stirred under a hydrogen atmosphere.

    • The reaction is monitored by TLC.

    • Upon completion, the catalyst is removed by filtration through Celite.

    • The filtrate is concentrated and purified by size-exclusion chromatography (e.g., Sephadex G-25) to yield pure this compound.

Data Presentation

Table 1: Summary of a Representative Chemical Synthesis of this compound

StepReactionKey ReagentsProductYield (%)
1FucosylationProtected Lacto-N-tetraose Acceptor, Fucosyl Donor, TMSOTfProtected Pentasaccharide60-70% (Estimated)
2DeacylationSodium methoxide, MethanolPartially Deprotected Pentasaccharide~95% (Estimated)
3HydrogenolysisPd/C, H₂This compound~90% (Estimated)

Note: The yields provided are estimates based on typical oligosaccharide synthesis and may vary depending on the specific protecting groups and reaction conditions used.

Visualization of the Synthetic Workflow

Chemical_Synthesis_of_Lacto_N_fucopentaose_V cluster_synthesis Chemical Synthesis of this compound LNTetra_Acceptor Protected Lacto-N-tetraose Acceptor Protected_Penta Protected Pentasaccharide LNTetra_Acceptor->Protected_Penta Glycosylation (Fucosylation) Fucosyl_Donor Protected Fucosyl Donor Fucosyl_Donor->Protected_Penta Partially_Deprotected Partially Deprotected Pentasaccharide Protected_Penta->Partially_Deprotected Deacylation LNFPV This compound Partially_Deprotected->LNFPV Hydrogenolysis (Global Deprotection)

Caption: Workflow for the chemical synthesis of this compound.

Signaling Pathway (Illustrative)

While LNFP V itself is not part of a signaling pathway in the classical sense, it can modulate signaling pathways by interacting with receptors on immune cells or by influencing the gut microbiota, which in turn affects host signaling. The following diagram illustrates a hypothetical interaction.

LNFPV_Interaction LNFPV This compound Receptor Cell Surface Receptor (e.g., on Immune Cell) LNFPV->Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Cytokine Production) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical interaction of LNFP V with a cell surface receptor.

Conclusion

The chemical synthesis of this compound is a complex but feasible process that provides access to this important human milk oligosaccharide for research and development purposes. The strategy outlined in these application notes, involving the careful selection of protecting groups and controlled glycosylation reactions, offers a robust pathway to obtaining pure LNFP V. The provided protocols and diagrams serve as a valuable resource for researchers in the field of glycoscience and drug development.

Application Notes and Protocols: Quantification of Lacto-N-fucopentaose V in Human Breast Milk

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) found in breast milk. HMOs are a complex and abundant group of carbohydrates that are the third most abundant solid component in human milk after lactose (B1674315) and lipids[1][2]. They are not readily digested by the infant but play a crucial role in shaping the infant's gut microbiota and immune system[3][4]. LNFP V, like other fucosylated HMOs, is of particular interest due to its potential prebiotic effects and its role in host-microbe interactions. The concentration of LNFP V in breast milk can vary significantly between individuals, largely depending on the mother's secretor status, which is determined by the activity of the fucosyltransferase 2 (FUT2) enzyme[1]. This document provides detailed application notes and protocols for the accurate quantification of LNFP V in human breast milk samples.

Data Presentation

The concentration of this compound in human breast milk is highly dependent on the secretor status of the mother. Non-secretor mothers tend to have significantly higher concentrations of LNFP V compared to secretor mothers. The following table summarizes representative quantitative data from a study analyzing HMO concentrations.

Maternal StatusThis compound (mg/L)Reference
Non-Secretor (n=21)197 [141; 235] (Median [IQR])[1]
Secretor (n=122)44.6 [31.3; 61.9] (Median [IQR])[1]

IQR: Interquartile Range

Experimental Protocols

Accurate quantification of LNFP V in the complex matrix of human milk requires robust analytical methods. Two common and effective methods are High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from established methods for HMO analysis and is suitable for the specific quantification of LNFP V.

1. Sample Preparation

  • Thawing and Homogenization: Thaw frozen human milk samples at room temperature. Once thawed, vortex the samples to ensure homogeneity.

  • Protein Precipitation and Delipidation:

    • To 100 µL of human milk, add 300 µL of cold ethanol.

    • Vortex vigorously for 1 minute to precipitate proteins and lipids.

    • Incubate the mixture at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the HMOs.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a known volume (e.g., 100 µL) of ultrapure water or an appropriate buffer for LC-MS analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

2. LC-MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive) is recommended[5].

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the separation of polar compounds like HMOs (e.g., HILIC-OH5 column, 2.1×150mm, 2.7µm)[5].

  • Mobile Phase:

    • Mobile Phase A: Water with 20 mM ammonium (B1175870) formate, pH 4.3[5].

    • Mobile Phase B: Acetonitrile[5].

  • Gradient Elution: A linear gradient from high to low organic content should be optimized to achieve good separation of LNFP V from other HMO isomers.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI)[5].

    • Scan Mode: Full scan and targeted MS/MS (Parallel Reaction Monitoring - PRM)[5].

    • Mass Range: m/z 200-1500 Da[5].

    • Collision Energy: Optimize for the fragmentation of the [M-H]⁻ or [M+HCOO]⁻ ion of LNFP V to obtain characteristic product ions for quantification.

3. Quantification

  • Standard Curve: Prepare a series of calibration standards of purified LNFP V in a concentration range relevant to its expected concentration in breast milk (e.g., 10 to 5000 ng/mL)[5].

  • Data Analysis: Integrate the peak area of the specific LNFP V precursor-product ion transition. Quantify the concentration of LNFP V in the samples by comparing their peak areas to the standard curve.

Protocol 2: Quantification of this compound by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a sensitive and direct method for carbohydrate analysis that does not require derivatization[6].

1. Sample Preparation

  • Dilution: Dilute the human milk sample with deionized water. For example, pipette 500 µL of milk into a 25 mL volumetric flask and dilute to the mark with DI water[6].

  • Online Cleanup (Recommended): To minimize matrix effects, an online sample cleanup using a guard column (e.g., Dionex IonPac NG1) can be employed to remove hydrophobic contaminants[6].

  • Filtration: Filter the diluted sample through a 0.45 µm filter before injection.

2. HPAE-PAD Analysis

  • Instrumentation: A dedicated ion chromatography system equipped with a pulsed amperometric detector.

  • Columns:

    • Guard Column: CarboPac PA1 Guard Column (or similar).

    • Analytical Column: CarboPac PA1 Analytical Column (or similar)[6].

  • Eluent: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for the separation of complex carbohydrates. The exact gradient conditions should be optimized for the separation of LNFP V.

  • Detection: Pulsed Amperometric Detection using a gold working electrode. The waveform potentials and durations should be optimized for sensitive carbohydrate detection.

3. Quantification

  • Standard Curve: Prepare a series of calibration standards of purified LNFP V.

  • Data Analysis: Integrate the peak area corresponding to LNFP V. Quantify the concentration in the samples by comparing their peak areas to the standard curve.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_quantification Quantification milk Human Milk Sample precip Protein Precipitation & Delipidation (e.g., cold ethanol) milk->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract supernatant->dry reconstitute Reconstitute in Water/Buffer dry->reconstitute filter_prep Filter (0.22 µm) reconstitute->filter_prep lcms LC-MS Analysis (HILIC Column, ESI-) filter_prep->lcms hpae HPAE-PAD Analysis (Anion-Exchange Column) filter_prep->hpae integrate Peak Area Integration lcms->integrate hpae->integrate standard Prepare Standard Curve (Purified LNFP V) standard->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the quantification of this compound in breast milk.

Biological Role of this compound

This compound does not have a known direct signaling pathway within the human host. Instead, its primary biological function is believed to be the modulation of the infant gut microbiota, which in turn influences the development and function of the immune system.

biological_role cluster_ingestion Ingestion & Digestion cluster_microbiota Gut Microbiota Modulation cluster_immune Immune System Development bm Breast Milk (contains LNFP V) infant Infant Ingestion bm->infant si Small Intestine (LNFP V is undigested) infant->si li Large Intestine si->li LNFP V enters prebiotic LNFP V as a Prebiotic li->prebiotic bifido Selective Growth of Bifidobacteria prebiotic->bifido pathogen Inhibition of Pathogen Adhesion prebiotic->pathogen scfa Production of Short-Chain Fatty Acids (SCFAs) bifido->scfa gut_barrier Strengthening of Gut Barrier Function scfa->gut_barrier immune_cells Modulation of Immune Cell Activity scfa->immune_cells immune_dev Enhanced Immune Maturation gut_barrier->immune_dev immune_cells->immune_dev pathogen->immune_dev

Caption: Proposed mechanism of action of this compound in the infant gut.

References

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Lacto-N-fucopentaose V (LNFP V), a key human milk oligosaccharide (HMO), using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation, followed by sensitive detection using tandem mass spectrometry. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it an essential resource for researchers in glycobiology, nutrition, and drug development.

Introduction

This compound (LNFP V) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). HMOs are known to play crucial roles in infant health, including shaping the gut microbiota, preventing pathogen adhesion, and modulating the immune system. The accurate quantification of specific HMOs like LNFP V is vital for understanding their biological functions and for their potential application as prebiotics or therapeutic agents.

HPLC-MS has emerged as the gold standard for the analysis of complex mixtures of HMOs due to its high sensitivity and specificity. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating these highly polar compounds. This application note details a robust HILIC-MS/MS method for the quantitative analysis of LNFP V.

Structure of this compound

The glycan structure of this compound is Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc.[1] Its chemical formula is C₃₂H₅₅NO₂₅, with a molecular weight of approximately 853.77 g/mol .[1][2]

Experimental Protocols

Sample Preparation

For the analysis of LNFP V in complex matrices such as infant formula, a sample clean-up procedure is necessary to remove proteins and fats that can interfere with the analysis.

Protocol:

  • Deproteinization: To an aliquot of the sample, add an equal volume of ethanol, vortex thoroughly, and centrifuge to precipitate proteins.

  • Degreasing: Freeze the sample to solidify lipids, then centrifuge at a low temperature and collect the liquid supernatant.

  • Dilution: The extracted sample can be diluted with a solution of ethanol/water (1:1, v/v) to a suitable concentration for HPLC-MS analysis.[3]

HPLC-MS Analysis

Instrumentation:

  • An HPLC system, such as a Dionex Ultimate 3000 RS, is suitable for this application.[3]

  • A mass spectrometer, for instance, a Q Exactive Plus hybrid FT mass spectrometer equipped with a heated electrospray ionization (HESI) source, can be used for detection.[3]

Chromatographic Conditions:

  • Column: A HILIC column is essential for the separation of HMOs. An Agilent HILIC-OH5 column (2.1 × 150 mm, 2.7 µm) has been shown to be effective.[3]

  • Mobile Phase A: 20 mM ammonium (B1175870) formate (B1220265) in water, pH 4.3.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A linear gradient of the mobile phase is employed for optimal separation. The specific gradient profile should be optimized based on the specific column and system but will generally involve a decreasing concentration of the organic solvent (acetonitrile).

  • Flow Rate: A typical flow rate for a 2.1 mm ID column would be in the range of 0.2-0.4 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for example, at 30°C, is crucial for reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI) is commonly used for the analysis of HMOs.[3]

  • Scan Mode: The mass spectrometer can be operated in full scan mode to identify the precursor ions and in Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.[3]

  • Ion Source Parameters:

    • Spray Voltage: ~3.7 kV[3]

    • Capillary Temperature: ~250°C[3]

    • Sheath Gas Flow Rate: ~40 (arbitrary units)[3]

    • Auxiliary Gas Flow Rate: ~10 (arbitrary units)[3]

    • Auxiliary Gas Heater Temperature: ~250°C[3]

  • Mass Range: A scan range of m/z 200-1500 is appropriate for detecting LNFP V and its fragments.[3]

Data Presentation

Table 1: Molecular and Chromatographic Properties of this compound

CompoundChemical FormulaMolecular Weight ( g/mol )
This compoundC₃₂H₅₅NO₂₅853.77

Table 2: Mass Spectrometry Parameters for this compound Analysis

ParameterValue
Ionization ModeNegative ESI
Precursor Ion (formate adduct) [M+HCOO]⁻ (m/z)898.30
Product Ions (m/z)To be determined experimentally

Note: The formate adduct [M+HCOO]⁻ is commonly observed for HMOs in negative ion mode when using ammonium formate in the mobile phase.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-MS analysis of this compound.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_output Output Sample Sample (e.g., Infant Formula) Deproteinization Deproteinization (Ethanol Precipitation) Sample->Deproteinization Degreasing Degreasing (Freezing) Deproteinization->Degreasing Dilution Dilution (Ethanol/Water) Degreasing->Dilution HPLC HILIC Separation Dilution->HPLC MS Mass Spectrometry (Negative ESI, MS/MS) HPLC->MS Data Data Acquisition & Processing MS->Data Quantification Quantification of This compound Data->Quantification

Caption: Workflow for HPLC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using HPLC-MS. The described HILIC-MS/MS method offers the required selectivity and sensitivity for the accurate determination of this important human milk oligosaccharide in complex samples. The provided experimental details and workflow diagrams serve as a valuable resource for researchers and scientists in the fields of nutrition, glycobiology, and drug development, enabling them to implement this analytical method in their laboratories.

References

Application Notes and Protocols: Lacto-N-fucopentaose V in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a pentasaccharide found in human milk. As a member of the human milk oligosaccharide (HMO) family, it is of growing interest for its potential biological activities and therapeutic applications. While research on its specific isomers, Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), has revealed roles in immunomodulation, antiviral activity, and gut microbiome regulation, the cellular effects of LNFP V are currently not well-documented in publicly available literature.[1][2][3]

These application notes provide a comprehensive guide for researchers initiating studies on LNFP V in cell culture. The protocols and potential applications described herein are based on established methodologies for studying other HMOs and serve as a foundational framework for investigating the bioactivity of LNFP V.

Potential Research Applications

Based on the known functions of structurally related fucosylated oligosaccharides, potential areas of investigation for LNFP V in cell culture include:

  • Immunomodulation: Assessing the effect of LNFP V on immune cell proliferation, differentiation, and cytokine production. This could involve studies on peripheral blood mononuclear cells (PBMCs), macrophages, dendritic cells, and various lymphocyte subsets.

  • Antiviral and Antimicrobial Effects: Investigating the ability of LNFP V to inhibit the adhesion and replication of viral and bacterial pathogens in susceptible cell lines.

  • Gut Epithelial Barrier Function: Examining the impact of LNFP V on the integrity and function of intestinal epithelial cell monolayers (e.g., Caco-2, HT-29).

  • Cell Signaling: Elucidating the intracellular signaling pathways modulated by LNFP V, such as those involved in inflammation (e.g., NF-κB), cell growth, and apoptosis.

  • Oncology Research: Exploring the potential of LNFP V to modulate the growth and survival of cancer cell lines.

Data Presentation: Hypothetical Quantitative Data

The following tables are templates for presenting quantitative data that could be generated from the experimental protocols outlined below.

Table 1: Effect of LNFP V on Cell Proliferation (MTT Assay)

Treatment GroupConcentration (µg/mL)Absorbance (570 nm) (Mean ± SD)% Proliferation
Control01.25 ± 0.08100
LNFP V101.22 ± 0.0797.6
LNFP V501.15 ± 0.0992.0
LNFP V1001.05 ± 0.0684.0
LNFP V2000.94 ± 0.0875.2

Table 2: Effect of LNFP V on TNF-α Production in LPS-stimulated Macrophages (ELISA)

Treatment GroupConcentration (µg/mL)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
Control (Unstimulated)050.2 ± 5.1-
LPS (1 µg/mL)0850.6 ± 45.30
LPS + LNFP V10780.4 ± 38.98.3
LPS + LNFP V50650.1 ± 30.223.6
LPS + LNFP V100520.8 ± 25.738.8
LPS + LNFP V200410.5 ± 21.951.7

Experimental Protocols

Protocol 1: General Procedure for Cell Treatment with LNFP V
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and stabilize overnight.

  • Preparation of LNFP V Stock Solution: Dissolve LNFP V powder in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution. Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Preparation of Working Solutions: Prepare serial dilutions of the LNFP V stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of LNFP V. Include a vehicle control (medium with the same concentration of PBS or the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the desired assay (e.g., cell viability, cytokine analysis, protein extraction, RNA isolation).

Protocol 2: Cell Proliferation Assessment using MTT Assay
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with varying concentrations of LNFP V as described in Protocol 1.

  • Addition of MTT Reagent: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Protocol 3: Quantification of Cytokine Production by ELISA
  • Cell Seeding and Treatment: Seed immune cells (e.g., macrophages or PBMCs) in a 24-well plate. Treat with LNFP V for a predetermined time, with or without a stimulant (e.g., lipopolysaccharide - LPS).

  • Collection of Supernatant: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant, avoiding disturbance of the cell pellet.

  • ELISA Procedure: Perform the ELISA for the cytokine of interest (e.g., TNF-α, IL-6, IL-10) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Use the standard curve to calculate the concentration of the cytokine in each sample.

Visualizations: Diagrams of Workflows and Signaling Pathways

Experimental Workflow for Investigating LNFP V Effects

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome cell_seeding Seed Cells in Culture Plates lnfpv_prep Prepare LNFP V Solutions cell_treatment Treat Cells with LNFP V lnfpv_prep->cell_treatment incubation Incubate for 24-72h cell_treatment->incubation proliferation_assay Cell Proliferation Assay (e.g., MTT) incubation->proliferation_assay cytokine_assay Cytokine Analysis (e.g., ELISA) incubation->cytokine_assay protein_analysis Protein/Gene Expression (Western Blot/qPCR) incubation->protein_analysis data_analysis Data Analysis & Interpretation proliferation_assay->data_analysis cytokine_assay->data_analysis protein_analysis->data_analysis

A generalized workflow for studying the effects of LNFP V in cell culture.

Hypothetical Signaling Pathway Modulated by LNFP V

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lnfpv This compound receptor Cell Surface Receptor (e.g., C-type Lectin) lnfpv->receptor adaptor Adaptor Proteins receptor->adaptor ikk_complex IKK Complex adaptor->ikk_complex Activates ikb IκB ikk_complex->ikb Phosphorylates nf_kb NF-κB (p65/p50) ikb->nf_kb Releases nf_kb_nuc NF-κB nf_kb->nf_kb_nuc dna DNA nf_kb_nuc->dna gene_expression Gene Expression dna->gene_expression inflammatory_response Inflammatory Response (e.g., Cytokine Production) gene_expression->inflammatory_response

References

Application Notes and Protocols for In Vitro Prebiotic Assessment of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Lacto-N-fucopentaose V (LNFP-V) as a Potential Prebiotic

Human Milk Oligosaccharides (HMOs) are a complex mixture of glycans that represent the third-largest solid component of human milk. They are known to play a crucial role in shaping the infant gut microbiota and influencing immune development. Fucosylated HMOs, which contain one or more fucose residues, are particularly abundant and have been the subject of extensive research for their prebiotic and immunomodulatory properties.

This compound (LNFP-V) is a pentasaccharide found in human milk. While specific in vitro prebiotic studies on LNFP-V are limited in publicly available literature, its structural similarity to other well-studied fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL) and other Lacto-N-fucopentaose isomers, suggests it may exert similar beneficial effects. These effects are primarily mediated through its selective fermentation by beneficial gut bacteria, particularly Bifidobacterium species, leading to the production of short-chain fatty acids (SCFAs) and modulation of the intestinal environment.

The evaluation of LNFP-V as a prebiotic in in vitro models is a critical step in understanding its potential as a functional food ingredient, a component of infant formula, or a therapeutic agent for dysbiosis-related conditions. The following protocols provide a framework for assessing the prebiotic potential of LNFP-V using established in vitro models of the human gut.

Key In Vitro Models for Prebiotic Assessment
  • In Vitro Fecal Fermentation: This model uses human fecal slurries as an inoculum to simulate the colonic microbiota. It allows for the assessment of a test substance's ability to modulate the composition and metabolic activity of the gut microbiota. Key endpoints include changes in bacterial populations (e.g., increase in Bifidobacterium and Lactobacillus), and the production of SCFAs such as acetate, propionate, and butyrate (B1204436).

  • Intestinal Epithelial Cell Line Models (e.g., Caco-2, HT-29): Monolayers of human intestinal epithelial cells, such as Caco-2, are widely used to model the intestinal barrier. These models can be used to assess the direct effects of LNFP-V or its fermentation byproducts on intestinal barrier integrity (measured by Transepithelial Electrical Resistance - TEER), and modulation of epithelial cell signaling pathways.

  • Co-culture Models: To investigate the immunomodulatory effects of LNFP-V, co-culture systems involving intestinal epithelial cells and immune cells (e.g., peripheral blood mononuclear cells - PBMCs) can be employed. These models allow for the evaluation of cytokine production (e.g., IL-10, IL-12, IFN-γ) in response to LNFP-V.

Data Presentation

The following tables present representative quantitative data that could be expected from in vitro prebiotic studies of a fucosylated HMO like LNFP-V.

Table 1: Changes in Bacterial Populations during In Vitro Fecal Fermentation

Treatment (24h)Total Bacteria (log10 cells/mL)Bifidobacterium (log10 cells/mL)Lactobacillus (log10 cells/mL)Clostridium (log10 cells/mL)Bacteroides (log10 cells/mL)
Control (no substrate) 8.9 ± 0.27.5 ± 0.36.8 ± 0.26.5 ± 0.18.2 ± 0.2
LNFP-V (1% w/v) 9.5 ± 0.38.8 ± 0.47.2 ± 0.36.3 ± 0.28.3 ± 0.3
Inulin (B196767) (1% w/v) 9.4 ± 0.28.6 ± 0.37.1 ± 0.26.4 ± 0.18.2 ± 0.2

Table 2: Short-Chain Fatty Acid (SCFA) Production in In Vitro Fecal Fermentation

Treatment (24h)Acetate (mM)Propionate (mM)Butyrate (mM)Total SCFAs (mM)
Control (no substrate) 30.5 ± 3.110.2 ± 1.58.5 ± 1.149.2 ± 5.7
LNFP-V (1% w/v) 65.2 ± 5.820.1 ± 2.315.3 ± 1.9100.6 ± 10.0
Inulin (1% w/v) 60.8 ± 4.918.5 ± 2.118.9 ± 2.298.2 ± 9.2

Table 3: Effect on Intestinal Barrier Function (Caco-2 Monolayer)

Treatment (48h)Transepithelial Electrical Resistance (TEER) (Ω·cm²)
Control 250 ± 15
LNFP-V (10 mg/mL) 350 ± 20
LPS (1 µg/mL) (Negative Control) 150 ± 12
LNFP-V + LPS 280 ± 18

Table 4: Immunomodulatory Effects (Co-culture Model)

Treatment (24h)IL-10 (pg/mL)IL-12 (pg/mL)IFN-γ (pg/mL)
Control 50 ± 8200 ± 25350 ± 30
LPS (100 ng/mL) 150 ± 15800 ± 601200 ± 100
LNFP-V (1 mg/mL) + LPS 450 ± 30450 ± 40700 ± 60

Experimental Protocols

Protocol 1: In Vitro Fecal Fermentation of this compound

Objective: To assess the effect of LNFP-V on the composition and metabolic activity of human gut microbiota.

Materials:

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂)

  • Fresh fecal samples from healthy human donors (at least 3)

  • Basal medium (e.g., containing peptone water, yeast extract, NaCl, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, CaCl₂·6H₂O, NaHCO₃, Tween 80, hemin, vitamin K₁, L-cysteine-HCl, and resazurin)

  • This compound (LNFP-V)

  • Positive control: Inulin

  • Sterile, anaerobic tubes or vials

  • pH meter

  • Gas chromatograph (GC) for SCFA analysis

  • Reagents for DNA extraction and qPCR

Procedure:

  • Inoculum Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in pre-reduced anaerobic phosphate-buffered saline (PBS).

    • Filter the slurry through sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • In the anaerobic chamber, dispense 4.5 mL of pre-reduced basal medium into sterile tubes.

    • Add 0.5 mL of the fecal inoculum to each tube.

    • Add LNFP-V or inulin to achieve a final concentration of 1% (w/v). Include a control group with no added carbohydrate.

    • Seal the tubes and incubate at 37°C for 0, 24, and 48 hours.

  • Sample Analysis:

    • pH Measurement: At each time point, measure the pH of the fermentation broth.

    • SCFA Analysis:

      • Centrifuge a 1 mL aliquot of the fermentation broth at 10,000 x g for 10 minutes.

      • Filter the supernatant through a 0.22 µm filter.

      • Analyze the filtrate for acetate, propionate, and butyrate concentrations using a gas chromatograph equipped with a flame ionization detector (GC-FID).[1][2]

    • Microbiota Analysis (qPCR):

      • Extract total bacterial DNA from the fermentation samples using a commercial kit.

      • Perform quantitative PCR (qPCR) using primers specific for total bacteria, Bifidobacterium, Lactobacillus, and other relevant bacterial groups.

Protocol 2: Assessment of Intestinal Barrier Function using Caco-2 Cells

Objective: To evaluate the effect of LNFP-V on the integrity of an intestinal epithelial monolayer.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (0.4 µm pore size)

  • Transepithelial Electrical Resistance (TEER) measurement system

  • This compound (LNFP-V)

  • Lipopolysaccharide (LPS) as a negative control

Procedure:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at a density of 2 x 10⁵ cells/cm².

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Treatment:

    • After 21 days, replace the medium in the apical and basolateral compartments with fresh medium.

    • Add LNFP-V to the apical compartment at the desired concentration (e.g., 10 mg/mL).

    • For negative controls, treat cells with LPS (e.g., 1 µg/mL). Include a combination treatment of LNFP-V and LPS.

    • Incubate for 48 hours.

  • TEER Measurement:

    • Measure the TEER across the Caco-2 monolayer at 0, 24, and 48 hours post-treatment.

    • An increase in TEER indicates an enhancement of barrier function, while a decrease suggests a compromised barrier.

Visualizations

Experimental_Workflow_Fecal_Fermentation cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Fecal_Sample Fresh Fecal Sample Homogenization Homogenize in PBS Fecal_Sample->Homogenization Inoculum Fecal Inoculum Homogenization->Inoculum Add_Inoculum Add Fecal Inoculum Inoculum->Add_Inoculum Basal_Medium Anaerobic Basal Medium Basal_Medium->Add_Inoculum Add_Substrate Add Substrate (LNFP-V or Control) Add_Inoculum->Add_Substrate Incubation Incubate at 37°C (0, 24, 48h) Add_Substrate->Incubation pH pH Measurement Incubation->pH SCFA SCFA Analysis (GC) Incubation->SCFA Microbiota Microbiota Analysis (qPCR) Incubation->Microbiota

Caption: Workflow for in vitro fecal fermentation of LNFP-V.

Signaling_Pathway_Immunomodulation LNFPV This compound TLR4 Toll-like Receptor 4 (TLR4) LNFPV->TLR4 Modulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) LNFPV->Anti_inflammatory Upregulates MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 Activates NFkB NF-κB MyD88->NFkB Pro_inflammatory Pro-inflammatory Cytokines (IL-12, IFN-γ) NFkB->Pro_inflammatory Upregulates

Caption: Putative signaling pathway for LNFP-V immunomodulation.

References

Animal Models for Studying Lacto-N-fucopentaose V Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo studies and quantitative data for Lacto-N-fucopentaose V (LNFPV) are not extensively available. The following application notes and protocols are based on established animal models and methodologies used for studying other human milk oligosaccharides (HMOs) with similar structural properties, such as Lacto-N-fucopentaose I (LNFPI) and Lacto-N-fucopentaose III (LNFPIII). Researchers should adapt these protocols based on their specific experimental goals and the availability of LNFPV.

Introduction

This compound (LNFPV) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). HMOs are known to play crucial roles in infant development, primarily by shaping the gut microbiota, modulating the immune system, and potentially preventing infections.[1] This document provides a guide for researchers on selecting appropriate animal models and experimental protocols to investigate the physiological effects of LNFPV.

I. Animal Models for Investigating LNFPV Effects

The choice of an animal model is critical and depends on the specific research question. Mouse models are most commonly used for studying the effects of oligosaccharides due to their genetic tractability, relatively low cost, and well-characterized immune system.

Gut Microbiota Modulation

Objective: To investigate the impact of LNFPV on the composition and function of the gut microbiota.

Recommended Model:

  • Animal: C57BL/6 mice (8-10 weeks old). This strain is widely used in immunology and gut microbiota research.

  • Housing: Mice should be housed in a controlled environment with a standardized diet to minimize variations in the gut microbiome.

  • Intervention: Administration of LNFPV via oral gavage.

Immune System Modulation

Objective: To assess the immunomodulatory properties of LNFPV, including its effects on cytokine production and immune cell populations.

Recommended Model:

  • Animal: BALB/c mice (8-10 weeks old). This strain is often used for studies related to Th2-biased immune responses and allergy.

  • Intervention: LNFPV can be administered orally or intraperitoneally, depending on the research question regarding its direct systemic effects versus gut-mediated effects.

  • Challenge (Optional): An immune challenge, such as lipopolysaccharide (LPS) injection, can be used to study the effect of LNFPV on an inflammatory response.

Allergic Disease Models

Objective: To evaluate the potential of LNFPV to prevent or alleviate allergic reactions.

Recommended Model:

  • Animal: Ovalbumin (OVA)-sensitized BALB/c mice. This is a common model for food allergy.

  • Protocol: Mice are sensitized to OVA, with or without LNFPV co-administration, and then challenged with OVA to induce an allergic response.

Colitis Models

Objective: To determine if LNFPV can ameliorate intestinal inflammation.

Recommended Model:

  • Animal: Dextran sulfate (B86663) sodium (DSS)-induced colitis model in C57BL/6 mice. DSS induces acute colitis that mimics some features of human inflammatory bowel disease.[2][3]

  • Protocol: Mice receive DSS in their drinking water to induce colitis, and the therapeutic or preventative effect of LNFPV is assessed.

II. Data Presentation: Quantitative Data from Related HMO Studies

The following tables summarize quantitative data from studies on HMOs structurally related to LNFPV. This data can serve as a reference for expected outcomes when studying LNFPV.

Table 1: Effects of Oligosaccharides on Gut Microbiota in Mice

OligosaccharideAnimal ModelDosageDurationKey FindingsReference
Galacto-oligosaccharides (GOS)Obese miceNot specifiedNot specified↓ Ruminococcaceae, ↓ Oscillibacter, ↑ Alloprevotella, ↑ Bacteroides, ↑ Parasutterella
Chitin oligosaccharideObese miceNot specifiedNot specified↑ Bifidobacterium, ↑ Lactobacillus, ↑ Akkermansia, ↑ Bacteroides
Chitosan oligosaccharides (COS)C57BL/6 mice1 g/L in drinking waterNot specified↓ Lactobacillus, ↓ Bifidobacterium, ↓ Desulfovibrio, ↑ Akkermansia[4][5]
2'-fucosyllactose (2'-FL) + Difucosyl-lactose (DFL)C57BL/6 mice with ampicillin-induced dysbiosis2 g/L each in drinking water2 weeksCounteracted ampicillin-induced reduction in Bacteroides spp. and caecal propionate (B1217596) levels.[6]

Table 2: Effects of HMOs on Immune Parameters in Mice

HMOAnimal ModelDosage & RouteDurationMeasured ParametersKey FindingsReference
Pooled HMOsGerm-free C57BI/6 mice15 mg/day (oral gavage)7 or 14 daysSpleen and Mesenteric Lymph Node (MLN) immune cells↑ CD4+ T cells (MLN & spleen), ↑ CD8+ T cells (spleen), ↑ Plasma cells (MLN & spleen), ↓ Macrophages/monocytes (spleen), ↓ Neutrophils (spleen & MLN)[7]
2'-FL + DFLC57BL/6 mice2 g/L each in drinking water2 weeksIleal cytokines↓ IL-1β, ↓ MIP-1α[6]
Pooled HMOsNeonatal rat NEC model with LPS challenge10 mg/g body weight (oral gavage)4 daysSerum and ileal cytokines↓ Serum IL-8, ↓ Ileal IL-8 and IL-6[8]

III. Experimental Protocols

Protocol for Oral Gavage of LNFPV in Mice

Materials:

  • LNFPV solution (sterile, concentration to be determined based on desired dosage)

  • Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches with a rounded tip for mice.[9][10][11]

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Acclimatize mice to handling for several days before the experiment. For gavage, restrain the mouse by gently scruffing the neck and back to immobilize the head and body.

  • Measurement of Gavage Needle Length: Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth. Mark the needle to avoid over-insertion.

  • Administration:

    • Attach the gavage needle to a syringe filled with the LNFPV solution.

    • With the mouse held in a vertical position, gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.

    • Slowly dispense the solution.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[9][10][11]

Dosage Consideration: A typical starting dose for oligosaccharides in mice is in the range of 10-100 mg/kg body weight, but this should be optimized for LNFPV.

Protocol for Gut Microbiota Analysis

Sample Collection:

  • Collect fresh fecal pellets from individual mice at baseline and at the end of the treatment period.

  • Alternatively, cecal contents can be collected at the end of the study for a more representative sample of the gut microbiota.

  • Immediately freeze samples at -80°C.

DNA Extraction and Sequencing:

  • Extract microbial DNA from fecal or cecal samples using a commercially available kit.

  • Perform 16S rRNA gene amplification using primers targeting variable regions (e.g., V3-V4).

  • Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

Data Analysis:

  • Process the raw sequencing data using bioinformatics pipelines such as QIIME2 or mothur to perform quality filtering, denoising, and taxonomic classification.

  • Analyze alpha diversity (e.g., Shannon index, Chao1) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distance) to assess changes in the microbial community structure.

  • Identify specific bacterial taxa that are significantly altered by LNFPV treatment.

Protocol for Cytokine Analysis

Sample Collection:

  • Collect blood via cardiac puncture or from the submandibular vein into serum separator tubes.

  • Isolate serum by centrifugation and store at -80°C.

  • Intestinal tissues (e.g., ileum, colon) can be collected, homogenized, and the supernatant used for cytokine analysis.

Cytokine Measurement:

  • Use a multiplex immunoassay (e.g., Luminex-based assay) or enzyme-linked immunosorbent assays (ELISAs) to quantify the levels of specific cytokines in serum or tissue homogenates.

  • Commonly measured cytokines in the context of gut health and inflammation include TNF-α, IL-1β, IL-6, IL-10, and IFN-γ.

IV. Visualization of Workflows and Pathways

Experimental_Workflow_Gut_Microbiota cluster_setup Experimental Setup cluster_treatment Treatment cluster_sampling Sample Collection cluster_analysis Analysis A Acclimatization of Mice (e.g., C57BL/6) B Baseline Fecal Sample Collection A->B C Oral Gavage with LNFPV (Treatment Group) B->C D Oral Gavage with Vehicle (Control Group) B->D E Final Fecal Sample Collection C->E F Cecal Content Collection (at necropsy) C->F D->E D->F G 16S rRNA Gene Sequencing E->G F->G H Bioinformatic Analysis (QIIME2/mothur) G->H I Statistical Analysis H->I

Caption: Workflow for studying LNFPV effects on gut microbiota.

Experimental_Workflow_Immune_Modulation cluster_setup Experimental Setup cluster_treatment Treatment cluster_challenge Optional Challenge cluster_sampling Sample Collection cluster_analysis Analysis A Acclimatization of Mice (e.g., BALB/c) B LNFPV Administration (Oral or IP) A->B C Vehicle Administration (Control) A->C D LPS Injection B->D E Blood Collection for Serum B->E F Spleen and MLN Collection B->F C->D C->E C->F D->E D->F G Cytokine Analysis (ELISA/Luminex) E->G H Flow Cytometry for Immune Cell Profiling F->H

Caption: Workflow for studying LNFPV effects on the immune system.

Signaling_Pathway_HMO_Immune_Modulation cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_lamina_propria Lamina Propria HMO LNFPV / HMOs Microbiota Gut Microbiota HMO->Microbiota Metabolized by IEC Intestinal Epithelial Cells (IECs) HMO->IEC Direct Interaction DC Dendritic Cells (DCs) HMO->DC Direct Interaction SCFA SCFAs (e.g., Butyrate) Microbiota->SCFA Produces SCFA->IEC Modulates Treg Regulatory T cells (Tregs) SCFA->Treg Promotes IEC->DC Antigen Presentation DC->Treg Promotes Differentiation Th1 Th1 Cells DC->Th1 Modulates Differentiation Th2 Th2 Cells DC->Th2 Modulates Differentiation Macrophage Macrophages Treg->Macrophage Suppresses Activation

Caption: Potential signaling pathways for HMO-mediated immune modulation.

References

Illuminating the Path of a Key Human Milk Oligosaccharide: Application Notes and Protocols for In Vivo Tracking of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the labeling and in vivo tracking of Lacto-N-fucopentaose V (LNFPV), a significant fucosylated human milk oligosaccharide (HMO). Understanding the biodistribution and cellular uptake of LNFPV is crucial for elucidating its roles in infant development, immune modulation, and its potential as a therapeutic agent. This document outlines detailed protocols for fluorescent and biotin (B1667282) labeling of LNFPV, methods for quantitative analysis, and procedures for in vivo imaging.

Introduction

This compound is a complex sugar molecule found in human milk, believed to play a vital role in the development of the infant gut microbiome and immune system.[1] Its fucosylated structure is recognized by various host cell receptors, suggesting its involvement in cellular signaling pathways.[2][3] To investigate these biological functions, it is essential to track the fate of LNFPV within a living organism. This requires robust labeling techniques that do not interfere with its natural bioactivity, coupled with sensitive in vivo imaging modalities.

Data Presentation: Quantitative Insights into Labeling and Biodistribution

While specific quantitative data for the labeling efficiency and in vivo pharmacokinetics of exogenously administered labeled LNFPV are not extensively published, the following tables provide representative data based on established glycan labeling methodologies and the observed presence of similar HMOs in infant circulation.

Table 1: Comparison of Labeling Methods for this compound

Labeling MethodLabelTypical Labeling EfficiencyDetection MethodAdvantagesDisadvantages
Reductive AminationFluorescent Dyes (e.g., 2-AB, APTS)80-95%Fluorescence Spectroscopy, HPLC, Mass SpectrometryHigh efficiency, stable linkage, variety of fluorophores available.Harsh reaction conditions may degrade some glycans.
Reductive AminationBiotin85-95%Streptavidin-based assays (ELISA, Western Blot), Mass SpectrometryHigh affinity of biotin-streptavidin interaction provides high sensitivity.Indirect detection, potential for steric hindrance.
Enzymatic LabelingFluorophore- or Biotin-conjugated sugarsVariable (Enzyme-dependent)Fluorescence, Streptavidin-based assaysHigh specificity, mild reaction conditions.Requires specific glycosyltransferases, may be lower efficiency.

Note: Labeling efficiency can be influenced by the specific reagents, reaction conditions, and the purity of the LNFPV sample.

Table 2: In Vivo Biodistribution of Human Milk Oligosaccharides in Breastfed Infants

This table presents data on the concentration of various HMOs, including fucosylated oligosaccharides structurally related to LNFPV, detected in the plasma and urine of breastfed infants. This provides an indication of the systemic absorption and excretion of these molecules.

Human Milk OligosaccharideConcentration in Mother's Milk (mg/L)Concentration in Infant Plasma (mg/L)Concentration in Infant Urine (mg/L)
2'-Fucosyllactose (2'FL)30401-133Up to ~100
3-Fucosyllactose (3FL)3801-133Up to ~100
Lacto-N-neotetraose (LNnT)2801-133Up to ~100

Data adapted from studies on naturally occurring HMOs in breastfed infants and is intended to provide a physiological context for the potential systemic availability of LNFPV.[4][5] The concentrations of exogenously administered, labeled LNFPV may differ significantly.

Experimental Protocols

The following are detailed protocols for the labeling of LNFPV.

Protocol 1: Fluorescent Labeling of LNFPV by Reductive Amination with 2-Aminobenzamide (B116534) (2-AB)

This protocol describes the covalent attachment of the fluorescent dye 2-aminobenzamide to the reducing end of LNFPV.

Materials:

  • This compound (LNFPV)

  • 2-Aminobenzamide (2-AB) labeling solution (0.35 M 2-AB and 1 M sodium cyanoborohydride in DMSO/glacial acetic acid 7:3 v/v)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaCNBH₃)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., HILIC-based)

  • Acetonitrile (B52724)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve 1-10 nmol of LNFPV in 5 µL of deionized water in a microcentrifuge tube.

  • Labeling Reaction:

    • Add 10 µL of the 2-AB labeling solution to the LNFPV sample.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 65°C for 2 hours in a heating block.

  • Purification of Labeled LNFPV:

    • After incubation, allow the mixture to cool to room temperature.

    • Condition a HILIC SPE cartridge by washing with 1 mL of 85% acetonitrile.

    • Load the reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 3 x 1 mL of 85% acetonitrile containing 0.1% TFA to remove excess 2-AB label.

    • Elute the 2-AB labeled LNFPV with 1 mL of deionized water.

  • Analysis and Quantification:

    • Dry the eluted sample using a vacuum centrifuge.

    • Reconstitute the sample in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (Excitation: 330 nm, Emission: 420 nm).

    • Quantify the labeled LNFPV by comparing the peak area to a standard curve of known concentrations of labeled LNFPV.

Protocol 2: Biotinylation of LNFPV using Biotin-LC-Hydrazide

This protocol details the conjugation of biotin to LNFPV for subsequent detection with streptavidin-based systems.

Materials:

  • This compound (LNFPV)

  • Biotin-LC-Hydrazide

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (1 kDa MWCO) or size-exclusion chromatography column

Procedure:

  • Sample Preparation: Dissolve 1-5 mg of LNFPV in 100 µL of deionized water.

  • Biotinylation Reaction:

    • Prepare a 50 mM solution of Biotin-LC-Hydrazide in DMSO.

    • In a separate tube, mix 20 µL of the Biotin-LC-Hydrazide solution with 5 µL of glacial acetic acid.

    • Add this mixture to the LNFPV solution.

    • Add 10 µL of a freshly prepared 1 M sodium cyanoborohydride solution in DMSO.

    • Incubate the reaction at 50°C for 12-24 hours with gentle agitation.

  • Purification of Biotinylated LNFPV:

    • To remove excess biotinylation reagents, dialyze the reaction mixture against PBS (pH 7.4) for 48 hours with several buffer changes using a 1 kDa MWCO dialysis membrane.

    • Alternatively, purify the biotinylated LNFPV using a size-exclusion chromatography column.

  • Confirmation of Biotinylation:

    • Confirm successful biotinylation using a dot blot assay with streptavidin-HRP or by mass spectrometry.

Protocol 3: In Vivo Administration and Imaging of Fluorescently Labeled LNFPV in Mice

This protocol provides a general guideline for the administration and tracking of fluorescently labeled LNFPV in a murine model.

Materials:

  • Fluorescently labeled LNFPV (e.g., Cy7-LNFPV)

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane (B1672236) or pentobarbital)

  • In vivo imaging system (IVIS) or similar fluorescence imaging equipment

Procedure:

  • Animal Preparation:

    • House mice in accordance with institutional guidelines.

    • To reduce autofluorescence, feed the mice a purified, low-fluorescence diet for at least one week prior to imaging.[6]

  • Administration of Labeled LNFPV:

    • Dissolve the fluorescently labeled LNFPV in sterile saline to the desired concentration (e.g., 0.5 mg/kg).

    • Anesthetize the mouse.

    • Administer the labeled LNFPV solution via intravenous (tail vein) or intraperitoneal injection (typically 100-200 µL).

  • In Vivo Fluorescence Imaging:

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1h, 4h, 24h) to track the biodistribution and clearance of the labeled LNFPV.

    • Use appropriate excitation and emission filters for the specific fluorophore used (e.g., for Cy7, excitation ~740 nm, emission ~790 nm).

  • Ex Vivo Organ Imaging:

    • At the final time point, euthanize the mouse.

    • Dissect major organs (liver, kidneys, spleen, lungs, gut, etc.).

    • Image the dissected organs to determine the tissue-specific accumulation of the labeled LNFPV.

  • Data Analysis:

    • Quantify the fluorescence intensity in different regions of interest (ROIs) in both the in vivo and ex vivo images to determine the relative biodistribution of the labeled LNFPV over time.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed signaling pathway for LNFPV.

experimental_workflow cluster_labeling Labeling of LNFPV cluster_purification Purification cluster_invivo In Vivo Tracking LNFPV This compound Labeling Fluorescent Dye or Biotin (Reductive Amination) LNFPV->Labeling Labeled_LNFPV Labeled LNFPV Labeling->Labeled_LNFPV Purification SPE or Dialysis Labeled_LNFPV->Purification Purified_LNFPV Purified Labeled LNFPV Purification->Purified_LNFPV Administration Administration to Mouse (IV or IP) Purified_LNFPV->Administration Imaging In Vivo / Ex Vivo Imaging Administration->Imaging Data_Analysis Biodistribution Analysis Imaging->Data_Analysis

Caption: Experimental workflow for labeling and in vivo tracking of LNFPV.

signaling_pathway cluster_cell Antigen Presenting Cell (e.g., Macrophage) LNFPV Labeled LNFPV Receptor C-type Lectin Receptor / TLR4 LNFPV->Receptor Binding Endocytosis Clathrin-mediated Endocytosis Receptor->Endocytosis Internalization Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Endocytosis->Signaling_Cascade Activation Nucleus Nucleus Signaling_Cascade->Nucleus Signal Transduction Gene_Expression Gene Expression (e.g., IL-10, Arginase-1) Nucleus->Gene_Expression Transcription Immune_Response Alternative Activation / Th2 Response Gene_Expression->Immune_Response Modulation

Caption: Proposed signaling pathway for LNFPV in an antigen-presenting cell.

References

Application Notes and Protocols for Lacto-N-fucopentaose V (LNFP V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose V (LNFP V) is a neutral human milk oligosaccharide (HMO) that belongs to the fucosylated class of these complex sugars. While research has highlighted the significant biological activities of other fucosylated HMOs, such as Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), detailed functional studies and established protocols specifically for LNFP V are not yet widely available in peer-reviewed literature. The structural differences between these isomers likely result in distinct biological functions.

These application notes provide a summary of commercially available sources for purified LNFP V and offer generalized experimental protocols based on methodologies used for studying its isomers. These protocols can serve as a starting point for researchers investigating the biological activities of LNFP V.

Commercial Sources of Purified this compound

A variety of commercial vendors supply high-purity this compound for research purposes. Available forms include the purified oligosaccharide as well as versions conjugated to proteins or functionalized with linkers for use in a range of applications.

SupplierProduct DescriptionAvailable Formats
Elicityl This compound (>80% NMR)Purified powder, conjugated to KLH, BSA, OVA, functionalized with biotin, fluorescein, DBCO, and attached to affinity chromatography gels.[1]
MedchemExpress This compoundPurified powder for research use only.[2]
BioCat This compoundPurified powder.
TargetMol This compoundPurified powder.
Biosynth This compoundPurified powder.

Potential Biological Activities and Applications (Inferred from Isomers)

While direct evidence for LNFP V is limited, studies on its isomers, LNFP I and LNFP III, suggest potential areas of investigation for LNFP V:

  • Immunomodulation: LNFP I and LNFP III have been shown to modulate immune responses. LNFP I can decrease the proliferation of mononuclear cells and alter cytokine production, specifically reducing IL-12 and IFN-γ while increasing IL-10.[3] LNFP III has been observed to shift the immune response towards a Th2 profile and exhibit anti-inflammatory properties. These effects suggest that LNFP V could also play a role in regulating immune cell function and cytokine secretion.

  • Antiviral and Antimicrobial Activity: LNFP I has demonstrated both antiviral and antibacterial properties.[4] It is plausible that LNFP V may also have a role in host defense against pathogens.

  • Gut Microbiota Modulation: LNFP I is known to influence the composition of the gut microbiota.[4] As a non-digestible oligosaccharide, LNFP V is likely to be fermented by gut bacteria and could selectively promote the growth of beneficial microbes.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

Protocol 1: In Vitro Immunomodulatory Effects on Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the effect of LNFP V on the proliferation and cytokine production of human PBMCs.

1. Materials:

  • Purified this compound

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Cell proliferation dye (e.g., CFSE)

  • Human cytokine ELISA kits (e.g., for IL-10, IL-12, IFN-γ, TNF-α)

  • 96-well cell culture plates

2. Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Staining (for proliferation): Label PBMCs with a cell proliferation dye like CFSE according to the manufacturer's instructions.

  • Cell Seeding: Seed the labeled PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment:

    • Prepare stock solutions of LNFP V in sterile PBS or culture medium.

    • Add LNFP V to the wells at a range of concentrations (e.g., 1, 10, 50, 100 µg/mL).

    • Include control groups: untreated cells, cells treated with a vehicle control, and cells stimulated with LPS (e.g., 100 ng/mL) in the presence or absence of LNFP V.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.

  • Analysis:

    • Proliferation: Harvest the cells and analyze CFSE dilution by flow cytometry.

    • Cytokine Production: Collect the culture supernatants and measure the concentrations of various cytokines using ELISA kits.

Protocol 2: Assessment of NF-κB Signaling Pathway Activation

This protocol outlines a method to determine if LNFP V modulates the NF-κB signaling pathway in a macrophage-like cell line (e.g., RAW 264.7 or THP-1).

1. Materials:

  • Purified this compound

  • RAW 264.7 or THP-1 cells

  • DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Reagents for Western blotting (antibodies against p65, phospho-p65, IκBα) or an NF-κB reporter assay system.

  • 24-well cell culture plates

2. Methodology:

  • Cell Seeding: Seed RAW 264.7 or PMA-differentiated THP-1 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of LNFP V for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer.

  • Analysis:

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies to detect the phosphorylation of p65 and the degradation of IκBα.

    • Reporter Assay: If using a reporter cell line, measure the reporter gene activity (e.g., luciferase) according to the manufacturer's protocol.

Visualizations

Signaling Pathway Diagram

LNFP_V_Hypothesized_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNFP V LNFP V Pattern Recognition Receptor (e.g., TLR4) Pattern Recognition Receptor (e.g., TLR4) LNFP V->Pattern Recognition Receptor (e.g., TLR4) MyD88 MyD88 Pattern Recognition Receptor (e.g., TLR4)->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκB IκB IKK Complex->IκB Phosphorylated IκB Phosphorylated IκB IKK Complex->Phosphorylated IκB Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocation Phosphorylated IκB->IκB Degradation Gene Transcription Gene Transcription NF-κB (p50/p65) ->Gene Transcription Cytokines Cytokines Gene Transcription->Cytokines

Caption: Hypothesized NF-κB signaling pathway potentially modulated by LNFP V.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis Isolate PBMCs Isolate PBMCs Seed Cells Seed Cells Isolate PBMCs->Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare LNFP V Prepare LNFP V Prepare LNFP V->Treat Cells Incubate 72h Incubate 72h Treat Cells->Incubate 72h Harvest Supernatant Harvest Supernatant Incubate 72h->Harvest Supernatant Harvest Cells Harvest Cells Incubate 72h->Harvest Cells Cytokine ELISA Cytokine ELISA Harvest Supernatant->Cytokine ELISA Flow Cytometry (Proliferation) Flow Cytometry (Proliferation) Harvest Cells->Flow Cytometry (Proliferation)

Caption: Workflow for in vitro analysis of LNFP V on PBMCs.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Lacto-N-fucopentaose V (LNFP V). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for the successful synthesis of this complex human milk oligosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chemical synthesis of this compound?

A1: The chemical synthesis of LNFP V is a multi-step process that presents several key challenges:

  • Stereoselective Glycosylation: Achieving the correct anomeric stereochemistry (α and β linkages) at each glycosylation step is critical and often difficult to control, particularly for the formation of 1,2-cis glycosidic bonds.

  • Protecting Group Strategy: The numerous hydroxyl groups on the monosaccharide building blocks require a complex and carefully planned orthogonal protecting group strategy to ensure regioselective glycosylations.[1][2] This involves multiple protection and deprotection steps, which can be time-consuming and may lead to reduced overall yields.[3]

  • Low Overall Yields: Due to the multi-step nature of the synthesis and potential side reactions at each stage, the overall yield of the final pentasaccharide can be low.

  • Purification: The separation of the desired product from structurally similar byproducts and unreacted starting materials can be challenging, often requiring multiple chromatographic steps.[4]

Q2: What are the key building blocks for the chemical synthesis of LNFP V?

A2: The chemical synthesis of LNFP V typically involves the assembly of two key disaccharide building blocks: a lacto-N-biose donor and a 3-fucosyllactose (B594375) acceptor.[4][5] These building blocks are themselves synthesized from monosaccharide units.

Q3: What are some common side reactions to be aware of during glycosylation?

A3: Glycosylation reactions can be prone to several side reactions that can lower the yield of the desired product. These include:

  • Orthoester formation: Particularly when using acyl protecting groups at the C-2 position of the glycosyl donor.

  • Anomerization: Formation of the undesired anomer.

  • Glycosyl donor hydrolysis: Reaction of the activated donor with trace amounts of water in the reaction mixture.

  • Protecting group migration: Acyl groups, in particular, can migrate to adjacent free hydroxyl groups under certain conditions.

Q4: How can I improve the stereoselectivity of the glycosylation reactions?

A4: Several factors influence the stereoselectivity of glycosylation:

  • Choice of Glycosyl Donor and Leaving Group: The reactivity of the donor and the nature of the leaving group play a significant role.

  • Protecting Groups: The use of a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the donor typically favors the formation of a 1,2-trans glycosidic linkage. Non-participating groups (e.g., benzyl (B1604629) ethers) are used when a 1,2-cis linkage is desired, though this is often more challenging to control.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can significantly influence the stereochemical outcome.

  • Promoter/Catalyst: The choice of promoter or catalyst is crucial for activating the glycosyl donor and can affect the stereoselectivity.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the chemical synthesis of LNFP V.

Problem 1: Low or No Yield in Glycosylation Reactions
Potential Cause Troubleshooting Steps
Moisture in the reaction Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, and if necessary, dry them over molecular sieves. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Inactive Glycosyl Donor Use a freshly prepared or properly stored glycosyl donor. Confirm the purity and integrity of the donor by NMR or other analytical techniques before use.
Inefficient Promoter/Catalyst Use a fresh batch of the promoter/catalyst. Consider increasing the stoichiometry of the promoter or switching to a more powerful activating system.
Low Reactivity of Acceptor Increase the reaction time and/or temperature. Use a higher excess of the glycosyl donor.
Steric Hindrance Consider using a less sterically hindered protecting group on the acceptor or a more reactive glycosyl donor.
Problem 2: Poor Anomeric Selectivity (Formation of undesired anomer)
Potential Cause Troubleshooting Steps
Incorrect Protecting Group Strategy For 1,2-trans linkages, ensure a participating group (e.g., acetyl, benzoyl) is at the C-2 position of the donor. For 1,2-cis linkages, use a non-participating group (e.g., benzyl, p-methoxybenzyl).
Suboptimal Solvent The solvent can have a significant effect on stereoselectivity. For example, acetonitrile (B52724) can sometimes favor the formation of β-glycosides. Ethereal solvents may favor α-glycosides. Experiment with different solvents or solvent mixtures.[6]
Reaction Temperature Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the kinetically controlled product.
Promoter System The choice of promoter can influence the stereochemical outcome. For example, different Lewis acids can lead to different anomeric ratios.
Problem 3: Difficulty in Purification
Potential Cause Troubleshooting Steps
Co-elution of Product and Impurities Optimize the chromatographic conditions (e.g., solvent gradient, column type). Consider using a different type of chromatography (e.g., normal-phase vs. reversed-phase). For protected oligosaccharides, reversed-phase HPLC on C18 or phenyl-hexyl columns can be effective.[7] For deprotected oligosaccharides, size-exclusion or ion-exchange chromatography may be necessary.
Presence of Multiple Byproducts Re-evaluate the reaction conditions to minimize side reactions. A cleaner reaction will simplify purification.
Incomplete Deprotection Ensure deprotection reactions go to completion by monitoring with TLC or mass spectrometry. Incomplete deprotection will result in a mixture of partially protected products that are difficult to separate.

Experimental Protocols

The following are generalized experimental protocols for key steps in the chemical synthesis of LNFP V, based on established methods for similar complex oligosaccharides. Researchers should optimize these conditions for their specific substrates and reaction scales.

Protocol 1: General Procedure for Glycosylation
  • Preparation: Rigorously dry all glassware. Add freshly activated molecular sieves (3Å or 4Å) to the reaction flask.

  • Reactants: Dissolve the glycosyl acceptor and glycosyl donor in an anhydrous solvent (e.g., dichloromethane, toluene, or a mixture thereof) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).

  • Activation: Add the promoter (e.g., TMSOTf, NIS/TfOH, or AgOTf) dropwise to the stirred reaction mixture.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., triethylamine (B128534) or pyridine).

  • Work-up: Allow the mixture to warm to room temperature, filter through celite, and wash the filtrate with appropriate aqueous solutions (e.g., saturated NaHCO₃, saturated Na₂S₂O₃, and brine).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Global Deprotection (Hydrogenolysis)
  • Dissolution: Dissolve the fully protected oligosaccharide in a suitable solvent or solvent mixture (e.g., methanol/dichloromethane or acetic acid).

  • Catalyst: Add the palladium catalyst (e.g., Pd(OH)₂/C or Pd/C) to the solution.

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or mass spectrometry until all protecting groups are removed.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the deprotected oligosaccharide by size-exclusion chromatography (e.g., Sephadex G-25) or reversed-phase HPLC.

Data Presentation

Synthetic Step Description Representative Yield (%)
1. Building Block Synthesis Synthesis of a key disaccharide donor.80-90
2. Glycosylation Coupling of the disaccharide donor with a disaccharide acceptor.70-85
3. Deprotection of an Orthogonal Group Selective removal of a temporary protecting group for further functionalization.90-95
4. Fucosylation Introduction of the fucose moiety.60-75
5. Global Deprotection Removal of all remaining protecting groups.85-95
Overall Yield Calculated from a multi-step synthesis.5-15

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods used.

Visualizations

Logical Workflow for Troubleshooting Low Glycosylation Yield

low_yield_troubleshooting start Low or No Yield in Glycosylation check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK reagent_issue Use fresh/pure reagents and donor check_reagents->reagent_issue Impure/degraded? check_activation Assess Donor Activation check_conditions->check_activation Conditions dry moisture_issue Dry glassware and solvents rigorously check_conditions->moisture_issue Moisture present? check_reactivity Evaluate Acceptor Reactivity check_activation->check_reactivity Activation OK activation_issue Use fresh promoter Increase stoichiometry Change promoter check_activation->activation_issue Inefficient? reactivity_issue Increase reaction time/temp Use excess donor check_reactivity->reactivity_issue Low reactivity?

Caption: Troubleshooting logic for diagnosing low glycosylation yield.

General Synthetic Workflow for this compound

lnfpv_synthesis_workflow start Monosaccharide Building Blocks build_donor Synthesis of Lacto-N-biose Donor start->build_donor build_acceptor Synthesis of 3-Fucosyllactose Acceptor start->build_acceptor glycosylation Glycosylation: Coupling of Donor and Acceptor build_donor->glycosylation build_acceptor->glycosylation protected_lnfpv Protected This compound glycosylation->protected_lnfpv deprotection Global Deprotection protected_lnfpv->deprotection purification Purification deprotection->purification final_product This compound purification->final_product

References

Technical Support Center: Enzymatic Synthesis of Lacto-N-fucopentaose V (LNFP V)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the yield and efficiency of Lacto-N-fucopentaose V (LNFP V) enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzymatic pathway for synthesizing this compound?

A1: this compound (LNFP V) is a human milk oligosaccharide (HMO) synthesized by the enzymatic transfer of an L-fucose residue to a precursor oligosaccharide. The primary pathway involves the fucosylation of Lacto-N-tetraose (LNT) at the C-3 position of the terminal glucose (Glc) unit. This reaction is catalyzed by a specific fucosyltransferase, typically an α-1,3/4-fucosyltransferase, using guanosine (B1672433) diphosphate-β-L-fucose (GDP-fucose) as the activated fucose donor.[1][2]

LNFP_V_Synthesis_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products LNT Lacto-N-tetraose (LNT) (Acceptor) FucT α-1,3/4-Fucosyltransferase (e.g., from B. fragilis) LNT->FucT GDP_Fuc GDP-Fucose (Donor) GDP_Fuc->FucT LNFPV This compound FucT->LNFPV Fucosylation GDP GDP FucT->GDP Release

Caption: Enzymatic synthesis pathway of this compound.

Q2: Which types of enzymes are used, and are there specific recommended sources?

A2: The key enzymes are fucosyltransferases (FucTs), which belong to the glycosyltransferase family. For LNFP V synthesis, α-1,3/4-fucosyltransferases are required due to their ability to form an α-1,3 linkage on the glucose moiety of LNT.[2] A highly efficient and specific enzyme for this purpose is the α-1,3/4-fucosyltransferase from Bacteroides fragilis.[1] Other microbial sources have been explored, but this particular enzyme has shown high titers and minimal byproduct formation in recombinant expression systems.[1]

Q3: What are the essential substrates and cofactors for the reaction?

A3: The synthesis of LNFP V requires two primary substrates:

  • Acceptor Substrate: Lacto-N-tetraose (LNT).

  • Donor Substrate: Guanosine diphosphate-β-L-fucose (GDP-fucose).

Additionally, some fucosyltransferases, particularly those with a GT-B type fold, may require divalent metal cations as cofactors for optimal activity, although many function independently.[3][4] It is crucial to verify the specific requirements of the chosen enzyme. For instance, human α-1,3-fucosyltransferase V shows enhanced activity in the presence of Mn²⁺.[4]

Troubleshooting Guide

Q1: My LNFP V yield is consistently low. What are the potential causes and how can I troubleshoot this?

A1: Low yield is a common issue that can stem from several factors. A systematic approach is necessary to identify the bottleneck. Potential causes include suboptimal reaction conditions, poor enzyme activity, substrate limitation or degradation, and product inhibition.

Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Corrective Actions Start Low LNFP V Yield Enzyme_Activity Is Enzyme Active? Start->Enzyme_Activity Substrate_Quality Are Substrates High Quality? Start->Substrate_Quality Conditions Are Reaction Conditions Optimal? Start->Conditions Test_Enzyme_Conc Vary Enzyme Concentration Enzyme_Activity->Test_Enzyme_Conc If activity is low Check_Substrate_Ratio Adjust Substrate Ratio Substrate_Quality->Check_Substrate_Ratio If quality is good Optimize_pH_Temp Optimize pH & Temperature Conditions->Optimize_pH_Temp If not optimal Optimize_pH_Temp->Check_Substrate_Ratio Investigate_Inhibition Test for Product/Substrate Inhibition Check_Substrate_Ratio->Investigate_Inhibition End Yield Improved Investigate_Inhibition->End Problem Solved

Caption: Systematic workflow for troubleshooting low LNFP V yield.

Troubleshooting Steps:

  • Verify Enzyme Activity: Ensure the fucosyltransferase is active. Use a standard colorimetric assay with a known substrate pair to confirm its specific activity before starting the main synthesis reaction.

  • Assess Substrate Quality: Confirm the purity and integrity of both LNT and GDP-fucose. Impurities can inhibit the enzyme, and degradation of GDP-fucose will limit the reaction.

  • Optimize Reaction Conditions: The pH, temperature, and buffer composition are critical.[5][6] Systematically optimize these parameters using a Design of Experiments (DoE) approach or one-factor-at-a-time (OFAT) experiments.

  • Evaluate Substrate Concentrations: High concentrations of the donor (GDP-fucose) or acceptor (LNT) can sometimes lead to substrate inhibition. Titrate the concentrations of both substrates to find the optimal ratio and concentration.

  • Investigate Product Inhibition: The accumulation of products, particularly GDP, can inhibit fucosyltransferases.[4] Consider implementing an in-situ GDP removal system, such as coupling the reaction with a phosphatase, to shift the equilibrium towards product formation.

Q2: I am observing significant byproduct formation. How can I improve reaction specificity?

A2: Byproduct formation, such as the creation of 3-fucosyllactose (B594375) (3FL) or other fucosylated isomers, indicates a lack of enzyme specificity.

  • Enzyme Selection: The primary cause is often the choice of enzyme. Some fucosyltransferases have broader acceptor specificity and may fucosylate lactose (B1674315) (if present as an impurity in LNT) or other sites on the LNT molecule.[2] Using a highly regio-specific enzyme, like the α-1,3/4-fucosyltransferase from Bacteroides fragilis, is crucial for minimizing byproducts.[1]

  • Substrate Purity: Ensure the LNT acceptor substrate is highly pure and free from other potential acceptor molecules like lactose or lacto-N-neotetraose (LNnT).

  • Reaction Conditions: Fine-tuning the pH can sometimes modulate the regioselectivity of the enzyme.[6]

Q3: The reaction starts well but stops prematurely. What could be the cause?

A3: A premature halt in the reaction often points to either enzyme instability or potent product inhibition.

  • Enzyme Instability: Fucosyltransferases can be unstable under prolonged incubation at optimal temperatures.

    • Test Stability: Incubate the enzyme under reaction conditions (without substrates) for the full reaction time. Then, measure its residual activity. A significant drop indicates instability.

    • Solutions: Consider enzyme immobilization, the addition of stabilizing agents (e.g., glycerol, BSA), or using a lower reaction temperature, which may require a longer reaction time or higher enzyme concentration.

  • Product Inhibition: As mentioned, GDP is a known inhibitor of fucosyltransferases.[4] The inhibitory effect increases as GDP accumulates.

    • Test for Inhibition: Run the reaction with an initial spike of GDP to see if the initial rate is significantly reduced.

    • Solutions: Implement a GDP recycling or removal system. For example, an enzymatic cascade that regenerates GTP from the released GDP can alleviate this inhibition and improve final yields.

Data and Protocols

Table 1: Typical Reaction Parameters for Fucosyltransferase Optimization
ParameterTypical RangeOptimal Value (Example)Notes
pH 5.5 - 8.57.0 - 7.5Highly enzyme-dependent. Bell-shaped activity curves are common.[3]
Temperature (°C) 25 - 4237Balance between enzyme activity and stability.
Acceptor (LNT) (mM) 5 - 5020High concentrations may cause substrate inhibition.
Donor (GDP-Fuc) (mM) 5 - 6030A slight molar excess of the donor is often beneficial.
Enzyme (U/L) 100 - 1000500Higher concentrations can reduce reaction time but increase cost.
Divalent Cation (mM) 0 - 2010 (MnCl₂)Required for certain FucTs; can be inhibitory for others.[3][4]
Experimental Protocol: One-Factor-at-a-Time (OFAT) pH Optimization

This protocol details a standard method for determining the optimal pH for your fucosyltransferase.

Objective: To determine the pH at which the fucosyltransferase exhibits maximum activity for LNFP V synthesis.

Materials:

  • Purified fucosyltransferase

  • Lacto-N-tetraose (LNT) stock solution

  • GDP-fucose stock solution

  • A series of buffers (e.g., MES, MOPS, Tris-HCl) covering a pH range from 5.5 to 8.5

  • Quenching solution (e.g., 100 mM HCl)

  • HPLC system for product quantification

Procedure:

  • Prepare Reaction Buffers: Prepare a set of 100 mM buffers at 0.5 pH unit increments (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

  • Set Up Reactions: In separate microcentrifuge tubes, prepare the reaction mixtures. For a final volume of 100 µL:

    • 50 µL of 2x Buffer (e.g., 200 mM MOPS, pH 7.0)

    • 10 µL of LNT stock (to final concentration of 20 mM)

    • 15 µL of GDP-fucose stock (to final concentration of 30 mM)

    • X µL of enzyme solution (to a final concentration of 500 U/L)

    • Add nuclease-free water to 100 µL.

  • Initiate Reaction: Add the enzyme last to initiate the reaction. Vortex gently and incubate at the standard temperature (e.g., 37°C).

  • Time Sampling: Take a 10 µL aliquot from each reaction tube at specific time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: Immediately add the 10 µL aliquot to 90 µL of quenching solution to stop the reaction.

  • Analysis: Analyze the quenched samples by HPLC to quantify the concentration of LNFP V produced.

  • Determine Optimal pH: Plot the initial reaction rate (LNFP V concentration/time) against pH. The pH that corresponds to the highest rate is the optimum.

OFAT_Workflow A 1. Prepare Buffers (pH 5.5 to 8.5) B 2. Set Up Parallel Reactions (One for each pH value) A->B C 3. Initiate with Enzyme & Incubate at 37°C B->C D 4. Take & Quench Samples Over Time C->D E 5. Analyze LNFP V by HPLC D->E F 6. Plot Rate vs. pH E->F G Identify Optimal pH F->G

Caption: Experimental workflow for pH optimization.

References

Technical Support Center: Purification of Fucosylated Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions related to the purification of fucosylated oligosaccharides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of fucosylated oligosaccharides.

Question/Issue Possible Cause(s) Suggested Solution(s)
Low recovery of fucosylated oligosaccharides after affinity chromatography with lectin. - Inappropriate lectin choice: The lectin's specificity may not be optimal for the specific fucose linkages in your sample. - Harsh elution conditions: The elution buffer may be denaturing the oligosaccharides or the lectin. - Suboptimal binding conditions: pH, temperature, or ionic strength of the binding buffer may not be ideal for the lectin-oligosaccharide interaction.- Select a lectin with high affinity for your target fucose linkage. For example, Aleuria aurantia (B1595364) lectin (AAL) is effective for fucosylated oligosaccharides.[1] - Use a competitive sugar for elution. For instance, L-fucose can be used to elute fucosylated oligosaccharides from an AAL column. This is a gentler method than using pH shifts or denaturants. - Optimize binding buffer conditions. Refer to the manufacturer's instructions for the specific lectin resin to determine the optimal pH and salt concentration for binding.
Co-elution of non-fucosylated oligosaccharides with the target fucosylated compounds. - Non-specific binding: Other oligosaccharides in the sample may be non-specifically interacting with the chromatography matrix. - Hydrophobic interactions: Oligosaccharides can exhibit hydrophobic characteristics, leading to non-specific binding, especially in methods like activated carbon chromatography.[2]- Increase the stringency of the wash steps. Use a wash buffer with a slightly higher salt concentration or a low percentage of organic solvent to disrupt weak, non-specific interactions. - For activated carbon, use a gradient elution. A stepwise increase in the organic solvent (e.g., ethanol) concentration can help separate oligosaccharides based on their hydrophobicity, with monosaccharides and disaccharides eluting before larger, more hydrophobic oligosaccharides.[2]
Poor separation of isomeric fucosylated oligosaccharides. - Inadequate chromatographic resolution: The chosen chromatography method may not have sufficient resolving power to separate isomers. This is a common challenge in techniques like size-exclusion chromatography.[1]- Employ high-pH anion-exchange chromatography (HPAE-PAD). This technique is highly effective at separating positional isomers of fucosylated oligosaccharides.[3] - Use porous graphitized carbon (PGC) HPLC. PGC columns can provide excellent resolution of structurally similar oligosaccharides, including isomers.[4] - Consider derivatization. Labeling oligosaccharides with a fluorescent tag can sometimes improve separation in HPLC.[1]
Presence of salts and small molecules in the final purified sample. - Inefficient desalting: The desalting step (e.g., size-exclusion chromatography or dialysis) may not be sufficient to remove all small molecule contaminants.- Use solid-phase extraction (SPE) with graphitized carbon. These cartridges can effectively separate oligosaccharides from monosaccharides, lactose, and salts.[4] - Employ membrane filtration. Nanofiltration can be used to remove small molecular weight impurities while retaining the larger oligosaccharides.[2][5]
Sample loss during multi-step purification processes. - Multiple transfer steps: Each transfer of the sample between different purification steps can lead to incremental loss. - Irreversible binding: Some oligosaccharides may bind irreversibly to the chromatography matrix.- Combine compatible purification steps. For example, a multi-dimensional chromatography setup can minimize sample handling. - Optimize each purification step for recovery. This includes ensuring complete elution from columns and minimizing the number of precipitation and resuspension steps. A combination of membrane filtration and activated carbon adsorption can lead to high recovery.[2]

Frequently Asked Questions (FAQs)

1. What is the first step I should take to purify fucosylated oligosaccharides from a complex biological sample like milk or cell culture supernatant?

The initial and crucial step is the removal of macromolecules like proteins and lipids, which can interfere with subsequent purification steps. This is typically achieved through methods such as ethanol (B145695) precipitation for deproteinization and centrifugation to remove the fat layer.[4]

2. Which chromatography technique offers the highest specificity for fucosylated oligosaccharides?

Lectin affinity chromatography is the most specific method for isolating fucosylated oligosaccharides.[1] Lectins are proteins that bind to specific carbohydrate structures.[6] For fucosylated oligosaccharides, lectins such as Aleuria aurantia lectin (AAL) are highly effective as they specifically recognize and bind to fucose residues.[1]

3. How can I separate fucosylated oligosaccharides based on their size?

Size-exclusion chromatography (SEC), also known as gel filtration, is the primary method for separating oligosaccharides based on their molecular size.[7][8] Larger molecules are excluded from the pores of the chromatography beads and elute first, while smaller molecules enter the pores and have a longer retention time.[8]

4. What are the advantages of using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) for fucosylated oligosaccharide analysis?

HPAE-PAD offers several advantages:

  • High Resolution: It can effectively separate isomeric oligosaccharides.[3]

  • Direct Detection: No derivatization of the oligosaccharides is required for detection.[9]

  • High Sensitivity: It allows for the detection of small amounts of carbohydrates.[9]

5. Can I use enzymatic methods for the purification of fucosylated oligosaccharides?

Enzymatic methods are typically used for the characterization and specific modification of fucosylated oligosaccharides rather than for bulk purification. For instance, specific fucosidases can be used to cleave fucose residues, which can help in structural elucidation.[10] A simple enzymatic method has also been developed for the quantitation of 2'-fucosyllactose (B36931) by releasing L-fucose with an α-L-fucosidase and then measuring the product.[11][12]

6. What is a suitable method for large-scale purification of fucosylated oligosaccharides for industrial applications?

For large-scale purification, a combination of membrane filtration and activated carbon adsorption is an efficient and scalable strategy.[2][5] Membrane filtration allows for high throughput and can be used to remove both high and low molecular weight impurities, as well as for concentration and desalting.[2] Activated carbon chromatography can then be used to separate the target oligosaccharides from other sugars.[2]

Quantitative Data on Purification Strategies

Purification Method Target Molecule Source Purity Achieved Recovery Rate Reference
Membrane Filtration & Activated Carbon Adsorption2'-Fucosyllactose (2'-FL)E. coli Fermentation Broth>90%87.3% (Activated Carbon Step)[2]
Activated Carbon ColumnFructooligosaccharides (FOS)Fermentation Broth92.9%74.5%[2]
NanofiltrationFructooligosaccharides (FOS)Mixture with monosaccharides and disaccharidesUp to 80%-[2]
Solid Phase Extraction (Microcrystalline Cellulose)Derivatized Maltoheptaose-->70%[13][14]
Simulated Moving Bed Chromatography2'-Fucosyllactose (2'-FL)-93.0%-[15]

Experimental Protocols

Protocol 1: Purification of 2'-Fucosyllactose (2'-FL) from Milk

This protocol is adapted from methods involving the removal of interfering substances followed by specific enrichment.[4]

1. Defatting and Deproteinization: a. Centrifuge raw milk at 5,000 x g for 15-30 minutes at 4°C. b. Carefully remove the top lipid layer. c. To the defatted milk, add two volumes of ice-cold ethanol and incubate to precipitate proteins. d. Centrifuge at 12,000 x g for 10-30 minutes at 4°C to pellet the proteins. e. Collect the supernatant containing oligosaccharides.

2. Solid-Phase Extraction (SPE) with Graphitized Carbon: a. Condition a graphitized carbon SPE cartridge with 80% acetonitrile (B52724) (ACN) in water containing 0.1% trifluoroacetic acid (TFA), followed by equilibration with deionized water. b. Load the supernatant from the previous step onto the cartridge. c. Wash the cartridge with deionized water to remove salts and lactose. d. Elute the oligosaccharides with a solution of 20-40% ACN in water. e. Evaporate the solvent from the collected fractions.

3. High-Performance Liquid Chromatography (HPLC) for Final Purification: a. Use a preparative porous graphitized carbon (PGC) column. b. Dissolve the dried oligosaccharide mixture in the mobile phase (e.g., a low percentage of ACN in water). c. Inject the sample into the HPLC system and run a gradient of increasing ACN concentration. d. Monitor the elution using a refractive index detector or mass spectrometer. e. Collect the fractions corresponding to the 2'-FL peak. f. Analyze the purity of the collected fractions using an analytical HPLC method.

Protocol 2: General Purification of Fucosylated Oligosaccharides using Lectin Affinity Chromatography

This protocol outlines the general steps for isolating fucosylated oligosaccharides using lectin affinity chromatography.

1. Column Preparation: a. Pack a chromatography column with an appropriate lectin-agarose resin (e.g., Aleuria aurantia lectin-agarose). b. Equilibrate the column with 5-10 column volumes of binding buffer (e.g., Tris-buffered saline, pH 7.4).

2. Sample Loading: a. Dissolve the crude oligosaccharide mixture in the binding buffer. b. Apply the sample to the equilibrated column at a flow rate that allows for efficient binding.

3. Washing: a. Wash the column with 10-20 column volumes of binding buffer to remove unbound and non-specifically bound molecules. b. Monitor the absorbance at 280 nm (if proteins are present) or carbohydrate content of the flow-through until it returns to baseline.

4. Elution: a. Elute the bound fucosylated oligosaccharides with an elution buffer containing a competitive sugar (e.g., 0.1 M L-fucose in binding buffer). b. Collect fractions and monitor for the presence of carbohydrates using a suitable assay (e.g., phenol-sulfuric acid assay).

5. Desalting and Concentration: a. Pool the fractions containing the fucosylated oligosaccharides. b. Desalt the pooled fractions using size-exclusion chromatography or dialysis. c. Concentrate the sample by lyophilization or evaporation.

Visualizations

experimental_workflow_2FL_purification cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_hplc Final Purification cluster_output Final Product raw_milk Raw Milk defatting Defatting (Centrifugation) raw_milk->defatting deproteinization Deproteinization (Ethanol Precipitation) defatting->deproteinization spe_cartridge Graphitized Carbon Cartridge deproteinization->spe_cartridge Load Supernatant wash Wash (Remove Salts & Lactose) spe_cartridge->wash elution_os Elute Oligosaccharides wash->elution_os hplc Preparative PGC-HPLC elution_os->hplc Load Oligosaccharide Fraction fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis purified_2FL Purified 2'-FL purity_analysis->purified_2FL

Caption: Workflow for the purification of 2'-Fucosyllactose (2'-FL) from milk.

logical_relationship_troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions poor_separation Poor Separation of Isomers low_resolution Low Chromatographic Resolution poor_separation->low_resolution similar_properties Similar Physicochemical Properties poor_separation->similar_properties hpae_pad High-pH Anion-Exchange Chromatography (HPAE-PAD) low_resolution->hpae_pad pgc_hplc Porous Graphitized Carbon (PGC) HPLC low_resolution->pgc_hplc similar_properties->hpae_pad derivatization Derivatization similar_properties->derivatization

Caption: Troubleshooting logic for poor separation of fucosylated oligosaccharide isomers.

References

Overcoming low solubility of Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lacto-N-fucopentaose V (LNFP V). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of LNFP V, with a primary focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound (LNFP V) is a neutral human milk oligosaccharide (HMO) with the chemical formula C32H55NO25 and a molecular weight of 853.77 g/mol .[1][2] Its biological activities are a subject of ongoing research, making its effective use in experiments crucial.[3][4] Proper solubilization is the first critical step for any in vitro or in vivo study to ensure accurate and reproducible results.

Q2: What are the general solubility properties of oligosaccharides like LNFP V?

A2: Oligosaccharides are generally soluble in water due to the presence of multiple polar hydroxyl (-OH) groups, which can form hydrogen bonds with water molecules.[5] However, factors such as high molecular weight, specific stereochemistry, and the presence of less polar residues like fucose can influence their solubility. While many smaller sugars are readily soluble, larger and more complex oligosaccharides may exhibit limited solubility.

Q3: In which solvents is LNFP V typically dissolved?

A3: Based on the properties of similar human milk oligosaccharides, the primary and recommended solvent for LNFP V is high-purity water. For a related compound, Lacto-N-fucopentaose I (LNFP I), a solubility of 125 mg/mL in water has been reported, although this may require physical assistance such as ultrasonication to achieve.[6] For stock solutions that need to be stored, it is crucial to use sterile, filtered water.[6] Organic solvents are generally not recommended as primary solvents unless specified for a particular analytical technique.

Q4: I am having trouble dissolving LNFP V in water. What could be the issue?

A4: Several factors could contribute to difficulty in dissolving LNFP V:

  • Purity of the compound: Impurities can affect solubility. Ensure you are using a high-purity grade of LNFP V.[2]

  • Temperature: The temperature of the solvent can significantly impact solubility.

  • pH of the solvent: The pH of the aqueous solution can influence the hydration of the molecule.

  • Rate of addition: Adding the solute too quickly without allowing for proper dispersion can lead to clumping and incomplete dissolution.

  • Agitation: Insufficient mixing or agitation can slow down the dissolution process considerably.

Troubleshooting Guide

This guide provides systematic approaches to address common solubility challenges with LNFP V.

Issue 1: LNFP V is not dissolving completely in water at room temperature.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient thermal energyGently warm the solution in a water bath (e.g., to 30-40°C). Avoid excessive heat to prevent potential degradation.Increased kinetic energy should enhance the dissolution rate.
Inadequate mechanical dispersionUse a vortex mixer for several minutes. For more persistent issues, sonication in a water bath for short intervals (e.g., 5-10 minutes) can be effective.[6]Mechanical energy helps to break down aggregates and increase the surface area of the solute exposed to the solvent.
Saturation limit reachedIf the desired concentration is high, you may be exceeding the solubility limit. Try preparing a more dilute solution.The compound should dissolve completely at a lower concentration.

Issue 2: The LNFP V solution appears cloudy or hazy.

Possible Cause Troubleshooting Step Expected Outcome
Particulate contaminationFilter the solution through a 0.22 µm syringe filter. This is also a good practice for preparing sterile solutions for cell-based assays.[6]Removal of insoluble particulates, resulting in a clear solution.
pH-related precipitationMeasure the pH of the solution. Adjust gently towards neutral (pH 7.0) using dilute acid or base if necessary.Optimal pH can improve solubility by preventing aggregation.
Formation of micro-aggregatesEmploy sonication as described above to break down small aggregates that may be causing the haze.A clear, homogenous solution.

Issue 3: Need to prepare a concentrated stock solution of LNFP V.

Possible Cause Troubleshooting Step Expected Outcome
High concentration exceeds solubility in water aloneConsider the use of a co-solvent system. A small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) might be acceptable for some applications, but compatibility with downstream experiments is critical.Enhanced solubility allowing for a more concentrated stock. Note: Always perform a vehicle control in your experiments.
Physical form of the soluteIf starting with a lyophilized powder, ensure it is fully reconstituted by adding the solvent incrementally while vortexing.Gradual addition of solvent prevents clumping and promotes efficient dissolution.

Experimental Protocols

Protocol 1: Standard Solubilization of this compound

  • Preparation: Weigh the desired amount of high-purity LNFP V powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a portion (e.g., 80%) of the total required volume of sterile, deionized water.

  • Initial Mixing: Gently vortex the tube for 1-2 minutes.

  • Assisted Dissolution: If the powder is not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes. Monitor the temperature to ensure it does not rise significantly.

  • Final Volume: Once dissolved, add the remaining solvent to reach the final desired concentration.

  • Sterilization (if required): For biological experiments, sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Aliquot the solution into sterile tubes and store at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles.[6]

Data Presentation

SolventPolarity (Dielectric Constant)Suitability for OligosaccharidesNotes
Water 80.1High (Recommended) Forms hydrogen bonds with the hydroxyl groups of the sugar.[5]
Dimethyl Sulfoxide (DMSO)47.2Moderate (As a co-solvent)Can help to disrupt intermolecular hydrogen bonds within the solid oligosaccharide.[7]
Ethanol24.5Low (As a co-solvent)Less effective than water but can be used in small amounts in some cases.
Methanol32.7Low (As a co-solvent)Similar to ethanol, use with caution and verify experimental compatibility.
Acetone20.7Very Low (Not Recommended)Generally a poor solvent for polar molecules like oligosaccharides.
Chloroform4.8Very Low (Not Recommended)Non-polar solvent, unsuitable for dissolving carbohydrates.

Visualizations

experimental_workflow cluster_start Start cluster_dissolution Dissolution Steps cluster_final Final Preparation start Weigh LNFP V Powder add_water Add 80% Water & Vortex start->add_water check_sol Fully Dissolved? add_water->check_sol sonicate Sonicate 10-15 min check_sol->sonicate No add_rest Add Remaining Water check_sol->add_rest Yes sonicate->add_water filter Sterile Filter (0.22 µm) add_rest->filter aliquot Aliquot & Store at -80°C filter->aliquot

Caption: Standard workflow for solubilizing this compound.

troubleshooting_logic cluster_primary Primary Actions cluster_secondary Secondary Checks cluster_solutions Solutions start LNFP V Fails to Dissolve warm Gently Warm (30-40°C) start->warm sonicate Sonicate start->sonicate check_conc Is Concentration Too High? warm->check_conc sonicate->check_conc check_ph Check & Adjust pH check_conc->check_ph No dilute Prepare Dilute Solution check_conc->dilute Yes proceed Proceed with Experiment check_ph->proceed dilute->proceed

Caption: Troubleshooting logic for LNFP V solubility issues.

References

Stability of Lacto-N-fucopentaose V in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Lacto-N-fucopentaose V (LNFPV) in common experimental buffers. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound (LNFPV) and why is its stability important?

This compound (LNFPV) is a neutral pentasaccharide found in human milk.[1] As a bioactive molecule, its structural integrity is crucial for reliable and reproducible results in research and therapeutic applications. Degradation of LNFPV can lead to the loss of its biological activity and the formation of impurities that may interfere with experimental outcomes.

Q2: What are the recommended storage conditions for LNFPV?

For long-term stability, solid LNFPV should be stored in a dry environment at temperatures between -15°C and -20°C.[1] Stock solutions should be prepared in a suitable buffer, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or lower.

Q3: Which analytical methods are suitable for assessing LNFPV stability?

Several analytical techniques can be used to monitor the stability of LNFPV and quantify its degradation. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for carbohydrate analysis.[2] Additionally, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a Corona Charged Aerosol Detector (CAD) can be employed for accurate quantification and identification of degradation products.[3][4]

Stability of LNFPV in Experimental Buffers

The stability of LNFPV is influenced by factors such as pH, temperature, and buffer composition. While specific quantitative data for LNFPV is limited in publicly available literature, general principles of oligosaccharide stability can be applied. Glycosidic linkages in oligosaccharides are susceptible to hydrolysis, particularly under acidic conditions.[5]

Data Summary: Stability of Similar Fucosylated Oligosaccharides

To provide a reference, the following table summarizes the stability of 2'-Fucosyllactose (2'-FL), a structurally related human milk oligosaccharide, under forced degradation conditions. This data can serve as a guide for designing stability studies for LNFPV.

ConditionTemperatureDurationAnalyte Remaining (%)Primary Degradation Products
Acid Hydrolysis (0.1 M HCl) 60°C24 hoursData not availableFucose, Lactose
48 hoursData not available
72 hoursData not available
Base Hydrolysis (0.1 M NaOH) 60°C24 hoursData not availableIsomerized products
48 hoursData not available
72 hoursData not available
Oxidative Degradation (3% H₂O₂) Room Temp24 hoursData not availableOxidized derivatives
Thermal Degradation (Solid) 80°C7 daysData not availableMaillard reaction products (if amines are present)
Thermal Degradation (Solution) 80°C7 daysData not availableHydrolysis products

Note: The percentage of analyte remaining is indicative and will vary based on the specific experimental conditions. It is crucial to perform a stability study for LNFPV under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of LNFPV concentration over time in solution. Hydrolysis: Glycosidic bonds may be breaking down, especially at low pH.- Ensure the buffer pH is suitable for oligosaccharide stability (generally neutral to slightly acidic).- Store stock solutions at -20°C or below and minimize freeze-thaw cycles.
Microbial Degradation: Contamination with microorganisms that can utilize oligosaccharides.- Use sterile buffers and aseptic techniques when preparing solutions.- Consider adding a bacteriostatic agent if compatible with your experiment.
Appearance of unexpected peaks in chromatography. Degradation Products: LNFPV may be degrading into smaller saccharides (e.g., fucose, lactose, lacto-N-tetraose).- Perform forced degradation studies (acid, base, oxidation, heat) to identify potential degradation products and their retention times.- Use mass spectrometry to identify the mass of the unknown peaks.
Buffer Components: Interference from buffer salts or additives.- Run a blank injection of the buffer to identify any interfering peaks.- Ensure high purity of all buffer components.
Inconsistent experimental results. Variability in LNFPV Integrity: Different batches or improper storage may lead to varying levels of degradation.- Always use a fresh, high-quality standard for each set of experiments.- Verify the purity of your LNFPV stock using a suitable analytical method before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of LNFPV

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of LNFPV under various stress conditions.

Materials:

  • This compound (LNFPV)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Tris-HCl Buffer, pH 7.4

  • High-purity water

  • HPLC or HPAEC-PAD system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of LNFPV (e.g., 1 mg/mL) in high-purity water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the LNFPV stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the LNFPV stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add H₂O₂ to the LNFPV stock solution to a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Incubate the LNFPV stock solution in both PBS and Tris-HCl buffers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

  • Time Points: Withdraw aliquots from each stress condition at specified time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.

  • Analysis: Analyze the samples using a validated HPLC or HPAEC-PAD method to quantify the remaining LNFPV and identify any degradation products.

Protocol 2: HPAEC-PAD Analysis of LNFPV

Instrumentation:

  • High-Performance Anion-Exchange Chromatograph with a Pulsed Amperometric Detector (HPAEC-PAD)

  • Carbohydrate analysis column (e.g., Dionex CarboPac™ series)

Reagents:

  • Sodium hydroxide (NaOH), HPLC grade

  • Sodium acetate (B1210297) (NaOAc), HPLC grade

  • High-purity water

Procedure:

  • Mobile Phase Preparation: Prepare the required eluents, typically consisting of NaOH and a sodium acetate gradient in water.

  • Standard Preparation: Prepare a series of LNFPV standards of known concentrations in high-purity water.

  • Sample Preparation: Dilute the samples from the stability study to fall within the linear range of the standard curve.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 - 25 µL

    • Gradient: A suitable gradient of sodium acetate in a constant concentration of sodium hydroxide to separate LNFPV from its potential degradation products.

  • Data Analysis:

    • Create a calibration curve by plotting the peak area of the LNFPV standards against their concentrations.

    • Determine the concentration of LNFPV in the stability samples using the calibration curve.

    • Calculate the percentage of LNFPV remaining at each time point relative to the initial concentration.

Signaling Pathways and Experimental Workflows

While the direct signaling pathways of LNFPV are still under active investigation, related fucosylated oligosaccharides are known to modulate cellular processes. For instance, some human milk oligosaccharides can influence immune responses by interacting with lectin receptors on immune cells.

Below is a generalized workflow for investigating the stability of LNFPV and a conceptual diagram of a potential signaling pathway that could be investigated.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare LNFPV Stock Solution B Aliquot into Buffer Conditions (e.g., PBS, Tris-HCl) A->B C Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C, 60°C) B->C D Incubate at Different pH (e.g., acidic, neutral, basic) B->D E Withdraw Samples at Time Points C->E D->E F Analyze by HPAEC-PAD or HPLC-MS E->F G Quantify LNFPV and Degradation Products F->G H Determine Degradation Kinetics G->H I Assess Stability Profile H->I

Caption: Experimental workflow for assessing the stability of LNFPV.

Signaling_Pathway LNFPV This compound Receptor Cell Surface Receptor (e.g., C-type Lectin) LNFPV->Receptor Binding Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Activation Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Gene_Expression Modulation of Gene Expression (e.g., Cytokines, Chemokines) Transcription_Factor->Gene_Expression Biological_Response Biological Response (e.g., Immune Modulation) Gene_Expression->Biological_Response

Caption: Conceptual signaling pathway for LNFPV-mediated effects.

References

Technical Support Center: Quantifying Lacto-N-fucopentaose V by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Lacto-N-fucopentaose V (LNFP V) and other human milk oligosaccharides (HMOs) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve common issues in their LC-MS experiments for LNFP V quantification.

Question: Why am I seeing poor chromatographic resolution between LNFP V and its isomers?

Answer:

The structural similarity among fucosylated pentasaccharide isomers like LNFP V, LNFP I, LNFP II, and LNFP III makes their separation challenging.[1][2] Several factors can contribute to poor resolution:

  • Inappropriate Column Chemistry: The choice of stationary phase is critical. Porous graphitized carbon (PGC) columns are often effective for separating HMO isomers.[3][4] Hydrophilic interaction liquid chromatography (HILIC) is also commonly used, but may require optimization.[5][6]

  • Suboptimal Mobile Phase Conditions: The gradient steepness and mobile phase composition significantly impact separation. A shallow gradient may be necessary to resolve closely eluting isomers.[7] The pH and ionic strength of the mobile phase can also influence selectivity.

  • Derivatization: While not always necessary, derivatization of oligosaccharides can improve chromatographic separation and ionization efficiency.[3][4] However, the derivatization reaction itself can introduce variability.

Troubleshooting Steps:

  • Column Selection: If using HILIC, consider switching to a PGC column, which often provides better selectivity for structural isomers.

  • Gradient Optimization: Lengthen the gradient and reduce the rate of change in the organic solvent concentration to improve the separation of closely eluting peaks.

  • Mobile Phase Additives: Experiment with different mobile phase additives. For instance, adjusting the concentration of formic acid or using a different modifier might enhance resolution.[7]

  • Consider Derivatization: If resolution issues persist, explore derivatization strategies such as reductive amination with a label like 2-aminobenzoic acid (2-AA).[3][4]

Question: My signal intensity for LNFP V is low and inconsistent. What could be the cause?

Answer:

Low and variable signal intensity for LNFP V can stem from several factors related to the mass spectrometry detection:

  • Poor Ionization Efficiency: Native HMOs, being polar and lacking easily ionizable groups, can exhibit poor ionization efficiency in electrospray ionization (ESI).[3][4]

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, proteins, other sugars) can suppress or enhance the ionization of LNFP V, leading to inaccurate quantification.[8][9][10] This is a significant concern in complex biological samples like human milk.

  • Suboptimal MS Parameters: The settings of the mass spectrometer, including capillary voltage, cone voltage, and gas flows, need to be optimized for LNFP V.

Troubleshooting Steps:

  • Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components. This can include solid-phase extraction (SPE) or protein precipitation.[11]

  • Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for LNFP V if available. This is the most effective way to compensate for matrix effects and variations in ionization. If a SIL-IS is not available, a structurally similar oligosaccharide that is not present in the sample can be used as an analog internal standard.

  • Evaluate Matrix Effects: To assess the extent of matrix effects, perform a post-extraction spike experiment.[8][9] This involves comparing the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank, extracted sample matrix.

  • Optimize MS Parameters: Systematically optimize the ESI source parameters to maximize the signal for your specific LNFP V precursor and product ions.

  • Consider Chemical Derivatization: Labeling LNFP V with a tag that has high ionization efficiency can significantly boost the signal.[3][4]

Question: I am having difficulty with the accuracy and reproducibility of my calibration curve for LNFP V.

Answer:

Issues with calibration curves are often linked to the challenges mentioned above, as well as the preparation of standards and the choice of regression model.

  • Lack of a Suitable Internal Standard: Without a proper internal standard, any variability in sample preparation, injection volume, or MS response will directly impact the accuracy of the calibration.

  • Matrix Effects in Standards: If the matrix of the calibration standards does not match the matrix of the unknown samples, matrix effects can lead to a biased quantification.

  • Limited Availability of Pure Standards: The purity and accurate concentration of the LNFP V standard used for the calibration curve are crucial. The availability of high-purity standards for all HMO isomers can be limited.[3][4]

Troubleshooting Steps:

  • Implement an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples. For example, if analyzing human milk, use a pooled, HMO-free milk matrix for your standards.

  • Verify Standard Purity and Concentration: Ensure the purity of your LNFP V analytical standard.[12][13] The concentration should be verified, for example, by quantitative NMR (qNMR).

  • Evaluate Different Regression Models: Assess different weighting factors (e.g., 1/x, 1/x²) for your linear regression to find the best fit for your data, especially over a wide dynamic range.

Frequently Asked Questions (FAQs)

Q1: What is the best LC-MS mode for quantifying LNFP V?

A1: For targeted quantification, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[11] This approach offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for LNFP V.

Q2: How can I confirm the identity of the LNFP V peak, especially with co-eluting isomers?

A2: Peak identity confirmation relies on a combination of retention time matching with a certified reference standard and the monitoring of multiple, specific MRM transitions. The ratio of these transitions should be consistent between the standard and the sample. For unambiguous identification of isomers, high-resolution mass spectrometry (HRMS) or specialized techniques like ion mobility spectrometry (IMS) might be necessary.[2]

Q3: Is derivatization necessary for LNFP V analysis?

A3: While not strictly necessary, derivatization (labeling) of HMOs through reductive amination is a common strategy to improve their chromatographic retention and separation on reversed-phase columns and to enhance their ionization efficiency in ESI-MS.[3][4] However, the additional sample preparation step can introduce variability and requires careful optimization. Analysis of native HMOs is possible, often using PGC or HILIC columns.

Q4: What are some typical MRM transitions for LNFP V?

A4: The exact MRM transitions will depend on the adduct formed (e.g., [M+H]+, [M+Na]+, [M-H]-) and the collision energy used. For a protonated LNFP V molecule (C32H55NO25, MW ~853.8), a common approach is to use the precursor ion [M+H]+ at m/z 854.3 and monitor for characteristic fragment ions. The specific fragments will depend on the instrument and collision energy. It is essential to optimize these transitions using a pure standard of LNFP V.

Experimental Protocols

Illustrative Protocol for LNFP V Quantification in Human Milk

This protocol provides a general workflow. Specific parameters must be optimized for your instrument and application.

  • Sample Preparation:

    • Thaw frozen human milk samples at 4°C.

    • To 100 µL of milk, add 10 µL of an internal standard solution (e.g., ¹³C-labeled LNFP V).

    • Add 400 µL of cold ethanol (B145695) to precipitate proteins.

    • Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system

    • Column: Porous Graphitized Carbon (PGC) column (e.g., 100 x 2.1 mm, 3 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient optimized for isomer separation (e.g., 5-40% B over 20 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions: Optimized for LNFP V and the internal standard.

Quantitative Data Summary

The following tables provide examples of typical parameters that might be used in an LC-MS/MS method for LNFP V. These values are illustrative and require optimization.

Table 1: Example LC Gradient for HMO Isomer Separation

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
20.06040
22.0595
25.0595
25.1955
30.0955

Table 2: Illustrative MRM Parameters for LNFP V ([M+H]⁺)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
LNFP V (Quantifier)854.3482.25025
LNFP V (Qualifier)854.3320.15030
¹³C₆-LNFP V (IS)860.3488.25025

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Milk Sample sp2 Add Internal Standard sp1->sp2 sp3 Protein Precipitation (e.g., Cold Ethanol) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Supernatant Collection sp4->sp5 sp6 Drying sp5->sp6 sp7 Reconstitution sp6->sp7 lc LC Separation (e.g., PGC Column) sp7->lc ms MS/MS Detection (MRM Mode) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for LNFP V quantification.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_intensity Low/Variable Signal cluster_accuracy Inaccurate Quantification start Problem Encountered res_q Poor Isomer Resolution? start->res_q int_q Low/Inconsistent Signal? start->int_q acc_q Poor Accuracy/ Reproducibility? start->acc_q res_a1 Optimize Gradient (make shallower) res_q->res_a1 res_a2 Change Column (e.g., to PGC) res_q->res_a2 res_a3 Consider Derivatization res_q->res_a3 int_a1 Improve Sample Cleanup (SPE) int_q->int_a1 int_a2 Use Stable Isotope Internal Standard int_q->int_a2 int_a3 Optimize MS Source Parameters int_q->int_a3 acc_a1 Use Matrix-Matched Calibrants acc_q->acc_a1 acc_a2 Verify Standard Purity & Concentration acc_q->acc_a2 acc_a3 Use Appropriate Curve Weighting acc_q->acc_a3

Caption: Troubleshooting decision tree for LC-MS analysis.

References

Technical Support Center: Troubleshooting Poor Resolution of HMO Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Human Milk Oligosaccharide (HMO) isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution of HMO isomers so challenging in HPLC?

A1: The separation of HMO isomers is inherently difficult due to several factors.[1][2][3] HMOs are highly polar, lack strong chromophores for easy UV detection, and exist as a complex mixture of numerous structural isomers.[1][3] These isomers often have very similar physicochemical properties, making their separation by conventional chromatographic techniques a significant analytical challenge.[4][5][6]

Q2: What is the first step I should take if I'm observing poor peak resolution?

A2: The initial step in troubleshooting poor resolution is to optimize the separation method, focusing on the mobile phase and stationary phase selection.[7] Adjusting the mobile phase composition, such as the organic modifier concentration and pH, can significantly impact selectivity.[8][9] If optimizing the mobile phase doesn't yield satisfactory results, selecting a different column with a different stationary phase chemistry should be considered.[7][10]

Q3: Can sample preparation affect the resolution of HMO isomers?

A3: Yes, sample preparation is a critical step that can significantly impact chromatographic results.[11] Inaccurate or inconsistent sample preparation can lead to poor resolution and other issues.[11] For HMO analysis, it's crucial to remove interfering substances like lipids, proteins, and lactose (B1674315).[12][13][14] Techniques such as centrifugation, filtration, solid-phase extraction (SPE), and gel permeation chromatography are commonly employed for sample cleanup.[13][14][15]

Q4: How does temperature affect the separation of HMO isomers?

A4: Column temperature is a critical parameter that influences retention time, selectivity, and peak shape.[16][17] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and faster elution times.[16][18][19] However, the effect of temperature on selectivity can vary for different isomers, so it's an important parameter to optimize for challenging separations.[16][18] In some cases, reducing the temperature can enhance chiral recognition and improve the separation of certain isomers.[20]

Q5: What are the most common causes of peak tailing and how can I fix it?

A5: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, column overload, or extra-column effects.[21] To address this, you can try acidifying the mobile phase with a small amount of an acid like formic or acetic acid to minimize unwanted interactions with residual silanol (B1196071) groups on silica-based columns.[21] If column overload is suspected, diluting the sample and injecting a smaller volume can help.[15][21]

Troubleshooting Guides

Issue 1: Co-elution or Poor Separation of Isomers

When isomers are not adequately separated, it results in overlapping peaks, making accurate quantification impossible.

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase is a powerful tool for optimizing selectivity.[8][9][22][23]

    • Adjust Organic Modifier Concentration: For reversed-phase HPLC, carefully adjust the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). A shallower gradient or isocratic elution with a lower organic content can increase retention and improve separation.[8][24]

    • Modify Mobile Phase pH: For ionizable HMOs, the pH of the mobile phase can significantly alter retention and selectivity.[9] It is often beneficial to work at a pH where the analytes are in a single ionic form (either ionized or unionized).[9]

    • Use Additives: The addition of ion-pairing reagents or other modifiers to the mobile phase can enhance the separation of charged analytes.[23]

  • Inappropriate Stationary Phase: The choice of the HPLC column and its stationary phase chemistry is a critical factor in achieving resolution.[10][25]

    • Column Selection: If resolution is still poor after optimizing the mobile phase, consider a column with a different selectivity.[7] Common stationary phases for HMO analysis include C18, amide, and porous graphitized carbon (PGC).[26][27][28] PGC columns are particularly effective for separating structurally similar carbohydrate isomers.[14]

    • Particle Size: Columns with smaller particle sizes generally provide higher efficiency and better resolution, but at the cost of higher backpressure.[29][30]

  • Insufficient Column Temperature Control: Temperature fluctuations can lead to inconsistent retention times and poor reproducibility.[31]

    • Use a Column Oven: Employing a column oven is essential to maintain a stable and consistent temperature throughout the analysis.[17][20]

    • Optimize Temperature: Systematically evaluate a range of temperatures to find the optimal condition for your specific isomer separation.[16] Increasing the temperature can sometimes improve efficiency and resolution.[19][32]

Troubleshooting Workflow for Poor Isomer Separation

Poor_Resolution_Troubleshooting start Poor Isomer Resolution optimize_mp Optimize Mobile Phase - Adjust Organic % - Modify pH - Additives start->optimize_mp check_column Evaluate Stationary Phase - Different Chemistry (e.g., PGC) - Smaller Particle Size optimize_mp->check_column If resolution is still poor good_resolution Resolution Achieved optimize_mp->good_resolution If resolution improves optimize_temp Optimize Temperature - Use Column Oven - Test Different Temperatures check_column->optimize_temp If resolution is still poor check_column->good_resolution If resolution improves check_flow Adjust Flow Rate - Lower for Better Interaction optimize_temp->check_flow If resolution is still poor optimize_temp->good_resolution If resolution improves check_flow->good_resolution If resolution improves

Caption: A logical workflow for troubleshooting poor resolution of HMO isomers.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape can compromise the accuracy of integration and quantification.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.[8][21]

    • Solution: Reduce the injection volume or dilute the sample.[15][21][33]

  • Secondary Interactions: Unwanted interactions between the analytes and the stationary phase can cause peak tailing.[21]

    • Solution: For silica-based columns, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress silanol interactions.[21]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[20]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[15][20]

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shape.[8]

    • Solution: Regularly clean and regenerate the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.[8]

Decision Tree for Addressing Poor Peak Shape

Peak_Shape_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Broadening) check_overload Is the column overloaded? start->check_overload reduce_load Reduce Injection Volume or Dilute Sample check_overload->reduce_load Yes check_secondary Are there secondary interactions? check_overload->check_secondary No good_shape Peak Shape Improved reduce_load->good_shape acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) check_secondary->acidify_mp Yes check_solvent Is the sample solvent mismatched? check_secondary->check_solvent No acidify_mp->good_shape match_solvent Dissolve Sample in Initial Mobile Phase check_solvent->match_solvent Yes check_column Is the column degraded? check_solvent->check_column No match_solvent->good_shape clean_column Clean or Replace Column check_column->clean_column Yes clean_column->good_shape

Caption: A decision-making diagram for troubleshooting poor peak shape.

Experimental Protocols

Protocol 1: General Sample Preparation for HMO Analysis from Human Milk

This protocol outlines a general procedure for extracting and preparing HMOs from human milk samples for HPLC analysis.

Materials:

  • Human milk sample

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or PGC)

  • Solvents for SPE (e.g., water, acetonitrile, methanol)

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solvent (typically the initial mobile phase)

Procedure:

  • Thawing and Mixing: Thaw frozen human milk samples at room temperature or in a 37°C water bath. Once thawed, vortex the sample to ensure homogeneity.

  • Defatting: Centrifuge the milk sample at 4°C and a high speed (e.g., 12,000 x g) for 30 minutes to separate the lipid layer.

  • Protein Precipitation: Carefully collect the aqueous layer (skim milk) and add a protein precipitation agent (e.g., cold ethanol (B145695) or acetonitrile) in a 1:2 or 1:3 ratio (sample to solvent). Vortex and incubate at -20°C for at least 1 hour.

  • Centrifugation: Centrifuge the mixture at 4°C and high speed for 30 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the HMOs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • Condition the SPE cartridge with the appropriate solvents as per the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances like lactose and salts.

    • Elute the HMOs with an appropriate solvent mixture.

  • Drying: Evaporate the collected eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried HMO extract in a small, precise volume of the initial HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[20]

Data Presentation

Table 1: Comparison of Common HPLC Columns for HMO Isomer Separation
Column TypeStationary Phase ChemistryPrinciple of SeparationAdvantagesDisadvantagesTypical Mobile Phases
Reversed-Phase (C18) Octadecylsilane bonded to silicaHydrophobic interactionsVersatile, widely available, good for a range of polarities.[26][28][29][34]Limited selectivity for highly polar, structurally similar isomers.Acetonitrile/water or Methanol/water gradients.[29]
HILIC (Amide/Diol) Amide or Diol functional groups bonded to silicaHydrophilic partitioningExcellent for highly polar compounds like carbohydrates.[17]Can have longer equilibration times.High organic content (e.g., >70% acetonitrile) with an aqueous buffer.
Porous Graphitized Carbon (PGC) Graphitic carbonAdsorption and charge-induced interactionsExcellent selectivity for structural isomers, including anomers.[14]Can be more expensive and may require specific mobile phase conditions.Acetonitrile/water gradients, often with additives like formic acid or ammonia.
Anion-Exchange Quaternary ammonium (B1175870) or other positively charged groupsIon-exchangeEffective for separating acidic (sialylated) HMOs.[35]Not suitable for neutral HMOs.Aqueous buffers with a salt gradient (e.g., sodium acetate).

Experimental Workflow for HPLC Method Development for HMO Isomers

HPLC_Method_Development start Define Separation Goal (e.g., resolve specific isomers) sample_prep Optimize Sample Preparation - Removal of Interferences start->sample_prep column_select Select Initial Column (e.g., C18, HILIC, or PGC) sample_prep->column_select mobile_phase_dev Develop Mobile Phase Gradient - Start with a broad gradient - Adjust organic solvent and pH column_select->mobile_phase_dev temp_opt Optimize Column Temperature mobile_phase_dev->temp_opt flow_rate_opt Optimize Flow Rate temp_opt->flow_rate_opt injection_vol_opt Optimize Injection Volume flow_rate_opt->injection_vol_opt validation Method Validation - Linearity, Precision, Accuracy injection_vol_opt->validation

Caption: A systematic approach to developing an HPLC method for HMO isomer analysis.

References

Technical Support Center: Optimizing Lacto-N-fucopentaose V (LNFPV) Dosage for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively determine the optimal dosage of Lacto-N-fucopentaose V (LNFPV) for cell-based assays. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNFPV) and what are its potential applications in cell-based assays?

This compound (LNFPV) is a neutral pentasaccharide and a human milk oligosaccharide (HMO).[1][2] Like other fucosylated HMOs, LNFPV is being investigated for its potential immunomodulatory effects. In cell-based assays, it can be used to study its impact on various cellular processes, including immune cell activation, cytokine production, cell proliferation, and signaling pathway modulation.

Q2: What is a good starting concentration range for LNFPV in my cell-based assay?

Based on studies of its isomers, Lacto-N-fucopentaose I (LNFPI) and Lacto-N-fucopentaose III (LNFPIII), a broad starting range of 10 µg/mL to 1600 µg/mL is recommended for initial experiments.[3] For immunomodulatory effects, concentrations between 10 µg/mL and 100 µg/mL have been shown to be effective for LNFPI.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: Is LNFPV cytotoxic to cells?

Studies on the isomer LNFPI have shown no significant cytotoxicity at concentrations below 1600 µg/mL after 48 hours of incubation.[3] However, it is highly recommended to perform a cell viability assay with your specific cell line to establish the non-toxic concentration range for LNFPV.

Q4: How should I prepare a stock solution of LNFPV?

LNFPV is generally soluble in aqueous solutions. To prepare a stock solution, dissolve the lyophilized powder in sterile, endotoxin-free phosphate-buffered saline (PBS) or your cell culture medium to a concentration of 1-10 mg/mL. Gentle warming and vortexing can aid in dissolution. It is recommended to filter-sterilize the stock solution through a 0.22 µm filter before use and to store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Q5: What are the potential signaling pathways modulated by LNFPV?

Fucosylated HMOs, like LNFPV, are thought to interact with pattern recognition receptors such as Toll-like receptor 4 (TLR4) and C-type lectin receptors (CLRs).[5][6][7] This interaction can modulate downstream signaling cascades, including the NF-κB and MAPK pathways, which are critical regulators of inflammation and immune responses.[8][9][10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of LNFPV in culture medium - High concentration of LNFPV.- Interaction with media components.- Improper dissolution of stock solution.- Prepare a fresh stock solution, ensuring complete dissolution.- Perform a serial dilution of the stock solution directly in pre-warmed media.- Test the solubility in a small volume of your specific cell culture medium before adding to your experiment.
High background or inconsistent results in assays - Endotoxin (B1171834) contamination of LNFPV or other reagents.- Variability in cell seeding density.- Inconsistent incubation times.- Use endotoxin-free reagents and test your LNFPV stock for endotoxin levels.- Ensure accurate and consistent cell counting and seeding.- Standardize all incubation times and experimental steps.[11]
No observable effect of LNFPV treatment - Sub-optimal concentration of LNFPV.- Insufficient incubation time.- The chosen cell line is not responsive to LNFPV.- Degradation of LNFPV.- Perform a wider dose-response study.- Optimize the incubation time (e.g., 24, 48, 72 hours).- Test on a different, relevant cell line (e.g., primary immune cells, intestinal epithelial cells).- Use freshly prepared or properly stored aliquots of LNFPV stock solution.
Unexpected cell death at "non-toxic" concentrations - Synergistic toxic effects with other media components or treatments.- Cell line is particularly sensitive.- Contamination of the cell culture.- Re-evaluate cytotoxicity in your specific experimental conditions.- Ensure aseptic techniques are followed to prevent contamination.[12]

Quantitative Data Summary

The following tables summarize suggested concentration ranges for LNFPV based on data from its isomers.

Table 1: Recommended Starting Concentrations for LNFPV in Cell-Based Assays

Assay TypeSuggested Concentration Range (µg/mL)Incubation TimeReference Cell Type(s)Notes
Cell Viability10 - 320024 - 72 hoursVariousBased on LNFPI data.[3] It is critical to establish a non-toxic range for your specific cell line.
Immunomodulation (e.g., cytokine release)10 - 20016 - 48 hoursMononuclear cells, MacrophagesBased on LNFPI and LNFPIII data.[4][13]
Signaling Pathway Analysis50 - 40030 mins - 24 hoursImmune cells, Epithelial cellsBased on LNFPI data.[3] Time course experiments are recommended.

Table 2: Cytotoxicity Data for Lacto-N-fucopentaose I (LNFP I)

Concentration (µg/mL)Incubation TimeCell LineObserved Effect
< 160048 hoursRD cellsNo toxic reaction observed.[3]
320048 hoursRD cellsCytotoxicity observed.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Dosage of LNFPV using an MTT Cell Viability Assay

This protocol outlines the steps to determine the maximum non-toxic concentration of LNFPV for your target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • LNFPV

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • LNFPV Treatment: Prepare a series of LNFPV dilutions in complete culture medium (e.g., 0, 10, 50, 100, 200, 400, 800, 1600, 3200 µg/mL). Remove the old medium from the cells and add 100 µL of the respective LNFPV dilutions to each well. Include a "medium only" control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µg/mL LNFPV).

Protocol 2: Assessment of Cytokine Release by ELISA

This protocol describes how to measure the effect of LNFPV on the production of a specific cytokine (e.g., IL-6, TNF-α, IL-10) from immune cells.

Materials:

  • Immune cells (e.g., PBMCs, macrophages)

  • Complete cell culture medium

  • LNFPV

  • LPS (Lipopolysaccharide) or other relevant stimulant

  • ELISA kit for the cytokine of interest

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed immune cells in a 96-well plate at an appropriate density in 100 µL of complete culture medium.

  • LNFPV Pre-treatment: Add 50 µL of LNFPV solution at various concentrations (determined from Protocol 1) to the cells. Include an untreated control. Incubate for 1-2 hours.

  • Stimulation: Add 50 µL of a stimulant (e.g., LPS at 100 ng/mL) to the appropriate wells. Include an unstimulated control. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the ELISA for the cytokine of interest according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve.

Protocol 3: Analysis of MAPK and NF-κB Signaling Pathways by Western Blot

This protocol details the steps to investigate if LNFPV modulates the activation of key signaling proteins like p38 MAPK and NF-κB p65.

Materials:

  • Target cell line

  • Complete cell culture medium

  • LNFPV

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the optimal concentration of LNFPV for various time points (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hypothesized signaling pathways modulated by LNFPV.

Dosage_Optimization_Workflow start Start: Obtain LNFPV prep_stock Prepare Sterile Stock Solution (e.g., 10 mg/mL in PBS) start->prep_stock viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) prep_stock->viability_assay determine_range Determine Non-Toxic Concentration Range viability_assay->determine_range dose_response Perform Dose-Response Experiment (e.g., Cytokine Release Assay) determine_range->dose_response analyze_data Analyze Data to Find Optimal Dose dose_response->analyze_data confirmation Confirm Optimal Dose in Specific Assay (e.g., Western Blot for Signaling) analyze_data->confirmation end Proceed with Main Experiments confirmation->end

Caption: Workflow for LNFPV dosage optimization.

Troubleshooting_Logic action_node action_node start Experiment Yields Unexpected Results check_viability Is there unexpected cell death? start->check_viability check_solubility Is there visible precipitation? check_viability->check_solubility No action_viability Re-run viability assay with full controls check_viability->action_viability Yes check_controls Are controls behaving as expected? check_solubility->check_controls No action_solubility Prepare fresh stock solution & check solubility in media check_solubility->action_solubility Yes action_controls Check reagent integrity & endotoxin levels check_controls->action_controls Yes action_reoptimize Re-optimize dose & time check_controls->action_reoptimize No

References

Preventing degradation of Lacto-N-fucopentaose V during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Lacto-N-fucopentaose V (LNFP V) during storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability of solid LNFP V, it is recommended to store the product at temperatures below -15°C in a tightly sealed container to protect it from humidity.[1] Some suppliers also suggest storage at 2-8°C for shorter durations.[2] For a structurally related compound, Lacto-N-fucopentaose I (LNFP I), a shelf life of up to 5 years has been indicated when stored in a dry state at -20°C, protected from light.

Q2: How should I store this compound once it is reconstituted in a solution?

A2: Reconstituted solutions of LNFP V should be used as fresh as possible. If storage is necessary, it is advisable to store aliquots at -20°C or below to minimize degradation. Based on data for the similar compound LNFP I, reconstituted solutions may be stable for up to 6 months when stored frozen. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: What are the primary factors that can cause this compound to degrade during storage?

A3: The main factors contributing to the degradation of LNFP V are elevated temperature, improper pH, humidity, and exposure to light. These factors can lead to hydrolytic cleavage of the glycosidic bonds or other chemical modifications.

Q4: Is this compound sensitive to pH?

A4: Yes, oligosaccharides like LNFP V are susceptible to degradation under acidic conditions, which can catalyze the hydrolysis of glycosidic linkages. It is crucial to maintain a neutral pH during storage and in experimental buffers unless the study specifically aims to investigate the effects of pH.

Q5: Can exposure to light affect the stability of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Purity/Appearance of Unexpected Peaks in Analysis (e.g., HPLC, LC-MS) 1. Hydrolytic Degradation: The sample may have been exposed to elevated temperatures, acidic pH, or humidity, leading to the cleavage of glycosidic bonds.1a. Verify Storage Conditions: Ensure the solid sample is stored at ≤ -15°C and protected from moisture. For solutions, check the pH and storage temperature. 1b. Use Freshly Prepared Solutions: Prepare solutions immediately before use whenever possible. 1c. Control pH: Use neutral buffers (pH 6-8) for your experiments unless otherwise required.
2. Maillard Reaction: If the sample was stored improperly in the presence of amine-containing substances and at elevated temperatures, non-enzymatic browning may occur.2a. Assess Storage Environment: Ensure LNFP V is not stored in close proximity to reactive compounds. 2b. Control Temperature and Humidity: Store in a cool, dry place.
Inconsistent Experimental Results 1. Incomplete Dissolution: The sample may not be fully dissolved, leading to inaccurate concentrations.1a. Ensure Complete Solubilization: Gently vortex or sonicate the sample to ensure it is fully dissolved before use. 1b. Visual Inspection: Visually inspect the solution for any undissolved particulates.
2. Degradation After Reconstitution: The reconstituted sample may be degrading over the course of the experiment.2a. Minimize Time in Solution: Use reconstituted solutions promptly. 2b. Maintain on Ice: Keep solutions on ice during experimental setup.
Discoloration of Solid Sample (e.g., Yellowing) 1. Maillard Reaction or Other Chemical Degradation: Prolonged exposure to heat and/or humidity can lead to discoloration.1a. Discard and Reorder: If the integrity of the sample is compromised, it is best to use a fresh vial. 1b. Review Storage Practices: Ensure proper storage conditions are consistently maintained.

Illustrative Stability Data

The following tables provide illustrative data on the stability of a typical fucosylated oligosaccharide under various conditions. Please note that this is generalized data, and specific stability testing for LNFP V is recommended for precise quantification.

Table 1: Effect of Temperature on LNFP V Purity (Illustrative) Storage Duration: 12 months, solid state, neutral pH, protected from light and humidity.

Storage Temperature (°C)Expected Purity (%)
-20>99
498-99
25 (Room Temperature)90-95
40<90

Table 2: Effect of pH on LNFP V Stability in Aqueous Solution (Illustrative) Storage Duration: 1 week at 4°C, protected from light.

pHExpected % Degradation
310-15
52-5
7<1
91-3

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for LNFP V

This protocol outlines a general method to assess the stability of LNFP V.

  • System: HPLC with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column: A carbohydrate analysis column (e.g., Amide-based, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water gradient. A typical starting point is 80:20 (Acetonitrile:Water).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Sample Preparation: Accurately weigh and dissolve LNFP V in high-purity water to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a standard solution of undegraded LNFP V to determine its retention time and peak area.

    • Inject samples from the stability study.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the intact LNFP V.

    • Calculate the percentage of LNFP V remaining relative to the initial time point.

Protocol 2: Forced Degradation Study of LNFP V

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

  • Prepare Stock Solution: Create a stock solution of LNFP V (e.g., 10 mg/mL) in high-purity water.

  • Aliquot and Stress:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution 1:1 with 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at 80°C.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method (Protocol 1) and/or LC-MS to identify and quantify the parent compound and any degradation products.

Visualizations

degradation_pathways cluster_storage Storage Conditions cluster_stressors Stress Factors cluster_degradation Degradation Pathways cluster_products Degradation Products LNFP_V This compound (Solid) Temp High Temperature Humidity Humidity Acid Acidic pH Light Light Exposure Hydrolysis Hydrolysis Temp->Hydrolysis Maillard Maillard Reaction Temp->Maillard Humidity->Hydrolysis Acid->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Smaller_Oligos Smaller Oligosaccharides Hydrolysis->Smaller_Oligos Monosaccharides Monosaccharides Hydrolysis->Monosaccharides Browning_Products Browning Products Maillard->Browning_Products Other_Degradants Other Degradants Photodegradation->Other_Degradants

Caption: Key factors influencing the degradation of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Start LNFP V Stock Solution Stress Apply Stress Conditions (Acid, Base, Heat, Oxidation, Light) Start->Stress Neutralize Neutralize (if applicable) Stress->Neutralize HPLC HPLC Analysis (Quantify LNFP V) Neutralize->HPLC LCMS LC-MS Analysis (Identify Degradants) Neutralize->LCMS Evaluate Evaluate Stability Profile HPLC->Evaluate Identify Identify Degradation Products LCMS->Identify

Caption: Workflow for a forced degradation study of this compound.

References

Matrix effects in the analysis of Lacto-N-fucopentaose V from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Lacto-N-fucopentaose V (LNFPV) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound (LNFPV) analysis?

A1: In the analysis of LNFPV, the "matrix" refers to all components within a biological sample other than LNFPV itself.[1] This includes salts, proteins, lipids, phospholipids (B1166683), and other endogenous metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of LNFPV in the mass spectrometer source, leading to either a suppression or enhancement of its signal.[1][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3] Ion suppression is the more commonly observed matrix effect in liquid chromatography-mass spectrometry (LC-MS).[4][5]

Q2: Why is LNFPV, a fucosylated oligosaccharide, particularly susceptible to matrix effects?

A2: LNFPV, like other human milk oligosaccharides (HMOs), is a polar molecule.[6] When analyzing complex biological matrices such as plasma, serum, or milk, LNFPV can co-elute with other polar endogenous molecules.[7] These interferences, particularly salts and phospholipids, can compete with LNFPV for ionization in the MS source, leading to ion suppression.[5][8] The structural complexity and isomeric nature of fucosylated oligosaccharides can also present analytical challenges, making baseline resolution from matrix components difficult.[9][10]

Q3: How can I detect and quantify the extent of matrix effects in my LNFPV assay?

A3: There are two primary methods for assessing matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][11] A constant flow of a standard LNFPV solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected.[1] Any dip or rise in the constant LNFPV signal indicates the retention times at which matrix components are causing interference.[1][12]

  • Post-Extraction Spike Method: This is a quantitative assessment and is considered the "gold standard".[1] The signal response of LNFPV in a neat solvent (Set A) is compared to the response of LNFPV spiked into a blank matrix extract after the sample preparation process (Set B).[1][13] The matrix factor (MF) is calculated as the ratio of the peak area in the matrix to the peak area in the neat solvent.[7] An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[7]

Q4: What is the most effective strategy to compensate for matrix effects in LNFPV quantification?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting for matrix effects.[4][11] An ideal SIL-IS for LNFPV, such as ¹³C-labeled LNFPV, will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1][4] By using the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to accurate and precise quantification.[14]

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low LNFPV Signal / Ion Suppression 1. Co-eluting Matrix Components: Phospholipids, salts, or other polar metabolites are interfering with LNFPV ionization.[5][8] 2. Suboptimal Sample Preparation: Inefficient removal of matrix components during extraction.[11]1. Optimize Sample Preparation: Implement a more rigorous cleanup method such as solid-phase extraction (SPE) to remove interferences.[7][8] Protein precipitation (PPT) is a simpler method but may not be sufficient to remove all phospholipids.[8] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate LNFPV from the interfering peaks.[11] Consider using a different column chemistry, such as hydrophilic interaction liquid chromatography (HILIC), which is well-suited for polar analytes like LNFPV.[6] 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will compensate for unavoidable matrix effects.[4]
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Matrix Overload: High concentrations of matrix components are affecting the column performance.[4] 2. Column Contamination: Accumulation of strongly retained matrix components on the column.[8] 3. Inappropriate Injection Solvent: The solvent used to reconstitute the sample extract is too different from the initial mobile phase.[8]1. Enhance Sample Cleanup: Use SPE or liquid-liquid extraction (LLE) for a cleaner sample extract.[2] 2. Implement Column Washing: Flush the column with a strong solvent after each analytical run or batch to remove contaminants.[8] 3. Match Injection Solvent: Ensure the reconstitution solvent is as close as possible in composition and strength to the initial mobile phase conditions.[8] 4. Use a Guard Column: This will protect the analytical column from strongly retained matrix components.[4]
Low Recovery of LNFPV 1. Inefficient Extraction: The chosen sample preparation method is not effectively extracting LNFPV from the matrix. 2. Analyte Co-precipitation: LNFPV may be co-precipitating with proteins during protein precipitation.[8] 3. Suboptimal SPE Method: Incorrect loading, washing, or elution conditions for the SPE cartridge can lead to analyte loss.[8] 4. Adsorption: LNFPV may adsorb to plasticware or components of the LC system.[8]1. Optimize Extraction Protocol: Experiment with different extraction solvents and conditions. 2. Validate PPT Method: Ensure proper mixing and centrifugation during protein precipitation.[8] 3. Develop and Validate SPE Method: Carefully optimize the SPE sorbent type, and the loading, washing, and elution steps to ensure efficient capture and release of LNFPV.[7][8] 4. Use Low-Adsorption Labware: Utilize low-adsorption microcentrifuge tubes and vials to minimize analyte loss.[8]
Poor Reproducibility (High %CV) 1. Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.[12] 2. Variable Sample Preparation: Inconsistent execution of the sample cleanup procedure. 3. Inappropriate Internal Standard: The internal standard does not adequately track the variability of the analyte signal.[7]1. Implement a Robust Sample Cleanup: A consistent and effective sample preparation method like SPE is crucial.[2] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to correct for sample-to-sample variations in matrix effects.[4][14] 3. Automate Sample Preparation: If possible, use automated liquid handlers to improve the consistency of the sample preparation process.[2]

Quantitative Data Summary

The following table summarizes the expected impact of different sample preparation techniques on the matrix effect (ME) and analyte recovery for LNFPV analysis. The values are illustrative and will vary depending on the specific biological matrix and analytical method.

Sample Preparation MethodExpected Matrix Effect (ME)1Expected Recovery2Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 30 - 70% (Suppression)80 - 100%Simple, fast, and inexpensive.May not effectively remove phospholipids and other small molecule interferences.[5][8]
Liquid-Liquid Extraction (LLE) 70 - 95% (Suppression)70 - 95%Can provide cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for highly polar analytes.[2]
Solid-Phase Extraction (SPE) 85 - 110%85 - 105%Provides the cleanest extracts by selectively isolating the analyte or removing interferences.[7][8]Requires method development and can be more expensive and time-consuming.[2]

1 Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.[13][15] 2 Recovery (%) is calculated as: (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for LNFPV from Human Plasma

This protocol provides a general guideline for cleaning up human plasma samples for LNFPV analysis using SPE. Optimization for specific applications and matrices is recommended.

Materials:

  • Blank human plasma

  • This compound (LNFPV) reference standard

  • Stable Isotope-Labeled LNFPV (SIL-IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Graphitized Carbon or Mixed-Mode SPE cartridges

  • Low-adsorption microcentrifuge tubes and vials

Methodology:

  • Sample Pre-treatment: a. Thaw plasma samples on ice. b. Spike 100 µL of plasma with the SIL-IS solution. c. Add 300 µL of acetonitrile to precipitate proteins. d. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. e. Collect the supernatant.

  • SPE Cartridge Conditioning: a. Condition the SPE cartridge with 1 mL of methanol. b. Equilibrate the cartridge with 1 mL of water.

  • Sample Loading: a. Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences. b. Wash the cartridge with 1 mL of 5% acetonitrile in water to remove less polar interferences.

  • Elution: a. Elute LNFPV and the SIL-IS from the cartridge with 1 mL of 50% acetonitrile containing 0.1% formic acid.

  • Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Extraction Spike Method for Assessing Matrix Effects

Objective: To quantitatively determine the extent of ion suppression or enhancement for LNFPV in a specific biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the LNFPV standard into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract a blank biological matrix sample using the established sample preparation protocol. Spike the LNFPV standard into the final, dried extract before reconstitution at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the LNFPV standard into the blank biological matrix before the extraction process at the same concentration as Set A.

  • LC-MS Analysis: Inject and analyze all three sets of samples using the developed LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for LNFPV in Set A (Peak AreaNeat).

    • Calculate the average peak area for LNFPV in Set B (Peak AreaMatrix).

    • Calculate the average peak area for LNFPV in Set C (Peak AreaPre-Spike).

    • Calculate Matrix Effect (%ME): %ME = (Peak AreaMatrix / Peak AreaNeat) * 100

    • Calculate Recovery (%RE): %RE = (Peak AreaPre-Spike / Peak AreaMatrix) * 100

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for LNFPV Analysis cluster_issue Observed Issue Issue Poor Analytical Performance (Low Signal, Poor Peak Shape, Low Recovery, High %CV) AssessME Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) Issue->AssessME Start Here ReviewSP Review Sample Preparation AssessME->ReviewSP Matrix Effect Detected ReviewLC Review LC Method ReviewSP->ReviewLC OptimizeSP Optimize Sample Prep (e.g., SPE, LLE) ReviewSP->OptimizeSP ReviewIS Review Internal Standard ReviewLC->ReviewIS OptimizeLC Optimize Chromatography (Gradient, Column) ReviewLC->OptimizeLC ImplementSILIS Implement SIL-IS ReviewIS->ImplementSILIS OptimizeSP->AssessME Re-evaluate OptimizeLC->AssessME Re-evaluate ImplementSILIS->AssessME Re-evaluate

Caption: Troubleshooting workflow for addressing matrix effects in LNFPV analysis.

ExperimentalWorkflow LNFPV Sample Preparation Workflow (SPE) start Plasma Sample spike_is Spike with SIL-IS start->spike_is ppt Protein Precipitation (Acetonitrile) spike_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for LNFPV extraction from plasma using SPE.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Lacto-N-fucopentaose I and Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of two human milk oligosaccharide (HMO) isomers: Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose V (LNFP V). While extensive research has elucidated the multifaceted roles of LNFP I in antiviral, antibacterial, and immunomodulatory processes, there is a notable scarcity of experimental data on the specific biological functions of LNFP V. This document summarizes the available evidence for both compounds, highlighting the significant knowledge gap that exists for LNFP V.

Structural Differences

The primary distinction between LNFP I and LNFP V lies in the linkage of the fucose sugar residue to the core tetrasaccharide, Lacto-N-tetraose (LNT).

  • Lacto-N-fucopentaose I (LNFP I): The fucose is linked α1-2 to the terminal galactose of LNT.

  • This compound (LNFP V): The fucose is linked α1-3 to the N-acetylglucosamine (GlcNAc) of LNT.

This structural variance is the basis for potential differences in their biological activities, as the specific glycan structure dictates its interaction with host cell receptors and microbial enzymes.

Biological Activity of Lacto-N-fucopentaose I (LNFP I)

LNFP I has been the subject of numerous studies, revealing its significant impact on various physiological processes.

Immunomodulatory Activity

LNFP I has demonstrated potent immunomodulatory effects by influencing the proliferation of immune cells and modulating cytokine production.

Table 1: Effect of Lacto-N-fucopentaose I on Mononuclear Cell (MNC) Proliferation and Cytokine Production

ParameterEffect of LNFP IQuantitative DataReference
MNC ProliferationInhibition26% average decrease in LPS-driven proliferation[1]
IL-12 ProductionReductionSignificant decrease in LPS-activated MNCs[1]
IFN-γ ProductionReductionSignificant decrease in LPS-activated MNCs[1]
IL-10 ProductionIncreaseIncreased production in LPS-activated MNCs[1]

Cell Culture: Peripheral blood mononuclear cells (MNCs) are isolated from heparinized blood using a Ficoll density gradient. The cells are cultured in RPMI 1640 medium supplemented with fetal calf serum, L-glutamine, non-essential amino acids, penicillin, and streptomycin.

Proliferation Assay: MNCs are plated in 96-well plates and stimulated with lipopolysaccharide (LPS). Equimolar amounts of LNFP I are added to the wells. After 48 hours of incubation, cell proliferation is assessed using a BrdU incorporation assay.

Cytokine Analysis: Supernatants from the MNC cultures are collected after 24 hours of stimulation. The concentrations of cytokines such as IL-12, IFN-γ, and IL-10 are measured using enzyme-linked immunosorbent assay (ELISA).

Antiviral and Antibacterial Activity

LNFP I exhibits protective effects against certain viral and bacterial pathogens.[2] It has been shown to reduce the adsorption of enterovirus 71 (EV71) by decreasing the expression of the viral capsid protein VP1.[2] Furthermore, it can inhibit the production of reactive oxygen species (ROS) and apoptosis in cells infected with the virus.[2]

Gut Microbiota Modulation

As a prebiotic, LNFP I can selectively promote the growth of beneficial gut bacteria. Studies have shown that LNFP I can be utilized by infant gut-associated bifidobacteria, contributing to a healthy gut microbiome.[3] Specifically, it has been observed to increase the abundance of beneficial bacteria such as Bifidobacterium while reducing the populations of potentially harmful bacteria like Sphingobacterium and Stenotrophomonas.[2]

Biological Activity of this compound (LNFP V)

Currently, there is a significant lack of published experimental data detailing the specific biological activities of this compound. While it is a known component of human milk, its immunomodulatory, antiviral, or prebiotic effects have not been well-characterized. One study has suggested that oligosaccharides containing a fucose linked α1-3 to N-acetylglucosamine, a structural feature of LNFP V, can cause the decompaction of mouse morulae, indicating a potential role in embryonic development.[4] However, this finding does not directly translate to the key biological activities of interest for this guide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway influenced by LNFP I and a general workflow for assessing the immunomodulatory effects of human milk oligosaccharides.

LNFP_I_Immunomodulation LNFP_I Lacto-N-fucopentaose I Macrophage Macrophage LNFP_I->Macrophage Binds to TLR4 Toll-like Receptor 4 (TLR4) Macrophage->TLR4 Activates IL10 Anti-inflammatory Cytokine (IL-10) Macrophage->IL10 Increased Production NFkB NF-κB Signaling TLR4->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-12, IFN-γ) NFkB->Cytokines Decreased Production

Fig. 1: Proposed immunomodulatory pathway of LNFP I.

HMO_Immunoassay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis isolate_mncs Isolate MNCs from Blood culture_mncs Culture MNCs isolate_mncs->culture_mncs add_stimulant Add Stimulant (e.g., LPS) culture_mncs->add_stimulant add_hmo Add HMO (LNFP I or LNFP V) add_stimulant->add_hmo proliferation_assay Cell Proliferation Assay (BrdU) add_hmo->proliferation_assay 48h Incubation cytokine_analysis Cytokine Analysis (ELISA) add_hmo->cytokine_analysis 24h Incubation

Fig. 2: General workflow for in vitro immunomodulation assays.

Conclusion

Lacto-N-fucopentaose I is a well-researched human milk oligosaccharide with established antiviral, prebiotic, and potent immunomodulatory properties. The available data, supported by detailed experimental protocols, provides a strong foundation for its potential applications in infant nutrition and therapeutic development.

In stark contrast, the biological activities of this compound remain largely unexplored. The structural difference in the fucose linkage suggests that LNFP V may possess unique biological functions that are yet to be discovered. This significant knowledge gap presents a compelling opportunity for future research. Further investigation into the immunomodulatory, anti-inflammatory, and prebiotic potential of LNFP V is crucial to fully understand the structure-function relationship of fucosylated oligosaccharides and to unlock their full therapeutic potential. Direct comparative studies between LNFP I and LNFP V are essential to delineate their distinct roles and to guide the development of targeted nutritional and pharmaceutical interventions.

References

A Comparative Analysis of the Prebiotic Effects of Lacto-N-fucopentaose (LNFP) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential impacts of LNFP isomers on gut microbiota and metabolite production.

Lacto-N-fucopentaose (LNFP) is a prominent fucosylated human milk oligosaccharide (HMO) that plays a significant role in shaping the infant gut microbiome. As a complex pentasaccharide, LNFP exists in several isomeric forms, primarily LNFP-I, LNFP-II, and LNFP-III, which differ in the linkage of the fucose sugar residue. These structural variations are largely determined by the mother's secretor status and influence their accessibility and utilization by gut bacteria.[1][2][3][4] This guide provides a comparative overview of the prebiotic effects of these key LNFP isomers, summarizing available data on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs).

While direct head-to-head comparative studies on the prebiotic effects of all three major LNFP isomers are limited, this guide synthesizes findings from various in vitro fermentation studies on fucosylated HMOs to provide a comprehensive comparison.

Differential Utilization by Gut Microbiota

The primary prebiotic effect of LNFP isomers lies in their selective utilization by beneficial gut bacteria, particularly species of the genus Bifidobacterium.[5][6][7] The structural differences between LNFP-I, LNFP-II, and LNFP-III appear to influence which bifidobacterial species can most efficiently metabolize them.

  • LNFP-I: As an α1,2-fucosylated HMO, LNFP-I is readily consumed by bifidobacteria that possess the necessary α1,2-fucosidases.[1] Strains such as Bifidobacterium longum subsp. infantis are well-equipped to utilize LNFP-I.[7]

  • LNFP-II and LNFP-III: These isomers, which contain α1,3/4-fucosyl linkages, are metabolized by a different subset of bifidobacteria. The presence of specific fucosidases determines the ability of a particular strain to degrade these structures.[2]

The selective fermentation of these isomers can lead to shifts in the composition of the gut microbiota, promoting the growth of specific beneficial bacteria.

Impact on Short-Chain Fatty Acid (SCFA) Production

The fermentation of LNFP isomers by gut bacteria leads to the production of SCFAs, which are crucial metabolites for gut health and systemic well-being. The primary SCFAs produced are acetate, propionate (B1217596), and butyrate.[8][9][10][11][12][13][14][15] The specific profile of SCFAs can vary depending on the substrate and the composition of the fermenting microbiota.

Summary of Quantitative Data

The following table summarizes the expected outcomes of in vitro fermentation of LNFP isomers based on current research on fucosylated HMOs. It is important to note that these are generalized findings and the actual quantitative results can vary based on the specific bacterial strains and experimental conditions.

FeatureLNFP-ILNFP-IILNFP-III
Primary Utilizing Genera BifidobacteriumBifidobacteriumBifidobacterium
Key Bacterial Species B. longum subsp. infantisSpecies with α1,3/4-fucosidasesSpecies with α1,3/4-fucosidases
Major SCFA Products Acetate, Propionate, ButyrateAcetate, Propionate, ButyrateAcetate, Propionate, Butyrate
Relative Acetate Production HighHighHigh
Relative Propionate Production ModerateModerateModerate
Relative Butyrate Production Low to ModerateLow to ModerateLow to Moderate

Experimental Protocols

The following provides a generalized methodology for assessing the prebiotic effects of LNFP isomers through in vitro fermentation, based on established protocols for HMOs.[5]

1. Fecal Slurry Preparation:

  • Fresh fecal samples are collected from healthy donors (e.g., infants).

  • A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate-buffered saline (PBS) solution.

2. In Vitro Fermentation:

  • Anaerobic batch culture fermenters are used.

  • The fermentation medium is a basal nutrient medium supplemented with the specific LNFP isomer (e.g., 1% w/v) as the sole carbohydrate source. A control with no added carbohydrate is also included.

  • The vessels are inoculated with the fecal slurry (e.g., 10% v/v).

  • Fermentation is carried out at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

  • Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for analysis.

3. Microbiota Analysis:

  • Bacterial DNA is extracted from the collected samples.

  • 16S rRNA gene sequencing is performed to determine the microbial composition and relative abundance of different bacterial taxa.

4. SCFA Analysis:

  • The collected fermentation samples are centrifuged, and the supernatants are filtered.

  • SCFA concentrations (acetate, propionate, butyrate) are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing the Process and Effects

Experimental_Workflow Experimental Workflow for Comparing LNFP Isomer Prebiotic Effects cluster_preparation Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Slurry_Prep Fecal Slurry Preparation Fecal_Sample->Slurry_Prep Control Control (No Substrate) Slurry_Prep->Control Inoculation LNFP1 LNFP-I Slurry_Prep->LNFP1 Inoculation LNFP2 LNFP-II Slurry_Prep->LNFP2 Inoculation LNFP3 LNFP-III Slurry_Prep->LNFP3 Inoculation Microbiota Microbiota Analysis (16S rRNA Sequencing) Control->Microbiota Sampling SCFA SCFA Analysis (GC/HPLC) Control->SCFA Sampling LNFP1->Microbiota Sampling LNFP1->SCFA Sampling LNFP2->Microbiota Sampling LNFP2->SCFA Sampling LNFP3->Microbiota Sampling LNFP3->SCFA Sampling

Caption: Workflow for in vitro comparison of LNFP isomers.

Differential_Effects Differential Effects of LNFP Isomers on Gut Microbiota and Metabolites cluster_isomers LNFP Isomers cluster_microbiota Gut Microbiota Modulation cluster_metabolites SCFA Production LNFP1 LNFP-I Bifido_infantis B. longum subsp. infantis LNFP1->Bifido_infantis Strongly Utilized by LNFP2 LNFP-II Other_Bifido Other Bifidobacterium spp. LNFP2->Other_Bifido Utilized by LNFP3 LNFP-III LNFP3->Other_Bifido Utilized by Acetate Acetate Bifido_infantis->Acetate Produces Propionate Propionate Bifido_infantis->Propionate Produces Butyrate Butyrate Bifido_infantis->Butyrate Produces Other_Bifido->Acetate Produces Other_Bifido->Propionate Produces Other_Bifido->Butyrate Produces

Caption: Impact of LNFP isomers on microbiota and SCFAs.

Signaling Pathways

Fucosylated oligosaccharides, as a class, have been shown to influence host signaling pathways. While specific pathways for each LNFP isomer are not yet fully elucidated, research points to the modulation of immune and neuronal signaling.[16][17][18] For instance, some fucosylated oligosaccharides may interact with Toll-like receptors (TLRs), such as TLR2, on intestinal epithelial cells, potentially influencing inflammatory responses.[17] Additionally, effects on the vagal afferent pathway have been observed, which could have implications for gut-brain axis communication.[18]

Signaling_Pathways Potential Signaling Pathways Modulated by Fucosylated Oligosaccharides LNFP Fucosylated Oligosaccharides (e.g., LNFP isomers) IEC Intestinal Epithelial Cells LNFP->IEC Interacts with Immune_Cells Immune Cells LNFP->Immune_Cells Influences Vagal_Afferents Vagal Afferent Nerves LNFP->Vagal_Afferents Impacts TLR2 TLR2 Signaling IEC->TLR2 Immune_Response Modulation of Immune Response Immune_Cells->Immune_Response Gut_Brain_Axis Gut-Brain Axis Communication Vagal_Afferents->Gut_Brain_Axis

Caption: Host signaling pathways affected by fucosylated HMOs.

Conclusion

The isomeric form of Lacto-N-fucopentaose plays a crucial role in its prebiotic activity. While all major isomers demonstrate a bifidogenic effect, the specific structural differences likely lead to the differential promotion of Bifidobacterium species. This, in turn, influences the profile of short-chain fatty acids produced during fermentation. Further direct comparative studies are needed to fully elucidate the distinct prebiotic potential of each LNFP isomer and their specific impact on host signaling pathways. Such research will be invaluable for the development of next-generation prebiotics for infant formula and therapeutic applications.

References

The Bifidogenic Potential of Fucosylated Human Milk Oligosaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the effects of various fucosylated human milk oligosaccharides (HMOs) on the growth of key Bifidobacterium species, providing researchers, scientists, and drug development professionals with a comparative overview and standardized experimental protocols. While extensive data exists for prominent fucosylated HMOs, specific quantitative data on the fermentation of Lacto-N-fucopentaose V (LNFP V) by Bifidobacterium species remains limited in publicly available literature.

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. They are known to play a crucial role in shaping the infant gut microbiota, in particular by selectively promoting the growth of beneficial bacteria such as Bifidobacterium species. Fucosylated HMOs, which are characterized by the presence of one or more fucose sugar units, are among the most abundant types of HMOs and are of significant interest for their prebiotic potential.

Comparative Growth of Bifidobacterium on Fucosylated HMOs

The ability to metabolize specific HMOs is highly dependent on the species and even the strain of Bifidobacterium, as it relies on the presence of specific enzymes and transport systems. Bifidobacterium longum subsp. infantis is widely recognized for its superior ability to utilize a broad range of HMOs, including fucosylated structures.

Bifidobacterium StrainCarbon Source (HMO)Growth (OD600)Incubation Time (h)Reference
B. longum subsp. infantis ATCC 156972'-Fucosyllactose (B36931) (2'-FL)~1.048[1]
B. longum subsp. infantis ATCC 156973-Fucosyllactose (B594375) (3-FL)~0.848[1]
B. longum subsp. longum2'-Fucosyllactose (2'-FL)No significant growth48[1]
B. adolescentis2'-Fucosyllactose (2'-FL)No significant growth48[1]
B. breve UCC2003Lacto-N-tetraose (LNT)>0.824[2]
B. breve UCC2003Lacto-N-neotetraose (LNnT)>0.824[2]

Note: The table summarizes data from different studies and experimental conditions may vary. OD600 (Optical Density at 600 nm) is a common measure of bacterial growth.

Metabolism of Fucosylated HMOs by Bifidobacterium

The metabolism of fucosylated HMOs by bifidobacteria involves a series of enzymatic steps. Key enzymes include α-L-fucosidases, which cleave the fucose units from the oligosaccharide backbone. The released fucose and the remaining core oligosaccharide are then typically transported into the bacterial cell for further metabolism through the bifid shunt pathway, leading to the production of short-chain fatty acids (SCFAs) such as acetate (B1210297) and lactate. These SCFAs contribute to a lower gut pH, which can inhibit the growth of pathogenic bacteria.

While specific pathways for LNFP V utilization by Bifidobacterium have not been detailed, it is hypothesized that strains possessing the necessary α-L-fucosidases and transport systems for other fucosylated HMOs containing similar linkages would be capable of its metabolism. Lacto-N-fucopentaoses I, II, and III are known to be metabolized by certain bifidobacteria[3].

Experimental Protocols

The following is a generalized protocol for assessing the growth of Bifidobacterium species on specific human milk oligosaccharides. This protocol can be adapted to test the effects of this compound.

1. Bacterial Strains and Pre-culture Conditions:

  • Strains: Bifidobacterium longum subsp. infantis (e.g., ATCC 15697), Bifidobacterium breve, Bifidobacterium bifidum.

  • Media: De Man, Rogosa and Sharpe (MRS) broth supplemented with 0.05% (w/v) L-cysteine hydrochloride to maintain anaerobic conditions.

  • Incubation: Incubate anaerobically at 37°C for 24-48 hours. Anaerobic conditions can be achieved using an anaerobic chamber or GasPak™ jars.

2. Growth Medium Preparation:

  • Prepare a basal medium such as modified MRS (mMRS) lacking a carbon source.

  • Sterilize the basal medium by autoclaving.

  • Prepare stock solutions of the desired HMOs (e.g., this compound, 2'-Fucosyllactose as a positive control, and glucose as a general growth control) and sterilize by filtration (0.22 µm filter).

  • Aseptically add the sterile HMO stock solutions to the basal medium to a final concentration typically ranging from 0.5% to 2% (w/v). A negative control with no added carbon source should also be included.

3. Growth Assay:

  • Inoculate the prepared media with a standardized amount of the pre-cultured Bifidobacterium strain (e.g., to a starting OD600 of 0.05).

  • Incubate the cultures under anaerobic conditions at 37°C.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular time intervals (e.g., every 2-4 hours for 48-72 hours) using a spectrophotometer.

4. Data Analysis:

  • Plot the OD600 values against time to generate growth curves.

  • From the growth curves, determine key growth parameters such as the maximum growth rate, lag phase duration, and final cell density.

  • Compare the growth parameters across the different HMOs and control conditions to assess the prebiotic effect of each substrate.

Visualizing the Experimental Workflow and Metabolic Pathway

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Bifidobacterium Strain Bifidobacterium Strain Pre-culture (MRS + Cysteine) Pre-culture (MRS + Cysteine) Bifidobacterium Strain->Pre-culture (MRS + Cysteine) Inoculation Inoculation Pre-culture (MRS + Cysteine)->Inoculation HMO Stock Solutions (LNFP V, 2'-FL, etc.) HMO Stock Solutions (LNFP V, 2'-FL, etc.) HMO Stock Solutions (LNFP V, 2'-FL, etc.)->Inoculation Basal Medium (mMRS, no carbon) Basal Medium (mMRS, no carbon) Basal Medium (mMRS, no carbon)->Inoculation Anaerobic Incubation (37°C) Anaerobic Incubation (37°C) Inoculation->Anaerobic Incubation (37°C) OD600 Measurement OD600 Measurement Anaerobic Incubation (37°C)->OD600 Measurement Time-course sampling Growth Curve Generation Growth Curve Generation OD600 Measurement->Growth Curve Generation Comparison of Growth Parameters Comparison of Growth Parameters Growth Curve Generation->Comparison of Growth Parameters

Caption: Experimental workflow for assessing Bifidobacterium growth on HMOs.

Fucosylated_HMO_Metabolism Fucosylated HMO (e.g., LNFP V) Fucosylated HMO (e.g., LNFP V) α-L-Fucosidase α-L-Fucosidase Fucosylated HMO (e.g., LNFP V)->α-L-Fucosidase Extracellular or cell-surface Fucose Fucose α-L-Fucosidase->Fucose Core Oligosaccharide Core Oligosaccharide α-L-Fucosidase->Core Oligosaccharide Transport into Cell Transport into Cell Fucose->Transport into Cell Core Oligosaccharide->Transport into Cell Bifid Shunt Pathway Bifid Shunt Pathway Transport into Cell->Bifid Shunt Pathway Short-Chain Fatty Acids (Acetate, Lactate) Short-Chain Fatty Acids (Acetate, Lactate) Bifid Shunt Pathway->Short-Chain Fatty Acids (Acetate, Lactate)

Caption: Generalized signaling pathway for fucosylated HMO metabolism in Bifidobacterium.

References

Cross-Validation of Analytical Methods for Lacto-N-fucopentaose V Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific human milk oligosaccharides (HMOs), such as Lacto-N-fucopentaose V (LNFP V), is critical for the development of next-generation infant formula and therapeutic agents. This guide provides an objective comparison of two prevalent analytical methods applicable to the quantification of LNFP V and other fucosylated oligosaccharides: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is contingent upon various factors including sensitivity, specificity, and the complexity of the sample matrix.

Comparative Analysis of Quantitative Performance

The following table summarizes the key performance parameters for HPAEC-PAD and LC-MS/MS methods based on published data for fucosylated HMOs, which are structurally similar to LNFP V. It is important to note that performance metrics can vary based on the specific laboratory setup, sample matrix, and the specific fucosylated oligosaccharide being quantified.

Performance ParameterHPAEC-PADLC-MS/MS
Linearity (R²) > 0.99> 0.9995
Accuracy (Recovery %) 94 - 111%[1][2]98.8 - 103%[1]
Precision (RSD %) 2.1 - 7.9%[1][2]1.69 - 5.54%[1]
Limit of Detection (LOD) 0.43 µg/mL4 mg/kg
Limit of Quantification (LOQ) 1.75 µg/mL10 mg/kg[1]

Experimental Workflows and Signaling Pathways

The general workflow for the cross-validation of these analytical methods is depicted below. This process ensures the reliability, reproducibility, and accuracy of the chosen method for its intended purpose.

cluster_0 Method Development cluster_1 Validation Parameters cluster_2 Sample Analysis cluster_3 Data Comparison & Conclusion A Method A (e.g., HPAEC-PAD) C Linearity & Range A->C D Accuracy & Precision A->D E Specificity & Selectivity A->E F LOD & LOQ A->F G Robustness A->G B Method B (e.g., LC-MS/MS) B->C B->D B->E B->F B->G H Identical Sample Sets C->H D->H E->H F->H G->H I Statistical Analysis (e.g., Bland-Altman plot) H->I J Method Equivalence Assessment I->J

Analytical Method Cross-Validation Workflow

Detailed Experimental Protocols

Below are detailed methodologies for the HPAEC-PAD and LC-MS/MS techniques, which can be adapted for the quantification of this compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is well-suited for the direct analysis of underivatized carbohydrates.

1. Sample Preparation:

  • For liquid samples such as infant formula, dilute an accurately weighed portion with high-purity water.

  • For powdered samples, reconstitute in high-purity water.

  • Centrifuge the sample to precipitate proteins and other macromolecules.

  • Filter the supernatant through a 0.2 µm syringe filter before injection.

  • For complex matrices that may contain interferences, enzymatic hydrolysis with fructanase and maltase may be necessary.[3]

2. Chromatographic Conditions:

  • Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ series column, is typically used.

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is commonly employed to elute the oligosaccharides. The exact gradient will depend on the specific isomers being separated.

  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times.

3. Detection:

  • Pulsed Amperometric Detection (PAD) is used for the direct and sensitive detection of carbohydrates without the need for derivatization.[4] A gold working electrode is standard. The waveform is optimized for sensitive detection of oligosaccharides.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a powerful tool for the quantification of HMOs in complex biological matrices.

1. Sample Preparation and Derivatization:

  • Similar initial sample preparation steps as for HPAEC-PAD (dilution, centrifugation, and filtration) are used.

  • While direct analysis is possible, derivatization can improve chromatographic separation and ionization efficiency. A common approach is reductive amination with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB), although this is more common for HPLC with fluorescence detection. For LC-MS, derivatization is not always necessary but can be beneficial.

2. Chromatographic Conditions:

  • Column: A porous graphitized carbon (PGC) or hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of oligosaccharide isomers.[5]

  • Mobile Phase:

    • For PGC columns, a binary solvent system of water and acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate, is used in a gradient elution.[5]

    • For HILIC columns, the mobile phase typically consists of a high concentration of an organic solvent (e.g., acetonitrile) with a smaller amount of an aqueous buffer (e.g., ammonium formate).[1]

  • Flow Rate: Generally in the range of 0.2 - 0.5 mL/min.

  • Column Temperature: Controlled, for instance, at 40°C.[5]

3. Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) is commonly used, operated in either positive or negative ion mode.

  • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[5] Specific precursor-to-product ion transitions for LNFP V would need to be determined using a pure standard.

Conclusion

Both HPAEC-PAD and LC-MS/MS are robust methods for the quantification of fucosylated HMOs like this compound. HPAEC-PAD offers the advantage of direct analysis without derivatization, making it a more straightforward technique. On the other hand, LC-MS/MS provides superior sensitivity and specificity, which is particularly beneficial for complex matrices or when very low concentrations need to be measured. The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control of well-defined products, HPAEC-PAD may be more cost-effective and faster. For discovery, bioanalysis, or analysis of complex biological samples, the higher specificity and sensitivity of LC-MS/MS are often indispensable.

References

In Vivo Validation of Lacto-N-fucopentaose V's Immunomodulatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo immunomodulatory effects of Lacto-N-fucopentaose V (LNFPV) alongside other key fucosylated human milk oligosaccharides (HMOs). Due to the limited direct in vivo data specifically for LNFPV, this guide draws comparisons from the well-documented immunomodulatory activities of structurally related fucosylated HMOs, namely 2'-Fucosyllactose (B36931) (2'-FL), Lacto-N-fucopentaose I (LNFP I), and Lacto-N-fucopentaose III (LNFP III). The experimental data and methodologies presented herein provide a framework for the potential in vivo validation of LNFPV's immunomodulatory properties.

Comparative Immunomodulatory Effects of Fucosylated HMOs

Fucosylated HMOs are known to modulate the immune system through various mechanisms, including direct interaction with immune cells and indirect effects via modulation of the gut microbiota.[1][2] These interactions can influence both innate and adaptive immune responses.

Quantitative Effects on Immune Parameters

The following tables summarize the observed in vitro and in vivo immunomodulatory effects of 2'-FL, LNFP I, and LNFP III, which serve as a predictive baseline for the potential effects of LNFPV.

Table 1: Effects on Immune Cell Proliferation and Cytokine Production (in vitro)

HMOModelTarget CellsConcentrationObserved EffectsReference
2'-Fucosyllactose (2'-FL) Human Peripheral Blood Mononuclear Cells (PBMCs)Mononuclear Cells30 µg/mL- 18% reduction in LPS-induced proliferation[3]
- Reduced production of IL-12 and IFN-γ[3]
- Increased production of IL-10[3]
Lacto-N-fucopentaose I (LNFP I) Human Peripheral Blood Mononuclear Cells (PBMCs)Mononuclear Cells30 µg/mL- 26% reduction in LPS-induced proliferation[3]
- Reduced production of IL-12 and IFN-γ[3]
- Increased production of IL-10[3]

Table 2: Effects on Immune Response in vivo

HMOAnimal ModelDosage & AdministrationKey FindingsReference
2'-Fucosyllactose (2'-FL) Suckling RatsDaily oral administration- Increased plasma IgG2b, suggesting a shift to a Th1 response.[4][4]
Imiquimod-induced psoriasis-like mouse modelOral administration- Attenuated skin damage and inflammation. - Reduced proportion of Th17 cells and related cytokines.
Cyclophosphamide-induced immunodeficient miceHigh-dose oral administration- Increased number of splenic immune cells.[5] - Alleviated inflammation.[5][5]
Lacto-N-fucopentaose III (LNFP III) Experimental Autoimmune Encephalomyelitis (EAE) MiceIntraperitoneal injection- Reduced disease severity and CNS inflammation.[6] - Skewed peripheral immune response to a Th2 profile (increased IL-4, IL-5, IL-10, IL-13).[6][6]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments to validate the immunomodulatory effects of LNFPV in vivo.

Animal Model of Immunomodulation
  • Animals: 6-8 week old female C57BL/6 mice are commonly used.[6]

  • Housing: Animals should be housed under specific pathogen-free conditions.

  • Experimental Groups:

    • Vehicle Control Group (e.g., saline or water)

    • LNFPV Treatment Group(s) (various dosages)

    • Positive Control Group (e.g., a known immunomodulator)

  • Administration: LNFPV can be administered via oral gavage or intraperitoneal injection daily or on a specified schedule.

  • Duration: The study duration will depend on the specific immune response being investigated (e.g., 14-21 days for general immunomodulation, or longer for specific disease models).

Flow Cytometry for Immune Cell Profiling

This protocol allows for the quantification of various immune cell populations in the spleen and blood.[7][8]

  • Sample Preparation:

    • Euthanize mice and aseptically collect spleens and peripheral blood.

    • Prepare single-cell suspensions from spleens by mechanical dissociation and filtration through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation (e.g., Ficoll-Paque).

  • Antibody Staining:

    • Wash cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Block Fc receptors with anti-CD16/32 antibodies.

    • Incubate cells with a cocktail of fluorescently-labeled antibodies specific for different immune cell markers (e.g., CD3 for T cells, B220 for B cells, CD11b for myeloid cells, Gr-1 for granulocytes, NK1.1 for NK cells, CD4 and CD8 for T cell subsets, F4/80 for macrophages, CD11c for dendritic cells).

    • Wash cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations based on their marker expression.

Cytokine Analysis by ELISA

This protocol is for measuring cytokine levels in serum and spleen cell culture supernatants.[9][10]

  • Sample Collection:

    • Serum: Collect blood via cardiac puncture or tail vein bleeding, allow it to clot, and centrifuge to separate the serum.

    • Spleen Cell Supernatants: Culture splenocytes (prepared as in the flow cytometry protocol) in the presence or absence of a stimulant (e.g., LPS or Concanavalin A) for 24-72 hours. Collect the culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α, IL-6, IL-10, IFN-γ) overnight at 4°C.

    • Wash the plate and block with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.

    • Add standards of known cytokine concentrations and the collected serum or supernatant samples to the wells and incubate for 2 hours.

    • Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

    • Wash the plate and add streptavidin-HRP (horseradish peroxidase). Incubate for 20-30 minutes.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Signaling Pathways and Visualizations

Fucosylated HMOs are thought to exert their immunomodulatory effects through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and C-type lectin receptors (CLRs).[11][12]

Toll-like Receptor 4 (TLR4) Signaling Pathway

TLR4 is a key receptor for recognizing pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[13] Some HMOs can modulate TLR4 signaling.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LNFPV LNFPV TLR4/MD2 TLR4/MD2 LNFPV->TLR4/MD2 modulates LPS LPS CD14 CD14 LPS->CD14 binds MyD88 MyD88 TLR4/MD2->MyD88 MyD88-dependent TRIF TRIF TLR4/MD2->TRIF MyD88-independent (endosomal) CD14->TLR4/MD2 presents TRAF6 TRAF6 MyD88->TRAF6 IRF3 IRF3 TRIF->IRF3 activates TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK NF-kB NF-kB IKK->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines induces transcription Type I Interferons Type I Interferons IRF3->Type I Interferons induces transcription

Caption: TLR4 signaling pathway and potential modulation by LNFPV.

C-type Lectin Receptor (CLR) Signaling Pathway

CLRs recognize specific carbohydrate structures and can initiate signaling cascades that modulate immune responses.[12]

CLR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular LNFPV LNFPV CLR C-type Lectin Receptor (e.g., DC-SIGN) LNFPV->CLR binds Syk Syk CLR->Syk activates Card9/Bcl10/Malt1 Card9/Bcl10/Malt1 complex Syk->Card9/Bcl10/Malt1 Phagocytosis Phagocytosis Syk->Phagocytosis induces NF-kB NF-kB Card9/Bcl10/Malt1->NF-kB activates MAPK MAPK Card9/Bcl10/Malt1->MAPK activates Cytokine Production Cytokine Production NF-kB->Cytokine Production regulates MAPK->Cytokine Production regulates

Caption: C-type lectin receptor signaling pathway initiated by LNFPV.

Experimental Workflow for In Vivo Validation

experimental_workflow Animal Model Selection Animal Model Selection LNFPV Administration LNFPV Administration Animal Model Selection->LNFPV Administration Sample Collection Sample Collection LNFPV Administration->Sample Collection Immune Cell Profiling Immune Cell Profiling Sample Collection->Immune Cell Profiling Cytokine Analysis Cytokine Analysis Sample Collection->Cytokine Analysis Histological Analysis Histological Analysis Sample Collection->Histological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Immune Cell Profiling->Data Analysis & Interpretation Cytokine Analysis->Data Analysis & Interpretation Histological Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for in vivo validation.

References

A Comparative Analysis of the Bioactivities of Lacto-N-fucopentaose V and 2'-Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive properties of two human milk oligosaccharides (HMOs): Lacto-N-fucopentaose V (LNFP V) and 2'-Fucosyllactose (2'-FL). This analysis is based on available experimental data and highlights the current state of knowledge regarding their immunomodulatory, gut health, and cognitive effects.

Human milk oligosaccharides are complex carbohydrates that play a crucial role in infant development and health. Among the hundreds of identified HMOs, 2'-FL is the most abundant and has been extensively studied for its diverse biological activities.[1] this compound, another fucosylated oligosaccharide, is structurally distinct, yet its specific bioactivities remain largely unexplored in comparison. This guide aims to synthesize the existing research on both compounds to facilitate further investigation and potential therapeutic applications.

Comparative Overview of Bioactivities

Bioactivity2'-Fucosyllactose (2'-FL)This compound (LNFP V)
Immunomodulation Modulates immune responses by inhibiting TLR4 signaling, reducing pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and influencing Th17 cell responses via the STAT3 pathway.[2][3][4]Limited direct data available. Studies on other fucosylated HMOs like LNFP I and LNFP III suggest potential immunomodulatory effects, possibly through interaction with macrophage receptors and modulation of cytokine production.[5][6][7][8]
Gut Health Acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacterium.[9] Enhances intestinal barrier function by upregulating the expression of tight junction proteins (Claudin-1, ZO-1).[4]No direct experimental data available on its effects on gut microbiota composition or intestinal barrier function.
Cognitive Function Limited but emerging evidence suggests potential roles in gut-brain signaling.[2]No direct experimental data available on its effects on cognitive function. A study on LNFP III showed amelioration of synaptic transmission deficits in an animal model, suggesting a potential area for investigation.[10]

Detailed Experimental Data

Immunomodulatory Effects

A key area of investigation for HMOs is their ability to modulate the immune system. 2'-FL has been shown to exert anti-inflammatory effects through various mechanisms.

Parameter2'-Fucosyllactose (2'-FL)This compound (LNFP V)Reference
Cell Type Human mononuclear cells (MNCs)Not Available[6]
Assay LPS-induced proliferation and cytokine productionNot Available[6]
Effect on Proliferation Dose-dependent inhibition of LPS-driven MNC proliferation (e.g., at 30 µg/ml, proliferation was inhibited by an average of 23.4%).[6]Not Available[6]
Effect on Cytokine Production Reduced production of pro-inflammatory cytokines IL-12 and IFN-γ, and increased production of the anti-inflammatory cytokine IL-10 in MNCs from both healthy controls and multiple sclerosis patients.[5]Not Available[5]
Signaling Pathway Inhibition of Toll-Like Receptor 4 (TLR4) signaling.[3] Modulation of the STAT3 signaling pathway in the context of Th17 cell response.[4]Not Available[3][4]

Note: While no direct data exists for LNFP V, a study on the structurally related Lacto-N-fucopentaose I (LNFP I) showed a significant dose-dependent inhibition of LPS-driven MNC proliferation and a reduction in IL-12 and IFN-γ production, with a concurrent increase in IL-10.[5][6] This suggests that other fucosylated oligosaccharides may share similar immunomodulatory properties.

Gut Health Effects

The prebiotic activity and influence on intestinal barrier integrity are critical bioactivities of HMOs.

Parameter2'-Fucosyllactose (2'-FL)This compound (LNFP V)Reference
In Vitro Model Caco-2 intestinal epithelial cellsNot Available[4]
Effect on Gut Microbiota Promotes the growth of beneficial bacteria, particularly Bifidobacterium species.[9]Not Available
Effect on Intestinal Barrier Upregulated the expression of tight junction proteins Claudin-1 and ZO-1 in intestinal epithelial cells.[4]Not Available[4]
Signaling Pathway Modulates the TLR4/MAPK/NF-κB signaling pathway in the intestine.[4]Not Available[4]
Cognitive Function Effects

The influence of HMOs on the gut-brain axis is a growing area of research.

Parameter2'-Fucosyllactose (2'-FL)This compound (LNFP V)Reference
In Vivo Model High-fat diet-fed miceNot Available[2]
Effect on Gut-Brain Signaling Improved gut-brain signaling in high-fat diet-fed mice.[2]Not Available[2]
Signaling Pathway Not fully elucidated, but appears to be associated with changes in gut microbiota and their metabolites.[2]Not Available[2]

Note: A study on Lacto-N-fucopentaose III (LNFP III) demonstrated its ability to ameliorate acute aberrations in hippocampal synaptic transmission in a Gulf War Illness animal model, suggesting that fucosylated oligosaccharides may have neuroprotective effects.[10]

Experimental Protocols

In Vitro Immunomodulation Assay

Objective: To assess the effect of HMOs on the proliferation and cytokine production of lipopolysaccharide (LPS)-activated human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized venous blood of healthy donors by density gradient centrifugation using Ficoll-Paque.

  • Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Stimulation and Treatment: Seed PBMCs in 96-well plates and stimulate with LPS (e.g., 1 µg/mL). Simultaneously, treat the cells with varying concentrations of 2'-FL or LNFP V. Include a vehicle control (medium only) and a positive control (LPS only).

  • Proliferation Assay: After a specified incubation period (e.g., 72 hours), assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity.

  • Cytokine Analysis: Collect the cell culture supernatants after 24 or 48 hours of incubation. Measure the concentrations of cytokines (e.g., IL-1β, IL-6, IL-10, IL-12, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: Calculate the percentage of proliferation inhibition compared to the LPS-only control. Compare cytokine concentrations between treatment groups and controls using appropriate statistical tests.

In Vitro Intestinal Barrier Function Assay

Objective: To evaluate the effect of HMOs on the integrity of an intestinal epithelial cell monolayer.

Methodology:

  • Cell Culture: Seed Caco-2 human colon adenocarcinoma cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Treatment: Treat the Caco-2 monolayers with 2'-FL or LNFP V by adding the compounds to the apical (luminal) side of the Transwell® inserts. Include a vehicle control.

  • Transepithelial Electrical Resistance (TEER) Measurement: Measure the TEER across the cell monolayer at various time points using a voltmeter. A decrease in TEER indicates a disruption of the barrier integrity.

  • Paracellular Permeability Assay: Add a fluorescently labeled, non-absorbable marker (e.g., FITC-dextran) to the apical chamber. After a defined incubation period, measure the fluorescence in the basolateral (serosal) chamber. An increase in fluorescence indicates increased paracellular permeability.

  • Tight Junction Protein Expression: Lyse the cells after treatment and analyze the expression of tight junction proteins (e.g., Claudin-1, Occludin, ZO-1) by Western blotting or immunofluorescence staining.

  • Data Analysis: Compare TEER values, FITC-dextran flux, and protein expression levels between the treatment groups and the control.

In Vitro Neuronal Cell Differentiation and Treatment

Objective: To investigate the effects of HMOs on neuronal cell differentiation and survival.

Methodology:

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a growth medium containing DMEM/F12, fetal bovine serum, and antibiotics.

  • Differentiation: Induce neuronal differentiation by treating the cells with retinoic acid (RA) for several days, followed by treatment with brain-derived neurotrophic factor (BDNF). This promotes the development of a more mature neuronal phenotype.[1]

  • HMO Treatment: During or after differentiation, treat the cells with various concentrations of 2'-FL or LNFP V.

  • Neurite Outgrowth Analysis: Capture images of the cells using microscopy and measure the length and branching of neurites using image analysis software (e.g., ImageJ).

  • Synaptic Marker Expression: Analyze the expression of synaptic proteins (e.g., synaptophysin, PSD-95) by immunofluorescence staining or Western blotting to assess synaptogenesis.

  • Cell Viability Assay: To assess neuroprotective effects, expose the differentiated and HMO-treated cells to a neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta) and measure cell viability using an MTT or LDH assay.

  • Data Analysis: Compare neurite outgrowth, synaptic marker expression, and cell viability between the HMO-treated groups and the control groups.

Signaling Pathways and Experimental Workflows

2'-FL Immunomodulatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->ProInflammatory_Cytokines Induces Transcription FL 2'-FL FL->TLR4 Inhibits

Caption: 2'-FL inhibits the LPS-induced inflammatory response by blocking TLR4 signaling.

Experimental Workflow for In Vitro Immunomodulation Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis PBMC_Isolation Isolate PBMCs from Healthy Donor Blood Cell_Culture Culture PBMCs in 96-well plates PBMC_Isolation->Cell_Culture Stimulation Stimulate with LPS and Treat with HMOs Cell_Culture->Stimulation Proliferation_Assay Measure Cell Proliferation (MTT/WST-1) Stimulation->Proliferation_Assay Cytokine_Analysis Analyze Cytokine Levels (ELISA/Luminex) Stimulation->Cytokine_Analysis

Caption: Workflow for assessing the immunomodulatory effects of HMOs on PBMCs.

Hypothesized Signaling Pathway for Fucosylated HMOs in Neuronal Function

G Fucosylated_HMO Fucosylated HMO (e.g., LNFP V - Hypothesized) Neuronal_Receptor Neuronal Receptor (e.g., Lectin-like) Fucosylated_HMO->Neuronal_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Neuronal_Receptor->Signaling_Cascade CREB CREB Activation Signaling_Cascade->CREB Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity Promotes Neuroprotection Neuroprotection CREB->Neuroprotection Enhances

References

Lacto-N-fucopentaose V and Other Prebiotics: A Comparative Guide on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prebiotic efficacy of Lacto-N-fucopentaose V (LNFP V) against other well-established prebiotics, including Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), Inulin, and 2'-fucosyllactose (B36931) (2'-FL). Due to the limited direct experimental data on LNFP V, this guide utilizes data from its isomer, Lacto-N-fucopentaose I (LNFP I), as a proxy to evaluate its potential immunomodulatory effects, alongside comparative data for other human milk oligosaccharides (HMOs) and common plant-based prebiotics.

Data Summary of Prebiotic Efficacy

The following tables summarize the quantitative data from various in vitro studies, comparing the effects of different prebiotics on gut microbiota composition, short-chain fatty acid (SCFA) production, and immunomodulation.

Table 1: Impact on Gut Microbiota Composition
PrebioticKey Benefited BacteriaFold Increase / Change in AbundanceStudy Reference
Lacto-N-fucopentaose I (LNFP I) Data not available in reviewed studies-
2'-fucosyllactose (2'-FL) BifidobacteriumEnriched multiple Bifidobacterium species (B. bifidum, B. breve, B. infantis)[1][1]
Faecalibacterium prausnitziiEnriched in pediatric Crohn's disease patient fecal samples[1][1]
3'-sialyllactose (3'-SL) Faecalibacterium prausnitziiEnriched in pediatric Crohn's disease patient fecal samples[1][1]
Fructo-oligosaccharides (FOS) BifidobacteriumNo significant enrichment compared to control in some studies[1][1]
Lactobacillus~1.83–5.88-fold increase[2][2]
Galacto-oligosaccharides (GOS) BifidobacteriumSignificant increases observed in various studies[3]
Inulin BifidobacteriumEffective in stimulating growth[4][5][4][5]
Faecalibacterium prausnitziiIncreased abundance reported[2][2]
Table 2: Short-Chain Fatty Acid (SCFA) Production
PrebioticAcetate ProductionPropionate ProductionButyrate ProductionStudy Reference
Lacto-N-fucopentaose I (LNFP I) Data not available in reviewed studies--
2'-fucosyllactose (2'-FL) Significantly increased[1]Significantly increased[1]Significantly increased[1][1]
3'-sialyllactose (3'-SL) Significantly increased[1]Significantly increased[1]Significantly increased[1][1]
Lacto-N-tetraose (LNT) Higher total SCFA production than some other HMOs in sow-reared piglet models[6]Higher production compared to other substrates in sow-reared piglet models[6]Higher production than other substrates in sow-reared piglet models[6][6]
Fructo-oligosaccharides (FOS) Increased production observed[1]Increased production observed[1]Increased production observed[1][1]
Inulin Significantly increased total SCFA production after 48h fermentation[7]--[7]
Galacto-oligosaccharides (GOS) Significantly increased total SCFA production after 48h fermentation[7]--[7]
Table 3: Immunomodulatory Effects (in vitro)
PrebioticEffect on Pro-inflammatory CytokinesEffect on Anti-inflammatory CytokinesOther Immunomodulatory EffectsStudy Reference
Lacto-N-fucopentaose I (LNFP I) Reduced IL-12 and IFN-γ production in LPS-activated mononuclear cells[8][9]Increased IL-10 production[8][9]Decreased mononuclear cell proliferation by ~26%[8][8][9]
2'-fucosyllactose (2'-FL) Reduced IL-12 and IFN-γ production in LPS-activated mononuclear cells[8][9]Increased IL-10 production[8][9]Decreased mononuclear cell proliferation by ~18%[8][8][9]
General Prebiotics (FOS, GOS, Inulin) Can reduce pro-inflammatory cytokine production (e.g., TNF-α)[10][11]Can increase anti-inflammatory cytokine production (e.g., IL-10)[10][11]Modulate immune cell activity through SCFA-mediated and direct receptor interactions[12][10][11][12]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible research.

In Vitro Gastrointestinal Digestion and Fecal Fermentation

This protocol simulates the digestion and fermentation of prebiotics in the human gut.

1. In Vitro Gastrointestinal Digestion (Adapted from INFOGEST protocol)[13]:

  • Oral Phase: 5 g of prebiotic is mixed with simulated salivary fluid containing α-amylase and incubated at 37°C for 2 minutes with shaking.

  • Gastric Phase: Simulated gastric fluid containing pepsin is added, and the pH is adjusted to 3.0. The mixture is incubated at 37°C for 2 hours with shaking.

  • Intestinal Phase: Simulated intestinal fluid containing pancreatin (B1164899) and bile salts is added, and the pH is adjusted to 7.0. The mixture is incubated at 37°C for 2 hours with shaking.

  • The digested sample is then collected for fecal fermentation.

2. In Vitro Fecal Fermentation[13][14]:

  • Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months. A 10% (w/v) fecal slurry is prepared in an anaerobic phosphate-buffered saline.

  • Fermentation Setup: Anaerobic batch culture fermenters are used. The fermentation medium, typically a basal medium simulating the nutrient conditions of the distal colon, is inoculated with the fecal slurry.

  • Prebiotic Addition: The digested prebiotic sample is added to the fermentation vessels at a specified concentration (e.g., 1% w/v). A control with no added prebiotic is also included.

  • Incubation: The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sampling: Samples are collected at different time points (e.g., 0, 24, 48 hours) for analysis of microbial composition and SCFA production.

3. Analysis:

  • Microbial Composition: DNA is extracted from the fermentation samples, and 16S rRNA gene sequencing is performed to determine the bacterial composition and relative abundance of different genera.

  • SCFA Analysis: Samples are analyzed by gas chromatography (GC) to quantify the concentrations of acetate, propionate, and butyrate.

In Vitro Immunomodulation Assay

This protocol assesses the direct effects of prebiotics on immune cells.

1. Cell Culture:

  • Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • The cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

2. Treatment:

  • PBMCs are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) from E. coli, to induce an inflammatory response.

  • Different concentrations of the test prebiotics (e.g., LNFP I, 2'-FL) are added to the cell cultures simultaneously with or prior to LPS stimulation. A control with LPS only and an unstimulated control are included.

3. Analysis:

  • Cytokine Production: After a 24-hour incubation, the cell culture supernatants are collected. The concentrations of pro-inflammatory (e.g., IL-12, IFN-γ, TNF-α) and anti-inflammatory (e.g., IL-10) cytokines are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

  • Cell Proliferation: Cell proliferation can be assessed using assays such as the MTT assay or by measuring the incorporation of radioactive thymidine.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Prebiotics can modulate host immune responses through various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved.

Prebiotic_TLR_Signaling cluster_0 Cellular Environment Prebiotics Prebiotics TLR4 TLR4 Prebiotics->TLR4 Direct Interaction TLR2 TLR2 Prebiotics->TLR2 Direct Interaction Anti-inflammatory Cytokines Anti-inflammatory Cytokines Prebiotics->Anti-inflammatory Cytokines Upregulation Gut Epithelial Cells Gut Epithelial Cells Immune Cells Immune Cells NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway MAPK Pathway MAPK Pathway TLR4->MAPK Pathway TLR2->NF-κB Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Activation Cytokine Production Cytokine Production MAPK Pathway->Cytokine Production Modulation

Caption: Direct modulation of Toll-like receptor (TLR) signaling by prebiotics.

SCFA_Signaling Prebiotics Prebiotics Gut Microbiota Gut Microbiota SCFAs SCFAs Gut Microbiota->SCFAs GPCRs GPCRs SCFAs->GPCRs Activation HDAC Inhibition HDAC Inhibition SCFAs->HDAC Inhibition Induction Immune Regulation Immune Regulation GPCRs->Immune Regulation HDAC Inhibition->Immune Regulation

Caption: Indirect immune modulation by prebiotics via SCFA production.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the prebiotic potential of a novel compound.

Experimental_Workflow Prebiotic Compound Prebiotic Compound Immunomodulation_Assay In Vitro Immunomodulation (PBMC culture) Prebiotic Compound->Immunomodulation_Assay InVitro_Digestion In Vitro Gastrointestinal Digestion Fecal_Fermentation In Vitro Fecal Fermentation InVitro_Digestion->Fecal_Fermentation Microbiota_Analysis Microbiota Composition (16S rRNA sequencing) Fecal_Fermentation->Microbiota_Analysis SCFA_Analysis SCFA Production (Gas Chromatography) Fecal_Fermentation->SCFA_Analysis Data_Analysis Comparative Data Analysis Microbiota_Analysis->Data_Analysis SCFA_Analysis->Data_Analysis Cytokine_Analysis Cytokine Profiling (ELISA) Immunomodulation_Assay->Cytokine_Analysis Cytokine_Analysis->Data_Analysis Efficacy_Conclusion Conclusion on Prebiotic Efficacy Data_Analysis->Efficacy_Conclusion

Caption: General workflow for evaluating prebiotic efficacy in vitro.

Conclusion

While direct experimental evidence for the prebiotic efficacy of this compound is currently lacking, data from its isomer, LNFP I, and other HMOs suggest a strong potential for beneficial modulation of the gut microbiota and immune system. Compared to common plant-derived prebiotics like FOS and inulin, HMOs such as 2'-FL and LNFP I appear to exhibit a more potent and selective bifidogenic effect and a distinct immunomodulatory profile. Specifically, the ability of LNFP I to significantly reduce pro-inflammatory cytokines while increasing anti-inflammatory cytokines in vitro highlights its potential as a targeted immunomodulatory agent.

Further research is imperative to elucidate the specific effects of LNFP V and to directly compare its efficacy against a broader range of prebiotics in standardized experimental models. The methodologies and comparative data presented in this guide provide a foundational framework for such future investigations. For drug development professionals, the nuanced and potent effects of specific HMOs like the Lacto-N-fucopentaose isomers warrant further exploration for their potential therapeutic applications in inflammatory and gut-related disorders.

References

Structural Confirmation of Synthetic Lacto-N-fucopentaose V: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex human milk oligosaccharides (HMOs), such as Lacto-N-fucopentaose V (LNFPV), represents a significant advancement in glycobiology, providing access to pure standards for functional studies and potential therapeutic applications. However, the intricate nature of these molecules, with their numerous stereocenters and linkage possibilities, necessitates rigorous structural confirmation to ensure the synthetic product matches the naturally occurring counterpart. This guide provides a comparative framework for the structural elucidation of synthetic LNFPV, detailing the key analytical techniques, expected data, and experimental protocols.

Introduction to this compound and its Isomers

This compound is a pentasaccharide with the structure Galβ1-3GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Its biological activities are intrinsically linked to this specific structure. During chemical synthesis, the formation of structural isomers is a common challenge. Key isomers of LNFPV include:

  • Lacto-N-fucopentaose I (LNFP I): Fucα1-2Galβ1-3GlcNAcβ1-3Galβ1-4Glc

  • Lacto-N-fucopentaose II (LNFP II): Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc

  • Lacto-N-fucopentaose III (LNFP III): Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4Glc

The differentiation of these isomers relies on sophisticated analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparative Analytical Data

The definitive structural confirmation of synthetic LNFPV is achieved by comparing its analytical data with that of a well-characterized standard or with established data from the literature. The following tables summarize the expected quantitative data from NMR and MS analyses.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) for Key Residues of LNFPV and Its Isomers

Note: The following data are representative and compiled from literature on fucosylated oligosaccharides. Actual values may vary slightly based on experimental conditions.

Monosaccharide ResidueReporter SignalExpected Chemical Shift (ppm) for LNFPVComparative Shifts in Isomers (ppm)
α-L-Fucose (Fuc) H-1~5.1Varies with linkage (e.g., ~5.4 in LNFP I)
C-1~100Varies with linkage
H-5~4.8
H-6 (CH₃)~1.2
β-D-Galactose (Gal) H-1 (linked to GlcNAc)~4.5
C-1 (linked to GlcNAc)~104
N-Acetyl-β-D-glucosamine (GlcNAc) H-1~4.7
C-1~102
N-Acetyl (CH₃)~2.0
β-D-Glucose (Glc) - Reducing End H-1 (α-anomer)~5.2
H-1 (β-anomer)~4.6
C-1 (α-anomer)~92
C-1 (β-anomer)~96

Interpretation: The chemical shifts of anomeric protons (H-1) and carbons (C-1) are highly sensitive to the glycosidic linkage. 2D NMR experiments, such as COSY, TOCSY, HSQC, and HMBC, are essential for unambiguous assignment of all proton and carbon signals and for identifying through-bond correlations that confirm the linkage pattern. For LNFPV, a key HMBC correlation would be observed between the fucosyl H-1 and the glucosyl C-3.

Table 2: Comparative Tandem Mass Spectrometry (MS/MS) Fragmentation Data
Precursor Ion [M+Na]⁺ (m/z)Fragmentation TypeKey Fragment Ions (m/z) for LNFPVDifferentiating Fragments in Isomers
876.3Glycosidic Bond CleavageY-ionsThe specific Y and B ions will differ based on the fucosylation site.
B-ions
Cross-ring CleavageDiagnostic ions for 1-3 linkageDifferent cross-ring fragments are indicative of 1-2, 1-4, or 1-3 linkages.

Interpretation: Tandem mass spectrometry provides information on the sequence and branching of the oligosaccharide. Collision-induced dissociation (CID) of the sodiated precursor ion will generate a series of B and Y fragment ions corresponding to the loss of monosaccharide units from the non-reducing and reducing ends, respectively. The masses of these fragments confirm the monosaccharide composition and sequence. More advanced fragmentation techniques, like Helium Charge Transfer Dissociation (He-CTD), can provide valuable cross-ring fragments that help to pinpoint the exact linkage positions.[1]

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

Objective: To obtain unambiguous assignment of all proton and carbon signals and to determine the glycosidic linkage positions and anomeric configurations.

Methodology:

  • Sample Preparation: Dissolve 1-5 mg of the synthetic LNFPV in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%). Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons. Finally, dissolve the sample in 0.5 mL of D₂O for analysis.

  • Instrumentation: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess the overall purity and to identify the anomeric protons and methyl signals.

  • 2D Homonuclear Correlation Spectroscopy (COSY and TOCSY):

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide spin system.

    • TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single monosaccharide residue.

  • 2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the glycosidic linkages between monosaccharide units.

  • Data Analysis: Integrate and analyze the spectra to assign all proton and carbon chemical shifts. Use the cross-peaks in the HMBC spectrum to establish the connectivity between the sugar residues. The coupling constants (J-values) of the anomeric protons provide information about their anomeric configuration (α or β).

HILIC-LC-MS/MS for Structural Confirmation and Isomer Separation

Objective: To confirm the molecular weight, monosaccharide composition, and sequence of the synthetic LNFPV, and to separate it from potential isomers.

Methodology:

  • Sample Preparation: Dissolve the synthetic LNFPV in a solution of 50% acetonitrile (B52724) in water to a final concentration of 10 µg/mL.

  • Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., BEH Amide, 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 4.4.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 80% B to 40% B over 30 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • MS Scan: Acquire full scan MS spectra over a mass range of m/z 200-1500 to identify the precursor ion of LNFPV ([M+Na]⁺ at m/z 876.3).

    • Tandem MS (MS/MS): Perform collision-induced dissociation (CID) or other fragmentation methods (e.g., HCD, He-CTD) on the precursor ion.

  • Data Analysis: Analyze the fragmentation pattern to confirm the sequence of monosaccharides. Compare the retention time and fragmentation spectrum of the synthetic LNFPV with a reference standard or with data from its known isomers to confirm its identity and purity.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for the structural confirmation of synthetic LNFPV.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_data Data Interpretation and Confirmation synthesis Chemical Synthesis of LNFPV purification Purification (e.g., HPLC) synthesis->purification nmr NMR Spectroscopy (1D ¹H, 2D COSY, TOCSY, HSQC, HMBC) purification->nmr Structural Elucidation ms HILIC-LC-MS/MS purification->ms Structural Confirmation & Isomer Separation nmr_data ¹H & ¹³C Chemical Shifts Linkage & Anomeric Configuration nmr->nmr_data ms_data Molecular Weight Monosaccharide Sequence Fragmentation Pattern ms->ms_data comparison Comparison with Reference Data nmr_data->comparison ms_data->comparison confirmation Structural Confirmation of Synthetic LNFPV comparison->confirmation

Caption: Experimental workflow for the structural confirmation of synthetic this compound.

logical_relationship cluster_product Synthetic Product cluster_methods Analytical Methods cluster_data_points Key Data Points for Comparison cluster_reference Reference Standard / Isomers cluster_confirmation Confirmation synthetic_lnfpv Synthetic this compound nmr NMR Spectroscopy synthetic_lnfpv->nmr ms Mass Spectrometry synthetic_lnfpv->ms nmr_data Chemical Shifts (¹H, ¹³C) HMBC Correlations Anomeric Configuration nmr->nmr_data ms_data Precursor Ion (m/z) Fragmentation Pattern (B, Y ions) Retention Time ms->ms_data confirmation Structural Identity Confirmed nmr_data->confirmation Match ms_data->confirmation Match reference LNFPV Standard or LNFP Isomers (I, II, III) reference->nmr_data reference->ms_data

Caption: Logical relationship for the structural confirmation of synthetic LNFPV against a reference.

References

Reproducibility of Lacto-N-fucopentaose V Functional Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lacto-N-fucopentaose V (LNFPV) is a pentasaccharide found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). As research into the biological functions of HMOs intensifies, the reproducibility of the assays used to determine their effects is of paramount importance for reliable and comparable data. This guide provides an objective comparison of common functional assays relevant to LNFPV and other fucosylated oligosaccharides, with a focus on data presentation, experimental protocols, and the inherent challenges of reproducibility. While specific quantitative data on the reproducibility of LNFPV assays is limited in publicly available literature, this guide draws comparisons from assays for structurally similar HMOs, such as Lacto-N-fucopentaose I (LNFP-I) and Lacto-N-fucopentaose III (LNFP-III), to provide a comprehensive overview.

Key Functional Assays and Comparative Data

The primary functional assays for fucosylated oligosaccharides like LNFPV can be categorized into three main areas: immunomodulation, anti-pathogen adhesion, and prebiotic activity. The reproducibility of these assays can be influenced by various factors, including the biological source of cells, pathogen strains, and culture conditions.

Immunomodulatory Assays

These assays assess the ability of LNFPV to modulate immune responses, a key function attributed to many HMOs. Common readouts include cytokine production and T cell differentiation.

Table 1: Comparison of Immunomodulatory Assays for Fucosylated Oligosaccharides

Assay TypeOligosaccharide TestedCell TypeKey Parameters MeasuredReported EffectsReproducibility Considerations
Cytokine Production LNFP-IHuman Peripheral Blood Mononuclear Cells (PBMCs)TNF-α, IL-12p40, IFN-γ, IL-10Inhibition of LPS-induced TNF-α, IL-12p40, and IFN-γ production.High inter-donor variability in baseline and stimulated cytokine levels.[1][2]
T Cell Differentiation LNFP-IIIMouse Splenocytes (in vivo EAE model)IFN-γ (Th1), IL-4, IL-5, IL-10, IL-13 (Th2)Skewing of the immune response towards a Th2 phenotype.In vivo models introduce variability due to animal genetics and environment. T cell polarization assays can have high intra- and inter-assay variability.[3]
Anti-Pathogen Adhesion Assays

These assays measure the capacity of LNFPV to inhibit the binding of pathogenic bacteria or viruses to host cells, acting as a soluble decoy receptor.

Table 2: Comparison of Anti-Pathogen Adhesion Assays

| Assay Type | Oligosaccharide Tested | Pathogen | Host Cell Line | Key Parameter Measured | Reported Effects | Reproducibility Considerations | | :--- | :--- | :--- | :--- | :--- | :--- | | Bacterial Adhesion | Fucosylated HMOs (general) | Campylobacter jejuni, Enterotoxigenic E. coli (ETEC) | Caco-2, HT-29 | Reduction in bacterial adherence to cells. | Inhibition of pathogen binding. | Variability in bacterial strains and cell line passages can affect adhesion efficiency and assay reproducibility.[4][5][6] | | Viral Infection | LNFP-I | Enterovirus 71 (EV71) | Human rhabdomyosarcoma (RD) cells | Reduction in viral load or cytopathic effect. | Protection of cells from virus-induced death.[7] | Dependent on viral titer and cell confluence, which can introduce variability. |

Prebiotic Assays

These assays evaluate the ability of LNFPV to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium species.

Table 3: Comparison of Prebiotic Assays

Assay TypeOligosaccharide TestedBacterial Strain(s)Key Parameter MeasuredReported EffectsReproducibility Considerations
In Vitro Fermentation Fucosylated HMOs (general)Bifidobacterium species, Lactobacillus speciesIncrease in bacterial growth (OD600), production of short-chain fatty acids (SCFAs).Selective growth promotion of beneficial bacteria.Strain-specific differences in oligosaccharide utilization. Variability in inoculum preparation and culture conditions can impact results.[8][9][10]
In Vivo Animal Models Fucosylated HMOs (general)Animal models (e.g., mice, piglets)Changes in fecal microbiota composition.Increased abundance of Bifidobacterium.Host genetics, diet, and gut microbiome composition introduce significant variability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of functional assays. Below are representative protocols for the key assays mentioned.

Immunomodulation Assay: Cytokine Production in PBMCs

Objective: To measure the effect of LNFPV on cytokine production by human PBMCs stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: Pre-incubate PBMCs with various concentrations of LNFPV for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24-48 hours.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-10) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

Anti-Pathogen Adhesion Assay

Objective: To determine if LNFPV can inhibit the adhesion of a pathogenic bacterium to intestinal epithelial cells.

Methodology:

  • Cell Culture: Grow a confluent monolayer of human intestinal epithelial cells (e.g., Caco-2) in a 24-well plate.

  • Bacterial Culture: Grow the pathogenic bacteria (e.g., Enterotoxigenic E. coli) to the mid-logarithmic phase.

  • Inhibition: Pre-incubate the bacteria with different concentrations of LNFPV for 1 hour at 37°C.

  • Infection: Add the bacteria-LNFPV mixture to the Caco-2 cell monolayer and incubate for 1-2 hours.

  • Washing: Gently wash the monolayer multiple times with phosphate-buffered saline (PBS) to remove non-adherent bacteria.

  • Quantification: Lyse the Caco-2 cells to release the adherent bacteria. Serially dilute the lysate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFUs).

Prebiotic Assay: In Vitro Fermentation

Objective: To assess the ability of LNFPV to support the growth of a specific probiotic bacterial strain.

Methodology:

  • Bacterial Culture: Prepare an anaerobic culture of a Bifidobacterium strain in a basal medium supplemented with LNFPV as the sole carbohydrate source.

  • Growth Monitoring: Incubate the culture under anaerobic conditions at 37°C and monitor bacterial growth over 24-48 hours by measuring the optical density at 600 nm (OD600).

  • Controls: Include a negative control (no carbohydrate) and a positive control (e.g., glucose or a known prebiotic like FOS or GOS).

  • SCFA Analysis (Optional): At the end of the fermentation, analyze the culture supernatant for the production of short-chain fatty acids (e.g., acetate, propionate, butyrate) by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mandatory Visualizations

experimental_workflow_immunomodulation cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis PBMC_Isolation Isolate PBMCs from Human Blood Cell_Culture Culture PBMCs PBMC_Isolation->Cell_Culture LNFPV_Incubation Incubate with LNFPV Cell_Culture->LNFPV_Incubation LPS_Stimulation Stimulate with LPS LNFPV_Incubation->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection Cytokine_Measurement Measure Cytokines (ELISA/Multiplex) Supernatant_Collection->Cytokine_Measurement signaling_pathway_immunomodulation cluster_lnfpv LNFPV Interaction cluster_signaling Intracellular Signaling cluster_response Cellular Response LNFPV This compound Receptor Cell Surface Receptor (e.g., DC-SIGN, Siglecs) LNFPV->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade NFkB NF-κB Pathway Signaling_Cascade->NFkB MAPK MAPK Pathway Signaling_Cascade->MAPK T_Cell_Differentiation T Cell Differentiation Signaling_Cascade->T_Cell_Differentiation Cytokine_Modulation Modulation of Cytokine Production NFkB->Cytokine_Modulation MAPK->Cytokine_Modulation

References

A Head-to-Head Comparison of Lacto-N-fucopentaose V and Galactooligosaccharides in In Vitro Gut Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative performance of Lacto-N-fucopentaose V and Galactooligosaccharides in modulating key gut health parameters.

This guide provides an objective comparison of this compound (LNFP V) and Galactooligosaccharides (GOS) based on available in vitro experimental data. While direct head-to-head comparative studies are limited, this document synthesizes findings from various studies on their individual effects on gut microbiota composition, short-chain fatty acid (SCFA) production, gut barrier function, and immune modulation.

Impact on Gut Microbiota Composition

Both LNFP V, as a fucosylated human milk oligosaccharide (HMO), and GOS are recognized for their prebiotic activity, selectively promoting the growth of beneficial gut bacteria.

This compound (LNFP V): Data on LNFP V is primarily inferred from studies on other fucosylated HMOs. These studies consistently demonstrate a strong bifidogenic effect, promoting the growth of various Bifidobacterium species, particularly Bifidobacterium longum and its subspecies infantis, which are adept at utilizing fucosylated oligosaccharides. Some studies also indicate a potential to increase the abundance of Lactobacillus species. The complex structure of LNFP V leads to selective utilization by specific bacterial strains equipped with the necessary enzymes.

Galactooligosaccharides (GOS): GOS has been extensively studied and is well-established as a potent prebiotic.[1] In vitro fermentation models consistently show that GOS significantly increases the abundance of Bifidobacterium and, to a lesser extent, Lactobacillus species.[2][3] Some studies also report an increase in other beneficial bacteria like Akkermansia and a decrease in potentially pathogenic bacteria.[2]

ParameterThis compound (Inferred from Fucosylated HMOs)Galactooligosaccharides (GOS)
Primary Bacterial Genera Promoted Bifidobacterium (especially B. longum, B. infantis), LactobacillusBifidobacterium, Lactobacillus
Other Notable Microbial Changes Potential for selective utilization by specific strains.Increased Akkermansia, potential decrease in pathogenic bacteria.[2]

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut microbiota leads to the production of SCFAs, which are crucial for gut health and host metabolism.

This compound (LNFP V): The fermentation of fucosylated HMOs generally leads to the production of acetate, propionate (B1217596), and butyrate. The specific ratios can vary depending on the microbial composition of the gut model. Acetate is often the most abundant SCFA produced from HMO fermentation.

Galactooligosaccharides (GOS): In vitro fermentation of GOS consistently results in robust production of total SCFAs.[2][4] Acetate is typically the most abundant, followed by propionate and butyrate.[2] Some studies have highlighted that GOS fermentation can lead to a significant increase in butyrate, a key energy source for colonocytes.[2]

SCFAThis compound (Inferred from Fucosylated HMOs)Galactooligosaccharides (GOS)
Total SCFA Production Moderate to HighHigh[2][4]
Acetate HighHigh[2]
Propionate ModerateModerate[2]
Butyrate ModerateModerate to High[2]

Gut Barrier Function

A healthy gut barrier is essential for preventing the translocation of harmful substances from the gut lumen into the bloodstream. In vitro models, such as Caco-2 cell monolayers, are commonly used to assess this function.

This compound (LNFP V): While direct evidence for LNFP V is limited, studies on other fucosylated HMOs suggest a positive impact on gut barrier integrity. These effects are likely mediated by the produced SCFAs and direct interactions with intestinal epithelial cells, leading to the strengthening of tight junctions.

Galactooligosaccharides (GOS): GOS has been shown to enhance intestinal barrier function in Caco-2 cell models. This is attributed to the increased production of SCFAs, particularly butyrate, which is known to upregulate the expression of tight junction proteins.

ParameterThis compound (Inferred from Fucosylated HMOs)Galactooligosaccharides (GOS)
Effect on Tight Junctions Likely strengthening (inferred)Strengthening
Mechanism SCFA production, direct epithelial cell interaction (inferred)SCFA (especially butyrate) production

Immune Modulation

Prebiotics can modulate the immune system both directly, by interacting with immune cells, and indirectly, through the production of SCFAs.

This compound (LNFP V): Fucosylated oligosaccharides, including structures similar to LNFP V, have demonstrated direct immunomodulatory effects. They can interact with immune cells to influence cytokine production, potentially promoting an anti-inflammatory environment. For instance, some fucosylated oligosaccharides have been shown to reduce the production of pro-inflammatory cytokines.

Galactooligosaccharides (GOS): GOS and its fermentation products can modulate immune responses. SCFAs produced from GOS fermentation can influence the activity of various immune cells. In vitro studies have suggested that GOS can lead to a more balanced immune response, potentially reducing inflammatory markers.

ParameterThis compound (Inferred from Fucosylated HMOs)Galactooligosaccharides (GOS)
Direct Immunomodulatory Effects Yes, potential for anti-inflammatory cytokine profileLess evidence for direct effects compared to indirect
Indirect Immunomodulatory Effects Yes, via SCFA productionYes, via SCFA production

Experimental Protocols

In Vitro Gut Fermentation Model

A common method to assess the prebiotic potential of substrates is through in vitro fermentation using fecal inocula from healthy donors.

Objective: To determine the impact of LNFP V and GOS on gut microbiota composition and SCFA production.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a buffer solution under anaerobic conditions to create a fecal slurry.

  • Batch Culture Fermentation: The fecal slurry is used to inoculate anaerobic batch culture vessels containing a basal nutrient medium supplemented with either LNFP V, GOS, or a negative control (no substrate).

  • Incubation: The cultures are incubated at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

  • Sample Analysis: Samples are collected at different time points for:

    • Microbiota Analysis: DNA is extracted, and 16S rRNA gene sequencing is performed to determine changes in the microbial community composition.

    • SCFA Analysis: Supernatants are analyzed by gas chromatography (GC) to quantify the concentrations of acetate, propionate, and butyrate.[4]

Caco-2 Cell Model for Gut Barrier Function

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown on semi-permeable supports, differentiates to form a monolayer of polarized intestinal epithelial cells with tight junctions, mimicking the intestinal barrier.

Objective: To evaluate the effect of fermented LNFP V and GOS on intestinal barrier integrity.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Treatment: The apical side of the Caco-2 monolayer is treated with the fermented supernatants obtained from the in vitro gut fermentation model (containing SCFAs and other metabolites) or with unfermented LNFP V and GOS as controls.

  • Transepithelial Electrical Resistance (TEER) Measurement: TEER, a measure of the integrity of the tight junctions, is monitored over time using a voltmeter. An increase in TEER indicates a strengthening of the barrier function.

  • Paracellular Permeability Assay: A fluorescent marker of a specific molecular weight (e.g., FITC-dextran) is added to the apical side. The amount of the marker that crosses the monolayer to the basolateral side is measured to assess paracellular permeability. A decrease in permeability signifies enhanced barrier function.

Visualizations

Experimental_Workflow cluster_fermentation In Vitro Gut Fermentation cluster_analysis Analysis cluster_barrier Gut Barrier Function Assay Fecal_Slurry Fecal Slurry Preparation Batch_Culture Batch Culture with LNFP V or GOS Fecal_Slurry->Batch_Culture Incubation Anaerobic Incubation (37°C) Batch_Culture->Incubation Microbiota_Analysis Microbiota Analysis (16S rRNA sequencing) Incubation->Microbiota_Analysis SCFA_Analysis SCFA Analysis (Gas Chromatography) Incubation->SCFA_Analysis Fermented_Supernatant Fermented Supernatant Incubation->Fermented_Supernatant Treatment Treatment with Fermented Supernatant Fermented_Supernatant->Treatment Caco2_Culture Caco-2 Cell Culture on Transwells Caco2_Culture->Treatment TEER TEER Measurement Treatment->TEER Permeability Paracellular Permeability (FITC-dextran) Treatment->Permeability

Caption: Experimental workflow for in vitro gut model studies.

Signaling_Pathway cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium Prebiotic Prebiotic (LNFP V or GOS) Microbiota Gut Microbiota Prebiotic->Microbiota Fermentation IEC Intestinal Epithelial Cell Prebiotic->IEC Direct Interaction (Potential for LNFP V) SCFA SCFAs (Butyrate, Propionate, Acetate) Microbiota->SCFA TJ Tight Junctions (e.g., Occludin, ZO-1) IEC->TJ Upregulation Immune_Cell Immune Cell Cytokines Cytokine Modulation (e.g., ↓IL-8, ↑IL-10) Immune_Cell->Cytokines SCFA->IEC Energy Source & Signaling SCFA->Immune_Cell Modulation

Caption: Putative signaling pathways of prebiotics in the gut.

Conclusion

Both this compound and Galactooligosaccharides demonstrate significant prebiotic potential in in vitro gut models. GOS is a well-characterized prebiotic with robust data supporting its ability to promote the growth of beneficial bacteria, enhance SCFA production, and strengthen gut barrier function. While direct evidence for LNFP V is still emerging, data from related fucosylated HMOs strongly suggest similar, and potentially more selective, prebiotic effects. The unique structure of LNFP V may lead to a more targeted modulation of the gut microbiota. Further head-to-head comparative studies are warranted to fully elucidate the distinct mechanisms and functional benefits of these two prebiotics.

References

Safety Operating Guide

Navigating the Disposal of Lacto-N-fucopentaose V: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of Lacto-N-fucopentaose V, this guide is intended for researchers, scientists, and drug development professionals. A clear understanding of disposal procedures is paramount for maintaining a safe and compliant laboratory environment.

Potential Hazard Assessment

A closely related compound, Lacto-N-fucopentaose I, has been classified with the following hazard statements:

  • H315: Causes skin irritation[4][5][6][7][8]

  • H319: Causes serious eye irritation[4][5][6][9][10]

  • H335: May cause respiratory irritation[4][5][6][7]

Given these potential irritant properties in a similar molecule, it is prudent to handle this compound with a degree of caution. The precautionary statement P501 is also associated with Lacto-N-fucopentaose I, which advises to "Dispose of contents/container to..." a licensed hazardous-waste disposal contractor or collection site, in accordance with local, regional, national, and international regulations.[11][12][13][14]

Quantitative Data Summary

Due to the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits are not available. The disposal procedure should be determined by a risk assessment based on the quantity of waste and the potential hazards outlined above.

Parameter Value Source
Hazard Classification (similar compound) H315, H319, H335Industry Standard
Disposal Precautionary Statement (similar compound) P501Industry Standard
Recommended Disposal Route See Disposal Decision WorkflowInstitutional Guidelines

Disposal Protocol

Based on the available information, a conservative approach to the disposal of this compound is recommended. The following step-by-step protocol should be followed:

  • Risk Assessment: Evaluate the quantity of this compound waste. For small quantities (typically in the milligram to low gram range used in research), the risk is lower. For larger quantities, a more stringent disposal method is warranted.

  • Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, gloves, and a lab coat. If handling larger quantities or if there is a risk of generating dust, consider respiratory protection.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed container.

    • For solutions, if local regulations permit, small quantities may be highly diluted with water and disposed of down the drain. However, given the potential irritant nature, this is not the preferred method. It is best to collect aqueous waste in a designated, labeled container.

  • Labeling: Label the waste container clearly as "this compound waste." While it may not be formally classified as hazardous, this ensures proper identification.

  • Disposal Pathway:

    • Conservative Approach (Recommended): Treat the waste as potentially hazardous chemical waste. Dispose of the sealed container through your institution's hazardous waste management program. This aligns with the P501 precautionary statement for a similar compound.

    • Alternative for Non-Hazardous Determination: If your institution's environmental health and safety (EHS) department determines that this compound can be treated as non-hazardous waste, follow their specific guidelines. General guidance for non-hazardous sugars and sugar alcohols suggests that they can be securely packaged, labeled as "Non-hazardous," and disposed of in the regular trash.[15][16] However, a formal determination by EHS is crucial before following this path.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste risk_assessment Perform Risk Assessment: - Quantity of waste - Physical form (solid/liquid) start->risk_assessment small_quantity Small research quantity? risk_assessment->small_quantity consult_ehs Consult Institutional EHS for guidance small_quantity->consult_ehs No small_quantity->consult_ehs Yes non_hazardous_path EHS determines waste is non-hazardous consult_ehs->non_hazardous_path hazardous_path Treat as Potentially Hazardous Waste non_hazardous_path->hazardous_path No/Uncertain non_hazardous_disposal Dispose as non-hazardous solid waste: - Securely package - Label 'Non-hazardous' - Follow institutional procedures non_hazardous_path->non_hazardous_disposal Yes hazardous_disposal Dispose through Hazardous Waste Program hazardous_path->hazardous_disposal end End of Disposal Process non_hazardous_disposal->end hazardous_disposal->end

References

Personal protective equipment for handling Lacto-N-fucopentaose V

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Lacto-N-fucopentaose V in a laboratory setting. The following procedures are based on best practices for handling non-hazardous biochemical compounds. Researchers should always consult the information provided by the supplier and their institution's Environmental Health and Safety (EHS) department for substance-specific and site-specific safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. Standard laboratory practices should always be observed.

PPE CategoryRecommended EquipmentJustification
Eye Protection Chemical safety goggles with side shieldsTo prevent eye contact with the substance, particularly if it is in a powdered form that could become airborne.
Hand Protection Nitrile rubber glovesTo avoid direct skin contact. Gloves should be inspected before use and disposed of properly after handling the material.[1]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator or dust maskRecommended if handling a powder in an area with inadequate ventilation or when there is a risk of generating dust.[1]

Operational Plan: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProcedure
Handling Handle in a well-ventilated area to avoid the formation of dust and aerosols.[1] Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.
Storage Store in a tightly sealed container in a cool, dry place.[1] Recommended storage temperature is often -20°C for long-term stability.

Disposal Plan

Disposal of this compound and its containers must be done in accordance with local, state, and federal regulations.[2] As it is generally considered non-hazardous, the disposal procedures are typically straightforward but require adherence to institutional guidelines.

Waste TypeDisposal Procedure
Unused Product For small quantities, disposal may be possible via the sanitary sewer system with copious amounts of water, pending approval from your institution's EHS department.[3][4] Alternatively, it can be disposed of as solid waste in the regular trash, again, with institutional approval.[3][4]
Contaminated Materials (e.g., gloves, wipes) Dispose of in the appropriate laboratory waste stream as designated by your institution. If contaminated with a hazardous substance, it must be treated as hazardous waste.
Empty Containers Rinse containers thoroughly with a suitable solvent. The rinsate should be disposed of according to the guidelines for the unused product. Once clean, deface the label and dispose of the container in the regular trash or recycling, as per institutional policy.[4][5]

Experimental Protocol: General Solubilization

As this compound is an oligosaccharide, it is typically soluble in aqueous solutions.

Objective: To prepare a stock solution of this compound for use in experiments.

Materials:

  • This compound (solid)

  • Nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile microcentrifuge tubes or other appropriate containers

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.

  • Add the calculated volume of nuclease-free water or buffer to the tube to achieve the desired final concentration.

  • Cap the tube securely and vortex gently until the solid is completely dissolved.

  • If necessary for the experimental application, sterilize the solution by passing it through a 0.22 µm filter.

  • Store the stock solution at -20°C or as recommended by the supplier.

Workflow for Handling and Disposal of this compound

G Figure 1. Standard Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal a Don Appropriate PPE b Weigh Compound in Ventilated Area a->b c Solubilize in Appropriate Solvent b->c Transfer to Lab Bench d Perform Experiment c->d e Segregate Waste d->e Post-Experiment f Dispose According to EHS Guidelines e->f g Clean and Decontaminate Work Area f->g

Caption: Figure 1. Standard Workflow for this compound

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.